molecular formula C8H8ClFO B152878 (S)-2-Chloro-1-(4-fluorophenyl)ethanol CAS No. 126534-42-7

(S)-2-Chloro-1-(4-fluorophenyl)ethanol

Cat. No.: B152878
CAS No.: 126534-42-7
M. Wt: 174.6 g/mol
InChI Key: VTCREIYEGAGUDS-MRVPVSSYSA-N
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Description

(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-2-chloro-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCREIYEGAGUDS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254949
Record name (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol
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Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126534-42-7
Record name (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2-chloro-1-(4-fluorophenyl)ethan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2-Chloro-1-(4-fluorophenyl)ethanol CAS number 126534-42-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Chloro-1-(4-fluorophenyl)ethanol

CAS Number: 126534-42-7

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral intermediate, this compound. It details the compound's physicochemical properties, synthesis methodologies, key applications, analytical techniques, and safety protocols, providing a holistic view for its effective utilization in a laboratory and manufacturing context.

Compound Overview and Significance

This compound is a chiral halohydrin of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a stereogenic center directly attached to a fluorinated aromatic ring, makes it a valuable and versatile chiral building block. The specific (S)-enantiomer is crucial for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), where biological activity is often highly dependent on the molecule's precise three-dimensional arrangement. Its primary utility lies in its role as a key precursor in the synthesis of various biologically active molecules, most notably azole-based antifungal agents.[1][2][3][4] The chlorine and hydroxyl groups provide reactive sites for subsequent synthetic transformations, while the fluorophenyl moiety can enhance metabolic stability and binding affinity of the final drug product.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for designing experimental conditions, ensuring proper storage, and predicting its behavior in chemical reactions.

PropertyValueReference(s)
CAS Number 126534-42-7[5][6][7]
Molecular Formula C₈H₈ClFO[5][7][8]
Molecular Weight 174.6 g/mol [5][7][8]
Appearance Slightly viscous liquid[5]
Boiling Point 256.6 ± 25.0 °C (Predicted)[5][7]
Density 1.282 ± 0.06 g/cm³ (Predicted)[5][7]
pKa 13.14 ± 0.20 (Predicted)[5]
Storage Temperature Room temperature; Store in a dry, well-ventilated place.[5]

Synthesis and Enantioselective Control

The production of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. The primary strategies involve either the direct creation of the desired stereocenter through asymmetric synthesis or the separation of a racemic mixture via chiral resolution.

Asymmetric Synthesis: The Preferred Route

Asymmetric synthesis is the most efficient method, as it avoids the loss of 50% of the material inherent in classical resolution. The dominant approach is the enantioselective reduction of the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone.

  • Biocatalytic Reduction: This "green chemistry" approach utilizes enzymes, such as ketoreductases (KREDs), or whole-cell systems to achieve high conversion and exceptional enantioselectivity (>99% e.e.).[9] These enzymatic reactions are conducted under mild conditions (neutral pH, ambient temperature) and are highly specific for producing the (S)-enantiomer.[9] To make the process economically viable, a cofactor regeneration system, often using a sacrificial alcohol like isopropanol, is employed.[9] Various microbial strains, including species of Acinetobacter and Lactobacillus, have been identified as effective biocatalysts for this type of transformation.[1][10]

  • Chemo-catalytic Reduction: Asymmetric transfer hydrogenation using chiral transition metal catalysts (e.g., Ruthenium complexes) or stoichiometric reduction methods like the Corey-Bakshi-Shibata (CBS) reduction provide robust chemical alternatives.[9][11] These methods often involve chiral ligands or catalysts that create a chiral environment, directing the hydride attack to one face of the ketone, thereby favoring the formation of the (S)-alcohol.

cluster_synthesis Asymmetric Synthesis Workflow Prochiral_Ketone 2-Chloro-1-(4-fluorophenyl)ethanone Reaction Asymmetric Reduction Prochiral_Ketone->Reaction Catalyst Chiral Catalyst (Biocatalyst or Chemo-catalyst) Catalyst->Reaction Hydride_Source Hydride Source (e.g., NADPH, Isopropanol, BH₃) Hydride_Source->Reaction Product This compound Reaction->Product Racemate Racemic Mixture (R)- and (S)-Alcohol Diastereomers Diastereomeric Salts ((R,S) and (S,S)) Racemate->Diastereomers Resolving_Agent Chiral Resolving Agent (e.g., (S)-Acid) Resolving_Agent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Isolated_Salt Isolated (S,S) Salt Separation->Isolated_Salt Insoluble Soluble_Salt Soluble (R,S) Salt Separation->Soluble_Salt Soluble Final_Product Pure (S)-Alcohol Isolated_Salt->Final_Product Remove Agent

Process flow for chiral resolution via diastereomeric salt formation.

Core Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of complex, stereospecific pharmaceuticals, particularly in the class of azole antifungal agents.

Role in Azole Antifungal Synthesis: Azole antifungals (e.g., miconazole, luliconazole) are a cornerstone in treating fungal infections. [1][10][12]They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. [1]The efficacy and selectivity of these drugs are highly dependent on their stereochemistry.

This compound serves as a chiral precursor. The hydroxyl group is typically activated or displaced, and the chloromethyl group is susceptible to nucleophilic substitution, often by an imidazole or triazole moiety. The specific (S)-configuration ensures the final molecule adopts the correct orientation to bind effectively and selectively to the active site of the target fungal enzyme. Analogous structures, such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, are confirmed key intermediates for potent antifungal drugs like luliconazole. [12]

cluster_application Generalized Synthetic Application Start (S)-2-Chloro-1- (4-fluorophenyl)ethanol Step1 Nucleophilic Substitution (e.g., with Imidazole/Triazole) Start->Step1 Intermediate Azole-Substituted Intermediate Step1->Intermediate Step2 Further Functionalization / Cyclization Intermediate->Step2 API Final Chiral API (Azole Antifungal) Step2->API

Role as a precursor in a generalized azole antifungal synthesis.

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the compound.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the enantiomers of this compound. [13]

  • Principle: The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Typical CSPs: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for this class of compounds. [13]* Protocol Overview: A typical analytical method would involve the following conditions.

ParameterTypical ConditionReference(s)
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[13]
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)[13]
Flow Rate 0.5 - 1.0 mL/min[13]
Temperature 25 °C (controlled)[13]
Detection UV at 210 nm[13]
Sample Prep Dissolve in mobile phase (e.g., 0.1 mg/mL)[13]
Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the structural integrity of the molecule.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to verify the molecular structure by identifying the chemical environment of each proton and carbon atom. [14][15]* Mass Spectrometry (MS): This technique confirms the molecular weight (174.6 g/mol ) and can provide fragmentation patterns useful for structural elucidation. [15][16]* Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, such as the broad O-H stretch of the alcohol (~3300-3400 cm⁻¹) and C-Cl and C-F bond vibrations. [14][16]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The information is derived from analogous compounds and general laboratory safety standards.

Hazard Identification and Precautions

While a specific, comprehensive safety data sheet for this exact CAS number is not detailed in the search results, data from similar chlorohydrins and fluorinated phenyl ethanols indicate the following hazards and necessary precautions. [16][17][18]

Hazard Class GHS Statements
Acute Toxicity H300/H310/H330: Fatal if swallowed, in contact with skin, or if inhaled.
Skin/Eye Irritation H315: Causes skin irritation. H319: Causes serious eye irritation.

| Flammability | H226: Flammable liquid and vapor. |

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. [17][18]Work should be conducted in a well-ventilated area or a chemical fume hood. [19]* Handling: Avoid contact with skin, eyes, and clothing. [17][18]Do not breathe mist, vapors, or spray. [17]Keep away from open flames, hot surfaces, and other sources of ignition. [17][19]Use non-sparking tools and take precautionary measures against static discharge. [19]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][19]Containers should be kept upright to prevent leakage. [18]* First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. [17]Seek immediate medical attention. [17] * Eye Contact: Rinse cautiously with water for several minutes. [17]Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [17]If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. [17]Call a poison control center or physician immediately. [17]

Conclusion

This compound is a high-value chiral intermediate with critical applications in modern pharmaceutical synthesis. Its utility is defined by the precise stereochemistry, which is most effectively achieved through asymmetric synthesis, particularly biocatalysis. A thorough understanding of its properties, synthesis, analytical validation, and safe handling procedures is essential for its successful application in the development of next-generation therapeutics, especially within the field of antifungal drug discovery.

References

  • BuyersGuideChem. (n.d.). Product Search. Retrieved from [Link]

  • Airgas. (2019). SAFETY DATA SHEET. Retrieved from [Link]

  • SpectraBase. (2025). (1S)-2-chloro-1-(4-chlorophenyl)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloro-4-fluorophenyl)ethanol. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
  • MDPI. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • College of Charleston. (n.d.). Principles and applications of asymmetric synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • PMC. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Retrieved from [Link]

  • Wiley Online Library. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-2-Chloro-1-(4-fluorophenyl)ethanol in Modern Synthesis

This compound is a chiral chlorohydrin of significant interest in the pharmaceutical and agrochemical industries. Its stereochemically defined structure, featuring a fluorine-substituted aromatic ring and a chiral secondary alcohol adjacent to a chloromethyl group, makes it a valuable building block for the asymmetric synthesis of more complex molecules. The precise spatial arrangement of its functional groups allows for stereospecific reactions, which is critical in the development of enantiomerically pure active pharmaceutical ingredients (APIs). Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of these properties, grounded in established chemical principles and supported by available data.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific enantiomer.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 126534-42-7[1]
Molecular Formula C₈H₈ClFO[1]
Molecular Weight 174.6 g/mol [1]
Appearance Clear, pale green, slightly viscous liquid
Boiling Point 256.6 ± 25.0 °C (Predicted)
Density 1.282 ± 0.06 g/cm³ (Predicted)
pKa 13.14 ± 0.20 (Predicted)

Structural and Stereochemical Considerations

The chirality of this compound is a defining feature, originating from the stereocenter at the carbinol carbon (C1). This chirality dictates its interaction with other chiral molecules and is the primary reason for its utility in asymmetric synthesis.

G cluster_molecule This compound cluster_properties Influence on Properties C1 C H1 H C1->H1 OH OH C1->OH C_chloro CH₂Cl C1->C_chloro Aryl C₆H₄F C1->Aryl Stereocenter Chiral Center (S) Aryl_label 4-Fluorophenyl Group Chloro_label Chloromethyl Group Alcohol_label Secondary Alcohol Chirality Chirality Optical_Rotation Optical Rotation Chirality->Optical_Rotation Polarity Polarity Solubility Solubility Polarity->Solubility H_Bonding Hydrogen Bonding H_Bonding->Solubility Boiling_Point Boiling Point H_Bonding->Boiling_Point

Caption: Molecular structure and its influence on key physical properties.

Solubility Profile

The presence of the polar hydroxyl group in this compound allows for hydrogen bonding with protic solvents like water and alcohols, suggesting moderate solubility in these media. The aromatic ring and the chlorinated alkyl chain contribute to its lipophilicity, indicating good solubility in a range of organic solvents such as ethers, esters, and chlorinated hydrocarbons.

Expected Solubility:

  • Water: Slightly to moderately soluble.

  • Alcohols (e.g., ethanol, methanol): Soluble to miscible.

  • Ethers (e.g., diethyl ether, THF): Soluble.

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): Soluble.

  • Aromatic Hydrocarbons (e.g., toluene): Soluble.

  • Apolar Alkanes (e.g., hexane): Limited solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methylene protons.

  • Aromatic Protons (C₆H₄F): Two sets of doublets (or a more complex multiplet) in the aromatic region (δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

  • Methine Proton (CH-OH): A multiplet (likely a triplet or doublet of doublets) around δ 4.8-5.2 ppm. The coupling to the adjacent methylene protons and the hydroxyl proton (if not exchanged with D₂O) will determine its multiplicity.

  • Methylene Protons (CH₂Cl): A doublet of doublets or a multiplet around δ 3.6-3.9 ppm, due to coupling with the adjacent methine proton.

  • Hydroxyl Proton (OH): A broad singlet or a doublet, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons: Four signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

  • Methine Carbon (CH-OH): A signal around δ 70-75 ppm.

  • Methylene Carbon (CH₂Cl): A signal around δ 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[6][7][8][9]

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices.

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of the liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus: Thiele tube or melting point apparatus, thermometer, small test tube (fusion tube), capillary tube (sealed at one end).

Procedure:

  • Place a small amount (0.5-1 mL) of this compound into the fusion tube.

  • Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

  • Attach the fusion tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heat the Thiele tube gently and uniformly.[1][2][10][11]

  • Observe the capillary tube. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary.

  • When a continuous and rapid stream of bubbles is observed, remove the heat source.

  • The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

G start Start add_liquid Add liquid to fusion tube start->add_liquid insert_capillary Insert inverted sealed capillary tube add_liquid->insert_capillary assemble Assemble fusion tube, thermometer, and Thiele tube insert_capillary->assemble heat Heat gently and uniformly assemble->heat observe_bubbles Observe for a continuous stream of bubbles heat->observe_bubbles remove_heat Remove heat source observe_bubbles->remove_heat observe_cooling Observe cooling and cessation of bubbling remove_heat->observe_cooling record_temp Record temperature when liquid enters capillary observe_cooling->record_temp end End record_temp->end

Caption: Workflow for boiling point determination.

Density Determination

Principle: Density is the mass per unit volume of a substance.

Apparatus: Analytical balance, pycnometer or a small volumetric flask with a stopper.

Procedure:

  • Carefully clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).[12][13][14][15]

  • Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary.

  • Weigh the water-filled pycnometer (m₂).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound and weigh it (m₃).

  • The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.

Specific Optical Rotation

Principle: Chiral compounds rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.

Apparatus: Polarimeter, sodium lamp (D-line, 589.3 nm), volumetric flask, analytical balance.

Procedure:

  • Prepare a solution of this compound of known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).[16]

  • Calibrate the polarimeter with the pure solvent (blank).

  • Fill the polarimeter sample tube of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

  • Measure the observed rotation (α) at a constant temperature (typically 20 or 25 °C).

  • The specific rotation ([α]) is calculated as: [α]_D^T = α / (c * l)

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on its structural similarity to other substituted benzyl alcohols and chlorohydrins.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[10][16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This compound is a key chiral intermediate with physical properties that are crucial for its application in synthetic organic chemistry. While experimental data for some of its properties are not extensively published, this guide provides a thorough overview based on its chemical structure, data from analogous compounds, and established analytical protocols. A comprehensive understanding of its solubility, spectroscopic characteristics, and chiroptical properties is essential for chemists working towards the development of novel, enantiomerically pure molecules.

References

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Spectroscopic Profile of (S)-2-Chloro-1-(4-fluorophenyl)ethanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a chiral halohydrin of significant interest in pharmaceutical synthesis, often serving as a key building block for more complex active pharmaceutical ingredients (APIs). The precise stereochemistry and functional group arrangement necessitate rigorous analytical characterization to ensure purity, identity, and quality. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this specific molecule. We will delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting data, offering a comprehensive resource for researchers and scientists in the field.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that are interrogated by spectroscopic methods. The chiral center at the benzylic carbon (C1), the aromatic ring with a fluorine substituent, the hydroxyl group, and the chloroethyl moiety all give rise to distinct and predictable signals.

Figure 1: 2D structure of this compound with key atoms labeled.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the molecular skeleton and the electronic environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of analyte due to its excellent solubilizing properties for moderately polar organic compounds and its relatively clean spectral window. The residual solvent peak at 7.26 ppm for ¹H and the triplet at 77.16 ppm for ¹³C NMR can serve as internal references.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point (0.00 ppm) for the chemical shift scale. Its single, sharp resonance is well-removed from the signals of the analyte.

  • Temperature: Spectra are typically acquired at room temperature (around 298 K) for routine characterization.

  • Pulse Sequence: A standard single-pulse experiment is sufficient for ¹H NMR. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom, enhancing the signal-to-noise ratio.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans (e.g., 512 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~7.40-7.30m-2HAr-H (ortho to -CH(OH)-)
~7.10-7.00m-2HAr-H (ortho to F)
~4.95dd8.8, 3.21H-CH (OH)-
~3.75dd11.2, 3.21H-CH HCl
~3.65dd11.2, 8.81H-CH HCl
~2.50br s-1H-OH

Expert Insights:

  • The aromatic protons are split into two multiplets due to the influence of the fluorine substituent. The protons closer to the electron-withdrawing fluorine atom will appear at a different chemical shift than those closer to the chiral side chain.

  • The benzylic proton (-CH(OH)-) appears as a doublet of doublets, coupled to the two diastereotopic protons of the adjacent chloromethyl group.

  • The two protons of the chloromethyl group (-CH₂Cl) are diastereotopic due to the adjacent chiral center. This means they are in different chemical environments and will have different chemical shifts and coupling constants to the benzylic proton, resulting in two separate doublet of doublets.

  • The hydroxyl proton often appears as a broad singlet and its chemical shift can vary depending on concentration and the presence of water.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~162.5 (d, ¹JCF ≈ 245 Hz)C -F
~138.0 (d, ⁴JCF ≈ 3 Hz)Ar-C -CH(OH)-
~128.0 (d, ³JCF ≈ 8 Hz)Ar-C H (ortho to -CH(OH)-)
~115.5 (d, ²JCF ≈ 21 Hz)Ar-C H (ortho to F)
~72.0-C H(OH)-
~49.0-C H₂Cl

Expert Insights:

  • The carbon directly attached to the fluorine atom shows a large one-bond coupling constant (¹JCF), which is characteristic of C-F bonds.

  • The other aromatic carbons also exhibit smaller couplings to the fluorine atom over two, three, and four bonds, which aids in their assignment.

  • The chemical shifts of the aliphatic carbons are consistent with a carbon attached to an oxygen atom (~72.0 ppm) and a carbon attached to a chlorine atom (~49.0 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale for Experimental Choices:

  • ATR Technique: ATR is a convenient method for liquid samples as it requires minimal sample preparation. A drop of the liquid is placed directly on the ATR crystal (typically diamond or germanium).

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded first. This is then subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere (e.g., CO₂ and water vapor).

Step-by-Step Methodology:

  • Clean the ATR Crystal: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Acquire Background: Record a background spectrum.

  • Apply Sample: Place a single drop of this compound onto the center of the ATR crystal.

  • Acquire Sample Spectrum: Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean Up: Clean the ATR crystal thoroughly after the measurement.

Data Interpretation
Wavenumber (ν, cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~3350Broad, StrongO-H stretchHydroxyl group
~3050MediumC-H stretchAromatic C-H
~2930MediumC-H stretchAliphatic C-H
~1605, ~1510StrongC=C stretchAromatic ring
~1225StrongC-F stretchAryl-Fluoride
~1090StrongC-O stretchSecondary alcohol
~830StrongC-H bendp-disubstituted benzene
~750StrongC-Cl stretchAlkyl-Chloride

Expert Insights:

  • The most prominent feature is the broad, strong absorption around 3350 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the alcohol.

  • The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1500 cm⁻¹ region and the aromatic C-H stretch just above 3000 cm⁻¹.

  • The strong absorption around 1225 cm⁻¹ is indicative of the C-F stretch of the fluorinated benzene ring.

  • The C-O stretch of the secondary alcohol and the C-Cl stretch of the chloromethyl group are also clearly identifiable.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Experimental Choices:

  • GC Inlet: GC is an excellent method for introducing a volatile, thermally stable compound like this compound into the mass spectrometer.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.

  • Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness, speed, and adequate mass resolution for routine analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ion Source Temperature: ~230 °C.

    • Mass Range: Scan from m/z 40 to 300.

Data Interpretation

Expected Fragmentation Pattern:

G M [M]+• m/z 174/176 F1 [M - CH2Cl]+• m/z 125 M->F1 - •CH2Cl F2 [M - H2O]+• m/z 156/158 M->F2 - H2O F3 [4-F-Ph-CH=OH]+• m/z 125 M->F3 α-cleavage F4 [4-F-Ph]+• m/z 95 F1->F4 - CO

Figure 2: Proposed main fragmentation pathways for this compound in EI-MS.

m/z Relative Intensity Proposed Fragment Ion Notes
174/176Low[C₈H₈ClFO]⁺Molecular ion peak. The M+2 peak at 176 is due to the ³⁷Cl isotope (approx. 1/3 the intensity of the M peak).
125High[C₇H₆FO]⁺Loss of the chloromethyl radical (•CH₂Cl) via alpha-cleavage. This is often the base peak.
95Medium[C₆H₄F]⁺Fluorophenyl cation, resulting from the loss of CO from the m/z 125 fragment.

Expert Insights:

  • The molecular ion peak may be weak or absent due to the lability of the benzylic alcohol under EI conditions. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature for the molecular ion and any chlorine-containing fragments.

  • The most significant fragmentation pathway for benzylic alcohols is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For this molecule, this results in the loss of the •CH₂Cl radical to form the highly stable, resonance-stabilized [4-F-Ph-CH=OH]⁺ cation at m/z 125. This is expected to be the base peak.

  • Loss of a water molecule from the molecular ion (M-18) is another common fragmentation pathway for alcohols, which would give a peak at m/z 156 (and 158).

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, from the detailed connectivity and stereochemistry provided by NMR, to the functional group identification by IR, and the molecular weight and fragmentation pattern from MS. The protocols and interpretations detailed in this guide serve as a robust framework for scientists and researchers, ensuring the reliable characterization of this important pharmaceutical intermediate.

References

  • SpectraBase. 2-Chloro-1-(4-fluorophenyl)ethanol. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Chiral Halohydrins: Versatile Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral halohydrins are invaluable intermediates in organic synthesis, prized for their dual functionality which allows for a wide array of stereocontrolled transformations. Possessing both a hydroxyl group and a halogen on adjacent carbon atoms, these molecules serve as powerful precursors to chiral epoxides, amino alcohols, and other key structural motifs found in pharmaceuticals and biologically active natural products.[1][2] This guide provides an in-depth exploration of the state-of-the-art methodologies for the asymmetric synthesis of chiral halohydrins, including catalytic asymmetric halofunctionalization, kinetic and dynamic kinetic resolutions, and biocatalytic approaches. Furthermore, it delves into their synthetic applications, highlighting the causality behind experimental choices and providing field-proven insights for researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of Chiral Halohydrins

In the landscape of pharmaceutical manufacturing and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[][4] Chiral intermediates are the linchpins in constructing enantiomerically pure active pharmaceutical ingredients (APIs).[][4] Among these, chiral halohydrins stand out due to their exceptional synthetic versatility. The vicinal arrangement of a nucleophilic hydroxyl group and an electrophilic carbon bearing a good leaving group (the halogen) within the same molecule enables facile intramolecular cyclization to form highly reactive and synthetically useful chiral epoxides.[5] This intrinsic reactivity, combined with the growing arsenal of methods to access them in high enantiopurity, has cemented their role as indispensable building blocks.[6][7] While historically viewed as simple intermediates, their strategic use can significantly shorten synthetic routes and enhance overall efficiency, a key consideration in process development and drug discovery.[8]

Core Principles of Halohydrin Formation

To appreciate the nuances of asymmetric synthesis, it is essential to first understand the fundamental mechanism of halohydrin formation from alkenes. The classical approach involves the reaction of an alkene with a halogen (e.g., Br₂ or Cl₂) in the presence of a nucleophilic solvent such as water.[9][10][11]

The reaction proceeds via a three-step mechanism:

  • Formation of a Halonium Ion: The π-electrons of the alkene attack the halogen molecule, displacing a halide ion and forming a cyclic halonium ion intermediate.[12][13] This cyclic structure is key to the reaction's stereochemical outcome.

  • Nucleophilic Attack: The solvent (water), being present in large excess, acts as a nucleophile and attacks one of the carbons of the halonium ion.[5][14] This attack occurs from the face opposite to the halonium bridge, resulting in an anti-addition of the halogen and the hydroxyl group.[9][13]

  • Deprotonation: A final deprotonation step by a solvent molecule yields the neutral halohydrin product.[14]

Regioselectivity: In the case of unsymmetrical alkenes, the reaction is highly regioselective and follows Markovnikov's rule. Water attacks the more substituted carbon of the halonium ion, as this carbon can better stabilize the partial positive charge in the transition state.[9][12] Consequently, the hydroxyl group is installed at the more substituted position, and the halogen at the less substituted one.[10][12]

Asymmetric Synthesis of Chiral Halohydrins: Modern Strategies

Achieving enantiocontrol in halohydrin synthesis is paramount. Modern organic synthesis has moved beyond classical methods to highly sophisticated catalytic and biocatalytic strategies that can generate halohydrins with exceptional levels of stereopurity.

Asymmetric_Synthesis_Strategies Figure 1: Key Asymmetric Strategies for Chiral Halohydrin Synthesis cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_end Product Alkene Prochiral Alkene Asym_Halo Asymmetric Halofunctionalization Alkene->Asym_Halo Chiral Catalyst + Halogen Source Racemic_Epoxide Racemic Epoxide HKR Hydrolytic Kinetic Resolution (HKR) Racemic_Epoxide->HKR Chiral (salen)Co + H₂O Enzymatic Biocatalysis (KRED / HHDH) Racemic_Epoxide->Enzymatic HHDH + Nucleophile Racemic_Halohydrin Racemic Halohydrin Racemic_Halohydrin->Enzymatic HHDH Alpha_Halo_Ketone α-Halo Ketone DKR Dynamic Kinetic Resolution (DKR) Alpha_Halo_Ketone->DKR Chiral Ir or Ru Catalyst + H₂ Alpha_Halo_Ketone->Enzymatic KRED Chiral_Halohydrin Enantioenriched Halohydrin Asym_Halo->Chiral_Halohydrin HKR->Chiral_Halohydrin via Diol or Epoxide Opening DKR->Chiral_Halohydrin Enzymatic->Chiral_Halohydrin

Caption: A summary of major synthetic pathways to access enantioenriched halohydrins.

Kinetic Resolution of Racemic Epoxides

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. The Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, pioneered by Jacobsen, is a landmark achievement in this area.[15][16]

Mechanism of Jacobsen Hydrolytic Kinetic Resolution (HKR): In the Jacobsen HKR, a racemic mixture of a terminal epoxide is treated with a substoichiometric amount of water in the presence of a chiral (salen)Co(III) complex.[17] One enantiomer of the epoxide is preferentially hydrolyzed by the catalyst to form a 1,2-diol, leaving the other, less reactive epoxide enantiomer unreacted and therefore enantioenriched.[15][18]

  • Causality: The enantioselectivity arises from the chiral environment created by the cobalt-salen catalyst. The catalyst activates one epoxide enantiomer more effectively for nucleophilic attack by water, leading to a significant rate difference between the two enantiomers.[16]

This method is exceptionally practical due to the use of water as the resolving agent and a recyclable, commercially available catalyst.[15] The resulting enantioenriched epoxide can be readily converted to a chiral halohydrin by regioselective ring-opening with a hydrogen halide or metal halide.[10][19]

Jacobsen_HKR_Workflow Figure 2: Workflow of Jacobsen Hydrolytic Kinetic Resolution (HKR) Racemic_Epoxide Racemic Epoxide (R)- and (S)- Catalyst Chiral (salen)Co(III) Catalyst + 0.5 eq. H₂O Racemic_Epoxide->Catalyst Transition_State Diastereomeric Transition States (Fast vs. Slow) Catalyst->Transition_State Products Reaction Products (Separable Mixture) Transition_State->Products Preferential hydrolysis of (R)-epoxide Epoxide_Out Enantioenriched (S)-Epoxide (>99% ee) Products->Epoxide_Out Unreacted Diol_Out Enantioenriched (R)-1,2-Diol (>99% ee) Products->Diol_Out Hydrolyzed

Caption: The Jacobsen HKR separates a racemic epoxide into two valuable, enantioenriched products.

Dynamic Kinetic Resolution (DKR) of α-Halo Ketones

While kinetic resolution is powerful, its theoretical maximum yield for a single enantiomer is 50%. Dynamic Kinetic Resolution (DKR) overcomes this limitation by coupling a fast resolution with in-situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of up to 100% for the desired product.[6]

A highly efficient route to chiral cis-vicinal halohydrins is the asymmetric hydrogenation of α-halo ketones via DKR.[1][2][20] This is typically achieved using chiral Iridium or Ruthenium catalysts.

  • Causality: The process involves two key steps occurring concurrently:

    • Racemization: The α-halo ketone undergoes rapid base-catalyzed racemization at the halogen-bearing stereocenter.

    • Asymmetric Hydrogenation: The chiral metal catalyst preferentially hydrogenates one enantiomer of the ketone much faster than the other, constantly pulling the equilibrium of the racemizing starting material toward the desired product.

This approach provides excellent diastereoselectivity (favoring the cis product) and enantioselectivity.[1][2]

Catalyst SystemSubstrateYield (%)d.r. (cis:trans)ee (%)Reference
Ir/f-phamidol3-Fluorochroman-4-one99>20:199[1][2]
(R,R)-Ts-DENEB2-Chloro-1-tetralone92>99:192[6]
Ir/ferrocene-phosphineCyclic α-halogenated ketonesup to 99>20:1up to 99[2]

Table 1: Representative examples of Ir-catalyzed asymmetric hydrogenation of α-halo ketones via DKR.

Biocatalytic Strategies

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions, making them highly attractive catalysts for industrial applications.[21] Two main classes of enzymes are particularly relevant for chiral halohydrin synthesis: ketoreductases and halohydrin dehalogenases.

3.3.1. Asymmetric Reduction of α-Halo Ketones with Ketoreductases (KREDs) Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with perfect enantioselectivity.[22] By selecting the appropriate KRED (many are commercially available in complementary stereopreference), α-halo ketones can be reduced to either the (R)- or (S)-halohydrin. This approach is a cornerstone of green chemistry.[21][22]

3.3.2. Kinetic Resolution using Halohydrin Dehalogenases (HHDHs) Halohydrin dehalogenases (HHDHs) are remarkable enzymes that naturally catalyze the reversible conversion of vicinal halohydrins into epoxides.[7][23][24] This catalytic activity can be harnessed for several synthetic strategies:

  • Resolution of Racemic Halohydrins: An HHDH can selectively convert one enantiomer of a racemic halohydrin into its corresponding epoxide, leaving the unreacted halohydrin enantiomer in high optical purity.

  • Enantioselective Epoxide Ring-Opening: In the reverse direction, HHDHs catalyze the enantioselective ring-opening of racemic epoxides with various nucleophiles (e.g., azide, cyanide, nitrite), producing enantioenriched β-substituted alcohols.[23][24][25] This provides an alternative route to functionalized chiral halohydrin analogues.[7]

The power of this approach is exemplified in the synthesis of a key side-chain for statin drugs like atorvastatin.[7][21][26]

Biocatalytic_Cascade Figure 3: Multi-Enzyme Cascade for a Statin Intermediate Start Ethyl 4-chloroacetoacetate (Prochiral Ketone) Step1 Step 1: Asymmetric Reduction Start->Step1 KRED (S)-selective Intermediate1 (S)-Ethyl 4-chloro-3-hydroxybutyrate (Chiral Halohydrin) Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 HHDH Intermediate2 (S)-Epoxide Intermediate Step2->Intermediate2 Step3 Step 3: Regio- & Enantioselective Ring-Opening Intermediate2->Step3 HHDH + CN⁻ Final (R)-Ethyl 4-cyano-3-hydroxybutyrate (Key Statin Side-Chain) Step3->Final

Caption: An efficient three-step, two-enzyme cascade for the synthesis of a valuable pharmaceutical intermediate.[7]

Synthetic Utility and Key Transformations

The value of chiral halohydrins lies in their ability to be transformed into other synthetically important molecules.

Conversion to Chiral Epoxides

The most prominent application of chiral halohydrins is their conversion to chiral epoxides.[5] This is achieved through an intramolecular SN2 reaction, often by treatment with a mild base. The hydroxyl group is deprotonated to form an alkoxide, which then displaces the adjacent halide to form the three-membered epoxide ring. This reaction is a variant of the Williamson ether synthesis and proceeds with inversion of configuration at the carbon bearing the halogen.[5]

Applications in Pharmaceutical Synthesis

Chiral halohydrins and their epoxide derivatives are critical intermediates in the synthesis of numerous blockbuster drugs.

  • Statins: As detailed above, the side chain of cholesterol-lowering drugs like atorvastatin is synthesized via a chiral halohydrin intermediate.[7][21]

  • Beta-blockers: Many beta-blockers, used to manage cardiac arrhythmias, contain a chiral amino alcohol core, which is often derived from a chiral epichlorohydrin precursor.[7][27]

  • Antiviral Agents: The synthesis of various antiviral drugs relies on chiral building blocks that can be efficiently prepared from chiral halohydrins.

Experimental Protocols

To ensure trustworthiness and practical applicability, this section provides a representative experimental protocol based on published literature.

Protocol: Ir-Catalyzed Asymmetric Hydrogenation of 3-Fluorochroman-4-one via DKR

This protocol is adapted from the work of He, B., Chen, G.-Q., and Zhang, X.[1][2]

Objective: To synthesize cis-(3S,4R)-3-fluorochroman-4-ol with high diastereo- and enantioselectivity.

Materials:

  • 3-Fluorochroman-4-one (substrate)

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • f-phamidol ligand

  • Potassium hydroxide (KOH) (base)

  • Toluene (anhydrous solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, a solution of the [Ir/f-phamidol] complex is prepared according to the literature procedure.

  • Reaction Setup: To an oven-dried Schlenk tube are added 3-fluorochroman-4-one (0.25 mmol, 1.0 equiv), the Ir-catalyst solution (0.00025 mmol, 0.1 mol%), and KOH (0.025 mmol, 0.1 equiv).

  • Solvent Addition: Anhydrous toluene (1.0 mL) is added to the tube.

  • Hydrogenation: The flask is sealed, purged with hydrogen gas three times, and then pressurized to 5 atm with H₂.

  • Reaction: The reaction mixture is stirred vigorously at 25 °C for 16 hours.

  • Workup: Upon completion, the pressure is carefully released. The solvent is removed under reduced pressure.

  • Analysis and Purification: The residue is purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

Self-Validation:

  • Expected Yield: >95%

  • Expected d.r.: >20:1 (cis/trans)

  • Expected ee: >98%

  • Causality Check: The high selectivity is a direct result of the chiral ligand coordinating to the iridium center, creating a chiral pocket that forces the hydrogenation to occur from a specific face of one enantiomer of the rapidly racemizing ketone.

Conclusion and Future Outlook

Chiral halohydrins are firmly established as versatile and indispensable intermediates in modern organic synthesis. The development of powerful catalytic methods, particularly dynamic kinetic resolutions and biocatalytic transformations, has made these building blocks accessible with near-perfect levels of stereocontrol. These advances have profound implications for the pharmaceutical industry, enabling more efficient and sustainable routes to complex, life-saving medicines. Future research will likely focus on expanding the substrate scope of existing methods, developing novel non-precious metal catalysts, and engineering next-generation enzymes with enhanced stability and activity for industrial-scale applications. The continued innovation in this field ensures that chiral halohydrins will remain at the forefront of asymmetric synthesis for years to come.

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The Emergence of a Key Chiral Synthon: A Technical Guide to the Discovery and Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern pharmaceutical synthesis, the development of enantiomerically pure building blocks is a cornerstone of creating safe and effective drugs. (S)-2-Chloro-1-(4-fluorophenyl)ethanol, a specialized chiral alcohol, stands as a testament to this principle. Its history is intrinsically linked to the advancement of potent antifungal agents, where stereochemistry plays a critical role in therapeutic efficacy. This technical guide provides an in-depth exploration of the discovery and synthesis of this pivotal molecule, offering valuable insights for researchers, scientists, and professionals in drug development.

Part 1: Historical Context and the Rise to Prominence

The discovery and significance of this compound are not an isolated event but rather a key chapter in the development of advanced azole antifungal medications. Its emergence is directly tied to the synthesis of luliconazole , a potent topical antifungal agent.

Luliconazole was discovered by Nihon Nohyaku Co., Ltd. and was first approved for medical use in Japan in 2005.[1][][3] Structurally, luliconazole is a chiral molecule, and its potent antifungal activity is primarily attributed to the (R)-enantiomer.[] This stereospecificity necessitated the development of synthetic routes that could produce chiral intermediates with high enantiomeric purity. This compound, though not a direct precursor to luliconazole, is a closely related and illustrative example of the type of chiral halohydrin chemistry pivotal to this field. The synthesis of analogous chiral chlorohydrins, such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a critical step in the industrial production of luliconazole.[4][5][6][7]

The development of synthetic pathways to these chiral alcohols marked a significant advancement, moving away from less efficient methods that produced racemic mixtures which would then require challenging and often wasteful resolution steps. The demand for enantiopure luliconazole drove innovation in asymmetric synthesis, bringing prominence to its key chiral building blocks.

Part 2: Synthetic Strategies for this compound

The primary and most efficient route to this compound is the asymmetric reduction of the prochiral ketone, 2-chloro-4'-fluoroacetophenone. Both chemical and biocatalytic methods have been extensively developed to achieve high yield and excellent enantioselectivity.

Chemo-catalytic Asymmetric Reduction

Chemical catalysis offers a robust and scalable approach to the synthesis of chiral alcohols. The most notable method for the asymmetric reduction of α-haloketones is the Corey-Bakshi-Shibata (CBS) reduction.

This reaction typically employs a chiral oxazaborolidine catalyst, such as (S)-2-methyl-CBS-oxazaborolidine, in the presence of a stoichiometric reducing agent like borane dimethyl sulfide (BMS) or catecholborane.[8] The chiral catalyst forms a complex with the borane, creating a stereochemically defined environment that directs the hydride delivery to one face of the ketone, leading to the desired enantiomer of the alcohol.

Diagram of the CBS Reduction Workflow

CBS_Reduction ProchiralKetone 2-Chloro-4'-fluoroacetophenone ReactionVessel Asymmetric Reduction (Anhydrous THF, low temp.) ProchiralKetone->ReactionVessel Catalyst (S)-2-Methyl-CBS- oxazaborolidine Catalyst->ReactionVessel ReducingAgent Borane Complex (BMS) ReducingAgent->ReactionVessel Quench Quenching (e.g., Methanol) ReactionVessel->Quench Reaction Completion Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product Biocatalysis_Workflow Substrate 2-Chloro-4'-fluoroacetophenone Bioreactor Bioreduction (Aqueous Buffer, controlled pH & temp.) Substrate->Bioreactor Biocatalyst Whole Cells or Isolated Enzyme (e.g., Carbonyl Reductase) Biocatalyst->Bioreactor Cofactor NAD(P)H Cofactor Regeneration System (e.g., GDH/Glucose) Cofactor->Bioreactor Extraction Product Extraction (e.g., Ethyl Acetate) Bioreactor->Extraction Reaction Completion Purification Purification Extraction->Purification Product This compound Purification->Product

Sources

A Technical Guide to the Biological Significance of Chiral 2-Chloro-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 2-chloro-1-phenylethanol and its derivatives represent a class of molecules of profound importance in modern pharmaceutical development. As versatile chiral building blocks, their enantiomerically pure forms are critical for the asymmetric synthesis of a wide array of biologically active compounds. The stereochemistry at the hydroxyl-bearing carbon is a key determinant for the pharmacological activity of numerous drugs, including potent antifungal and anticancer agents. This technical guide provides an in-depth exploration of the biological significance of these derivatives, focusing on enantioselective synthesis strategies, their applications as key pharmaceutical intermediates, and detailed experimental protocols for their preparation and analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these pivotal intermediates in their work.

The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicinal chemistry.[1][2] Biological systems, including enzymes, receptors, and nucleic acids, are inherently chiral, and thus interact differently with the enantiomers of a chiral drug.[3][4] This stereoselectivity can lead to significant differences in the pharmacodynamic and pharmacokinetic profiles of a drug's enantiomers.[3][5][6]

One enantiomer, the eutomer, may exhibit the desired therapeutic activity, while the other, the distomer, could be less active, inactive, or even responsible for undesirable or toxic effects.[3][4] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the critical importance of stereochemistry in drug safety.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, encouraging the development of single-enantiomer drugs to improve therapeutic indices and enhance safety profiles.[3][6][7]

Chiral 2-Chloro-1-phenylethanol: A Pivotal Chiral Building Block

(R)- and (S)-2-chloro-1-phenylethanol are chiral halohydrins that serve as invaluable intermediates in organic and pharmaceutical synthesis.[8][9] Their utility stems from the presence of two reactive functional groups—a hydroxyl group and a chlorine atom—attached to a stereogenic center. This structure allows for a variety of chemical transformations to build more complex molecules with a defined three-dimensional architecture.

The specific enantiomer of 2-chloro-1-phenylethanol used in a synthesis dictates the final stereochemistry of the active pharmaceutical ingredient (API).[7] These compounds are particularly recognized as essential building blocks for producing enantiomerically pure drugs and are also utilized in the flavor and fragrance industries.[8][10]

Enantioselective Synthesis Strategies

The production of enantiomerically pure 2-chloro-1-phenylethanol derivatives is paramount. This is primarily achieved through the asymmetric reduction of the prochiral ketone precursor, 2-chloroacetophenone (or its ring-substituted derivatives). Two dominant strategies are employed: biocatalytic and chemocatalytic reduction.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and sustainable tool for synthesizing chiral alcohols. Enzymes (specifically ketoreductases) and whole-cell systems (like yeast and bacteria) offer exceptional enantioselectivity and operate under mild, environmentally benign conditions.[2][11]

Organisms such as Saccharomyces cerevisiae (baker's yeast), Hansenula polymorpha, and Rhodococcus globerulus have been successfully used to reduce 2-chloroacetophenone derivatives to the corresponding chiral alcohols with high yields and excellent enantiomeric excess (e.e.).[7][11][12][13] For instance, using baker's yeast to catalyze the reduction of 2-chloro-1-phenylethanone derivatives has been shown to produce the (S)-enantiomer with yields above 74% and an enantiomeric excess exceeding 97%.[7] This biological approach greatly simplifies downstream processing by minimizing the need for complex chiral resolution steps.[7]

Asymmetric_Synthesis_Workflow Figure 1: General Workflow for Enantioselective Synthesis Start Prochiral Precursor (2-Chloroacetophenone) Bio Biocatalytic Reduction (e.g., Yeast, Enzymes) Start->Bio High Selectivity Mild Conditions Chemo Chemocatalytic Reduction (e.g., Oxazaborolidine) Start->Chemo Broad Substrate Scope ProductS (S)-2-Chloro- 1-phenylethanol Bio->ProductS e.g., Baker's Yeast ProductR (R)-2-Chloro- 1-phenylethanol Chemo->ProductR Tunable Catalyst Analysis Chiral HPLC Analysis (e.e. Determination) ProductS->Analysis ProductR->Analysis

Caption: General workflow for the enantioselective synthesis of chiral 2-chloro-1-phenylethanol.

Chemocatalytic Asymmetric Reduction

Chemical methods provide a complementary approach for asymmetric synthesis. One notable method involves the use of a chiral oxazaborolidine catalyst with borane to reduce 2-chloroacetophenone.[14][15] This technique can produce the chiral chloro-alcohol in high yields (around 85%) and with excellent enantioselectivity, typically in the 93-97% e.e. range.[14][15] Another advanced approach utilizes chiral ruthenium complexes for asymmetric hydrogenation, which can also achieve very high enantiomeric excess (98% e.e.).[14]

Table 1: Comparison of Selected Enantioselective Reduction Methods

Catalyst / BiocatalystSubstrateProduct EnantiomerYieldEnantiomeric Excess (e.e.)Reference
Baker's Yeast2-Chloro-1-phenylethanone derivatives(S)>74%>97%[7]
Hansenula polymorpha SC138242-Chloro-1-(3-chlorophenyl)ethanone(S)-73.8%[11]
Rhodococcus globerulus SC163052-Chloro-1-(3-chlorophenyl)ethanone(S)-71.8%[11]
Chiral Oxazaborolidine/BH₃2-Chloroacetophenone(S) or (R)~85%95-96%[15]

Biological Significance and Pharmaceutical Applications

The primary biological significance of chiral 2-chloro-1-phenylethanol derivatives lies in their role as crucial precursors for a range of pharmaceuticals. The stereocenter they provide is often essential for the specific three-point interaction with biological targets required for efficacy.[4]

Key Intermediate for Antifungal Agents

A major application of these chiral alcohols is in the synthesis of phenethylimidazole antifungal drugs.[7] This class includes widely used broad-spectrum antimycotics such as miconazole, econazole, and tioconazole. The antifungal activity of these drugs is highly dependent on their stereochemistry. The configuration of the 2-chloro-1-phenylethanol intermediate is the direct determinant of the final drug's configuration and, therefore, its biological efficacy.[7]

Precursor for Anticancer Drugs

Chiral 2-chloro-1-phenylethanol derivatives are also vital in the development of novel cancer therapies. For example, (S)-2-chloro-1-(3-chlorophenyl)ethanol is a required intermediate for the synthesis of inhibitors of the Insulin-like Growth Factor 1 (IGF-1) receptor, a key target in oncology research.[11] The enantiopurity of this intermediate is critical for the potency and selectivity of the final anticancer compound.[11]

Pharmaceutical_Intermediate Figure 2: Role as a Critical Pharmaceutical Intermediate Start Chiral 2-Chloro- 1-phenylethanol Derivative (e.g., S-enantiomer) Synth Multi-Step Chemical Synthesis Start->Synth Key Building Block API Final Active Pharmaceutical Ingredient (API) (e.g., Antifungal, Anticancer Drug) Synth->API Introduces Chirality Target Biological Target (e.g., Enzyme, Receptor) API->Target Specific Binding Effect Therapeutic Effect Target->Effect Biological Response

Caption: The central role of chiral 2-chloro-1-phenylethanol as a starting point in drug synthesis.

Detailed Experimental Protocols

To ensure scientific integrity, the synthesis of chiral compounds must be accompanied by robust and reproducible protocols.

Protocol: Biocatalytic Reduction of 2-Chloroacetophenone using Saccharomyces cerevisiae

This protocol describes a general method for the asymmetric reduction of a 2-chloroacetophenone derivative using common baker's yeast.

Materials:

  • Baker's Yeast (Saccharomyces cerevisiae)

  • D-Glucose (or Sucrose)

  • Tap water, sterilized

  • 2-Chloroacetophenone derivative

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

  • Erlenmeyer flask

  • Orbital shaker

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve 20 g of D-glucose in 200 mL of warm (approx. 35-40°C) tap water. Add 10 g of baker's yeast, swirl gently to suspend, and cover the flask with a cotton plug or sterile foam stopper.

  • Activation: Incubate the flask on an orbital shaker at 120-150 rpm for 30-60 minutes at 30°C to activate the yeast.

  • Substrate Addition: Dissolve 1 g of the 2-chloroacetophenone derivative in a minimal amount of ethanol (e.g., 1-2 mL) and add it dropwise to the yeast culture.

  • Biotransformation: Allow the reaction to proceed on the orbital shaker at 30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) over 24-48 hours.

  • Work-up: Once the reaction is complete, centrifuge the mixture to pellet the yeast cells. Decant the supernatant.

  • Extraction: Extract the supernatant three times with equal volumes of ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude chiral 2-chloro-1-phenylethanol derivative.

  • Purification: Purify the crude product using silica gel column chromatography if necessary.

Protocol: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This is a self-validating step crucial for confirming the success of the asymmetric synthesis.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC; or Chiralcel® OD, OJ).

Mobile Phase (Isocratic):

  • A mixture of n-hexane and isopropanol is typically used. The exact ratio must be optimized for the specific derivative but a common starting point is 90:10 (v/v).

  • Flow rate: 1.0 mL/min.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 0.1 mg/mL).

  • Racemic Standard: If available, inject a sample of the racemic 2-chloro-1-phenylethanol derivative to determine the retention times of both the (R) and (S) enantiomers.

  • Sample Injection: Inject the synthesized sample onto the HPLC system.

  • Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Calculation: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers (A1 and A2): e.e. (%) = [ |A1 - A2| / (A1 + A2) ] * 100

Conclusion and Future Outlook

Chiral 2-chloro-1-phenylethanol derivatives are undeniably high-value intermediates in the pharmaceutical industry. Their biological significance is defined by the critical stereochemistry they impart to a variety of potent drugs, from antifungals to next-generation cancer therapies. The continued development of highly efficient and selective synthesis methods, particularly green biocatalytic routes, will further enhance their accessibility and application. Future research will likely focus on expanding the library of derivatives, exploring novel biocatalysts with enhanced substrate tolerance and selectivity, and integrating these chiral building blocks into the synthesis of new and complex therapeutic agents.

References

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  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]

  • Manufacturers of 2'-Chloroacetophenone, 97%, CAS 2142-68-9, C 1473, along with worldwide shipping. (n.d.). Retrieved January 3, 2026, from [Link]

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Sources

(S)-2-Chloro-1-(4-fluorophenyl)ethanol structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Chloro-1-(4-fluorophenyl)ethanol: Synthesis, Analogs, and Derivatives in Drug Discovery

Introduction: The Strategic Importance of a Chiral Halohydrin

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a drug molecule is often intrinsically linked to its efficacy and safety.[1] Chiral halohydrins, molecules containing adjacent halogen and hydroxyl groups, are highly valued as versatile intermediates or "chiral building blocks" due to their dual functionality, which allows for a wide range of subsequent chemical transformations.[2][3][4] Among these, this compound stands out as a particularly strategic synthon. Its structure combines a stereogenic center, a reactive chlorine atom, and a fluorinated phenyl ring—a common motif in pharmaceuticals for enhancing metabolic stability and binding affinity.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of this core molecule, the design and preparation of its structural analogs, and the key derivatization pathways that unlock its full potential in medicinal chemistry.

PART 1: Synthesis of the Core Scaffold and its Analogs

The cornerstone of utilizing this compound and its analogs is the ability to produce them with high enantiopurity. The most effective and widely adopted strategy is the asymmetric reduction of the corresponding prochiral α-chloro ketone, 2-chloro-1-(4-fluorophenyl)ethanone.

Biocatalytic Asymmetric Reduction: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally benign method for producing chiral alcohols.[5] The use of enzymes, particularly carbonyl reductases (CREDs) or whole-cell systems, offers exceptional stereoselectivity under mild reaction conditions.[6][7]

Mechanism and Rationale: Carbonyl reductases utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl carbon of the ketone. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer over the other with high fidelity.[6] Whole-cell biocatalysts, such as yeast (e.g., Lactobacillus kefir), are often advantageous as they contain the necessary enzymes and provide an internal system for cofactor regeneration, which is crucial for economic viability on an industrial scale.[5][7]

Detailed Protocol 1: Whole-Cell Bioreduction of 2-chloro-1-(4-fluorophenyl)ethanone

This protocol describes a representative lab-scale batch biotransformation for producing this compound.

Materials:

  • 2-chloro-1-(4-fluorophenyl)ethanone

  • Lactobacillus kefir cells (or other suitable microorganism/isolated reductase)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Stirred-tank bioreactor or shaker flask

Procedure:

  • Biocatalyst Preparation: Cultivate the microbial cells under optimal growth conditions. Harvest the cells via centrifugation and wash with phosphate buffer to prepare a resting cell suspension.

  • Reaction Setup: In the bioreactor, prepare a buffered solution containing glucose. Add the resting cell suspension to this solution.

  • Substrate Addition: Dissolve the 2-chloro-1-(4-fluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) or add it directly if the biocatalyst tolerates it. Add the substrate solution to the reactor to a final concentration of 10-50 g/L. Note: High substrate concentrations can be toxic to cells; fed-batch strategies may be required for higher productivity.[8]

  • Biotransformation: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them via HPLC or GC.

  • Work-up and Extraction: Once the reaction reaches completion (typically >95% conversion), terminate the process by centrifuging to remove the cells.

  • Saturate the supernatant with NaCl and extract the product multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if required.

Synthesis of Structural Analogs

The true utility of this scaffold lies in the ability to generate a library of analogs for structure-activity relationship (SAR) studies. This is achieved by modifying the starting α-halo ketone.

  • Halogen Variation: Replacing the chlorine in the starting material with bromine (to yield 2-bromo-1-(4-fluorophenyl)ethanone) allows for the synthesis of the corresponding bromohydrin, which can have different reactivity profiles.

  • Aromatic Ring Substitution: A wide array of analogs can be synthesized by altering the substitution pattern on the phenyl ring of the starting acetophenone. Examples include:

    • Positional Isomers: 2-fluoro or 3-fluorophenyl analogs.

    • Alternative Halogens: 4-chlorophenyl or 4-bromophenyl analogs.[9][10]

    • Multiple Substituents: 2,4-dichlorophenyl or 3,4-dichlorophenyl analogs, which are key intermediates for antifungal agents like miconazole and luliconazole.[11][12][13]

    • Electron-Donating/Withdrawing Groups: Introducing groups like methoxy (-OCH₃) or trifluoromethyl (-CF₃) can modulate the electronic properties of the molecule.

The asymmetric reduction of these varied ketone precursors generally proceeds under similar biocatalytic or chemocatalytic conditions, making this a highly modular approach to analog synthesis.[6]

Data Summary 1: Comparison of Synthetic Methods
MethodCatalyst/ReagentTypical YieldEnantiomeric Excess (e.e.)Key Features
Biocatalytic Reduction Carbonyl Reductase / Whole CellsGood to Excellent>99%Environmentally friendly, high selectivity, mild conditions, potential for large-scale production.[2][6]
Asymmetric Hydrogenation Chiral Metal Catalyst (e.g., Ru-BINAP), H₂HighUp to 99%High enantioselectivity, but may require specialized high-pressure equipment and expensive catalysts.
Chiral Reducing Agents Boranes with Chiral CatalystsGoodVariable, often >90%A common chemical method for asymmetric reduction.[1]

PART 2: Key Derivatization Pathways and Their Applications

This compound is not typically the final active molecule but rather a precursor. Its two reactive sites—the hydroxyl group and the carbon-chlorine bond—are gateways to a vast chemical space.

Epoxide Formation: The Gateway to Diverse Functionality

The most common and synthetically valuable transformation of a halohydrin is its conversion to a chiral epoxide via an intramolecular SN2 reaction.[3]

Mechanism and Rationale: Treatment with a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing it to form a stable three-membered epoxide ring. This reaction proceeds with an inversion of configuration at the carbon bearing the halogen. The resulting (R)-1-(4-fluorophenyl)oxirane is a highly valuable, electrophilic intermediate.

G cluster_0 Epoxide Formation Workflow start This compound reagent Strong Base (e.g., NaOH, NaH) start->reagent + intermediate Alkoxide Intermediate product (R)-1-(4-Fluorophenyl)oxirane (Chiral Epoxide) intermediate->product Intramolecular SN2 (Cl- displaced) reagent->intermediate Deprotonation

Caption: Workflow for the synthesis of chiral epoxides from halohydrins.

Detailed Protocol 2: Epoxidation of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • A suitable solvent (e.g., Tetrahydrofuran (THF), water, or a biphasic system)

  • Diethyl ether or other extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the chiral halohydrin in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Cool the solution in an ice bath. Add a stoichiometric amount (or slight excess) of powdered NaOH or a concentrated aqueous solution dropwise.

  • Reaction: Allow the mixture to stir vigorously. The reaction is often complete within a few hours at room temperature. Monitor by TLC or GC to confirm the disappearance of the starting material.

  • Extraction: If a biphasic system is used, separate the layers. If a single solvent like THF was used, add water and an extraction solvent (e.g., diethyl ether). Extract the aqueous layer several times.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent carefully (epoxides can be volatile) to yield the crude chiral epoxide, which can be purified by vacuum distillation.

Nucleophilic Ring-Opening of Epoxides

The synthetic power of the chiral epoxide intermediate comes from its susceptibility to ring-opening by a wide variety of nucleophiles. This reaction is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon (the terminal carbon in this case). This pathway is fundamental to building more complex molecular scaffolds.

G Epoxide (R)-1-(4-Fluorophenyl)oxirane Electrophilic Intermediate Azide Azide (N3-) Epoxide:f0->Azide Ring Opening Amine Amine (R-NH2) Epoxide:f0->Amine Thiol Thiol (R-SH) Epoxide:f0->Thiol Cyanide Cyanide (CN-) Epoxide:f0->Cyanide AzidoAlcohol 1,2-Azido Alcohol AminoAlcohol 1,2-Amino Alcohol ThioAlcohol 1,2-Thioether Alcohol CyanoAlcohol β-Hydroxy Nitrile

Caption: Nucleophilic ring-opening pathways of the chiral epoxide intermediate.

Applications in Medicinal Chemistry:

  • Amino Alcohols: Ring-opening with amines or ammonia yields chiral 1,2-amino alcohols, a privileged scaffold in many pharmaceuticals, including beta-blockers and antivirals.

  • Azido Alcohols: Using sodium azide as a nucleophile produces 1,2-azido alcohols. The azide group can then be easily reduced to a primary amine, providing an alternative route to amino alcohols, or used in "click chemistry" reactions.

  • Antifungal Agents: The synthesis of imidazole-based antifungal drugs often involves the ring-opening of a related epoxide (e.g., derived from a dichlorophenyl analog) with imidazole.[9][11]

PART 3: Structure-Activity Relationship (SAR) Logic

Systematic modification of the this compound core allows researchers to probe the SAR of a target biological system.

SAR_Logic cluster_modifications Structural Modifications cluster_properties Impact on Properties Core Core Scaffold (S)-Halohydrin Aromatic Aromatic Ring (Substitution, Position) Core->Aromatic Halogen Halogen Atom (Cl, Br, I) Core->Halogen Stereocenter Stereocenter ((S) vs (R)) Core->Stereocenter Derivative Derivatization (Amine, Thiol, etc.) Core->Derivative Binding Binding Affinity Aromatic->Binding Metabolism Metabolic Stability Aromatic->Metabolism Solubility Solubility / Lipophilicity Aromatic->Solubility Halogen->Binding Stereocenter->Binding Selectivity Target Selectivity Stereocenter->Selectivity Derivative->Binding Derivative->Solubility

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) exploration.

  • Fluorine Atom: The 4-fluoro substituent is a bioisostere of a hydrogen atom but is more electronegative and can participate in hydrogen bonding. It often blocks metabolic oxidation at that position, increasing the drug's half-life.

  • Chlorine Atom: As a leaving group, its primary role is synthetic. However, in some final drug molecules, a chlorine atom is retained and contributes to binding through halogen bonding or by modulating lipophilicity.[14]

  • Stereochemistry: The absolute configuration at the hydroxyl-bearing carbon is almost always critical for biological activity, as receptor binding pockets are chiral environments. One enantiomer typically exhibits significantly higher potency than the other.[2]

Conclusion

This compound and its structural relatives are far more than simple chemical intermediates; they are enabling tools for modern drug discovery. The convergence of efficient, stereoselective synthesis—spearheaded by biocatalysis—and versatile, well-understood derivatization chemistry makes this scaffold a cornerstone for building molecular complexity. By providing access to a rich library of chiral epoxides, amino alcohols, and other valuable pharmacophores, these building blocks empower medicinal chemists to systematically explore chemical space, optimize drug candidates, and ultimately accelerate the development of novel therapeutics.

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Foreword: The Strategic Importance of Chiral Halohydrins in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Mechanistic Utility of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral molecules, particularly enantiomerically pure compounds, form the bedrock of numerous modern therapeutics.[1][2][3] Among the vast arsenal of chiral building blocks, chiral halohydrins such as this compound stand out for their exceptional versatility. This molecule, characterized by a stereogenic carbinol center adjacent to a carbon bearing a chlorine atom, is not just a static intermediate but a dynamic precursor poised for a variety of stereospecific transformations.

This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of protocols. It aims to provide a deep, mechanistic understanding of how this compound is synthesized with high enantiopurity and, crucially, how its unique structural attributes are mechanistically exploited to construct more complex chiral architectures. We will explore the causality behind the choice of synthetic methodologies, from green biocatalytic approaches to robust asymmetric chemical reductions, and detail how the inherent reactivity of this chiral synthon is harnessed in subsequent synthetic steps.

Part 1: The Gateway to Chirality: Asymmetric Synthesis of this compound

The primary "action" of this compound in the context of its own synthesis is as the target of highly selective asymmetric reduction. The challenge lies in converting the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone, into a single enantiomer of the corresponding alcohol. Two dominant strategies have emerged, each with distinct advantages: biocatalytic reduction and the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Reduction: The Green Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions.[1] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly adept at reducing ketones to alcohols with exceptionally high enantioselectivity.[4]

Mechanism of Action & Causality: The high stereoselectivity of a KRED stems from the three-dimensional architecture of its active site. The enzyme binds the prochiral ketone in a specific orientation, positioning it relative to a hydride donor cofactor, typically NADPH or NADH. This enforced geometry ensures that the hydride is delivered to only one of the two enantiotopic faces of the carbonyl group, leading to the formation of a single alcohol enantiomer. For the synthesis of the (S)-enantiomer, an "anti-Prelog" selective KRED is generally required.

A critical aspect of practical biocatalysis is cofactor regeneration. Since the nicotinamide cofactor (NAD(P)H) is consumed stoichiometrically and is expensive, an in-situ regeneration system is essential for economic viability. A common and efficient method is the substrate-coupled approach, where a cheap, sacrificial alcohol like isopropanol is added in excess. The same KRED (or a second dehydrogenase) oxidizes the isopropanol to acetone, regenerating the required NAD(P)H in a catalytic cycle.[4]

Quantitative Data for Bioreduction: The efficacy of biocatalytic methods is well-documented, often achieving near-perfect conversion and enantiomeric excess.

Enzyme SourceSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Reference
Scheffersomyces stipitis2-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol88.2>99.9[5]
Engineered Chryseobacterium KRED2-Chloro-1-(3,4-difluorophenyl)ethanone(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol>99>99[4]
Candida macedoniensis2-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol->99[5]

Note: Data for closely related substrates is presented to illustrate the general capability of the method.

Experimental Protocol: Biocatalytic Reduction of 2-chloro-1-(4-fluorophenyl)ethanone

  • Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.0) and add it to a temperature-controlled reaction vessel.

  • Enzyme & Cofactor Addition: Add the selected ketoreductase (as a lyophilized powder or whole-cell preparation). Add the cofactor (e.g., NADP⁺) to a final concentration of ~1 mM.[4]

  • Substrate Addition: Dissolve 2-chloro-1-(4-fluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent (like DMSO) and add it to the reaction buffer to the desired final concentration (e.g., 20-50 mM).

  • Cofactor Regeneration: Add isopropanol (5-10 equivalents) to serve as the sacrificial alcohol for cofactor regeneration.[4]

  • Reaction: Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) to ensure proper mixing.

  • Monitoring & Work-up: Monitor the reaction progress using HPLC or GC. Once complete, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification & Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product via flash column chromatography. Determine the yield and enantiomeric excess by chiral HPLC or GC.

Workflow Diagram: Biocatalytic Reduction

G cluster_system Cofactor Regeneration Cycle cluster_main Main Reaction KRED Ketoreductase (KRED) Acetone Acetone KRED->Acetone NADP NADP⁺ NADPH NADPH NADP->NADPH Reduction NADPH->NADP Oxidation Prochiral_Ketone 2-Chloro-1-(4-fluorophenyl)ethanone NADPH->Prochiral_Ketone Isopropanol Isopropanol Isopropanol->KRED Chiral_Alcohol This compound Prochiral_Ketone->Chiral_Alcohol Hydride Transfer

Caption: Biocatalytic reduction workflow with integrated cofactor regeneration.

Corey-Itsuno-Shibata (CBS) Reduction: A Pillar of Asymmetric Synthesis

The CBS reduction is a powerful and reliable chemical method for the enantioselective reduction of prochiral ketones.[6][7] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in conjunction with a borane source (e.g., borane-THF complex).[8]

Mechanism of Action & Causality: The effectiveness of the CBS reduction lies in a highly organized, catalyst-controlled transition state.[9]

  • Catalyst Activation: The borane source (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the boron atom within the catalyst ring.[6][9]

  • Substrate Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination is sterically directed; the ketone's oxygen atom binds in such a way that its larger substituent is oriented away from the bulky group on the catalyst, exposing one specific enantiotopic face.[9]

  • Hydride Transfer: The hydride from the activated borane is delivered in an intramolecular fashion to the carbonyl carbon via a stable, six-membered ring transition state. This highly organized arrangement ensures the hydride attacks from the predetermined face.[8][9]

  • Product Release & Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane dissociates, and an acidic workup liberates the chiral alcohol, regenerating the catalyst for the next cycle.[9]

Diagram: CBS Reduction Mechanism

G CBS_cat (S)-CBS Catalyst (Oxazaborolidine) Activated_Complex Activated Catalyst-Borane Complex CBS_cat->Activated_Complex BH3 BH₃•THF BH3->Activated_Complex TS Six-Membered Transition State Activated_Complex->TS + Ketone Ketone Prochiral Ketone Ketone->TS Product_Complex Alkoxyborane Intermediate TS->Product_Complex Hydride Transfer Product_Complex->CBS_cat Catalyst Regeneration Alcohol (S)-Chiral Alcohol Product_Complex->Alcohol Acidic Workup

Caption: The catalytic cycle of the Corey-Itsuno-Shibata (CBS) reduction.

Part 2: The Chiral Synthon in Action: Mechanistic Roles in Subsequent Transformations

Once synthesized, this compound serves as a versatile chiral building block. Its utility is derived from the presence of two reactive functional groups—a hydroxyl and a chloro group—on adjacent carbons with a defined stereocenter. This arrangement makes it an ideal precursor for stereospecific reactions, most notably the formation of chiral epoxides.

Stereospecific Epoxide Formation: The Intramolecular Sₙ2 Reaction

The conversion of a chiral halohydrin to an epoxide is a classic and powerful transformation in organic synthesis. It proceeds via an intramolecular Williamson ether synthesis, which is a type of Sₙ2 reaction.

Mechanism of Action & Causality:

  • Deprotonation: A base (e.g., sodium hydroxide, potassium carbonate) removes the acidic proton from the hydroxyl group, forming a nucleophilic alkoxide intermediate.

  • Intramolecular Attack: The newly formed alkoxide, being part of the same molecule, is perfectly positioned to attack the adjacent carbon atom bearing the chlorine atom (the electrophilic center).

  • Sₙ2 Displacement: The attack occurs from the backside relative to the chlorine leaving group. This backside attack is a hallmark of the Sₙ2 mechanism and results in the inversion of configuration at the carbon being attacked.

  • Ring Closure: The displacement of the chloride ion closes the three-membered ring, forming the chiral epoxide.

The reaction is stereospecific : the stereochemistry of the starting alcohol directly and predictably determines the stereochemistry of the final epoxide. This allows the chirality established during the initial asymmetric reduction to be faithfully transferred to the highly valuable epoxide intermediate. This epoxide can then be opened by a wide range of nucleophiles to generate a variety of 1,2-difunctionalized chiral products. This strategy is a cornerstone in the synthesis of many pharmaceutical agents.[5][10]

Diagram: Epoxide Formation from (S)-Halohydrin

Caption: Stereospecific conversion of the (S)-halohydrin to a chiral epoxide.

Conclusion: A Versatile and Indispensable Chiral Tool

This compound exemplifies the strategic value of a well-designed chiral building block. Its mechanism of action in synthesis is twofold. Firstly, it is the product of sophisticated asymmetric synthesis, where biocatalytic or chemocatalytic methods precisely control the formation of a single enantiomer from a prochiral precursor. Secondly, and more broadly, it acts as a potent chiral synthon. The defined stereochemistry of its alcohol and the reactivity of its chloride leaving group enable its participation in highly predictable, stereospecific transformations. The conversion to a chiral epoxide is a prime example, serving as a gateway to a multitude of more complex, enantiomerically pure molecules that are vital for the development of new pharmaceuticals and other advanced materials. Understanding these dual mechanistic roles is fundamental for any scientist aiming to leverage this powerful intermediate in their synthetic endeavors.

References

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Halohydrin

(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a vital chiral building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). As a vicinal halohydrin, its true synthetic value lies in the distinct reactivity of its two functional groups—the hydroxyl and the chloro moieties—and the precise spatial orientation of these groups around the stereocenter.[1][2] This specific enantiomer is a precursor to chiral epoxides and amino alcohols, which are prevalent motifs in a wide range of therapeutic agents.

The stereoselective synthesis of such molecules is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicities. Traditional methods often rely on the resolution of racemic mixtures, an inherently inefficient process where at least 50% of the material is discarded. Consequently, developing direct, high-yield, and highly enantioselective synthetic routes is a critical objective in modern drug development.

This application note provides a detailed protocol for the asymmetric synthesis of this compound via the asymmetric transfer hydrogenation (ATH) of its corresponding prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone. This method, pioneered by Noyori and others, stands out for its operational simplicity, high efficiency, excellent enantioselectivity, and the use of safe, readily available hydrogen donors.[3][4][5]

The Engine of Asymmetry: The Noyori-Type Transfer Hydrogenation Mechanism

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones and imines.[6][7] The reaction utilizes a chiral catalyst, typically a Ruthenium(II) complex, to transfer hydrogen from a donor molecule, such as a formic acid/triethylamine mixture, to the substrate.[3][4][5]

The widely accepted mechanism for this transformation is an "outer-sphere" mechanism, which does not involve direct coordination of the ketone substrate to the metal center in the rate-determining step.[6] The key steps are as follows:

  • Catalyst Activation: The pre-catalyst, typically RuCl, reacts with a base (triethylamine) to form a 16-electron Ru(II) amido complex.

  • Hydride Formation: This amido complex reacts with formic acid (the hydrogen donor) to generate the active 18-electron Ru(II) hydride species. This is the key chiral reagent that delivers the hydride (H⁻).

  • Hydrogen Transfer: The ketone substrate interacts with the Ru-hydride and the N-H proton of the chiral diamine ligand through a six-membered pericyclic transition state.[6] The hydride from the ruthenium and a proton from the ligand are transferred concertedly to the carbonyl group. The stereochemistry of the chiral ligand dictates which face of the ketone is accessible, thereby controlling the chirality of the resulting alcohol.

  • Catalyst Regeneration: After hydrogen transfer, the product alcohol is released, and the 16-electron Ru(II) amido complex is regenerated, ready to start another catalytic cycle.[3]

The use of a formic acid/triethylamine (FA/TEA) azeotropic mixture is particularly advantageous as it drives the reaction to completion, making the reduction effectively irreversible.[4][5] This overcomes the equilibrium limitations often encountered when using isopropanol as the hydrogen source.[8]

Catalytic Cycle Diagram

Asymmetric Transfer Hydrogenation Cycle Figure 1: Catalytic Cycle of Noyori-Type ATH precatalyst RuCl(S,S)-TsDPEN (Pre-catalyst) amido [Ru(TsDPEN)(arene)] (16e⁻ Amido Complex) precatalyst->amido + NEt₃ - HNEt₃⁺Cl⁻ hydride [RuH(TsDPEN)(arene)] (18e⁻ Hydride Complex) amido->hydride + HCOOH ts [Substrate-Hydride Complex] (Transition State) hydride->ts + Ketone h_acceptor CO₂ + HNEt₃⁺ hydride->h_acceptor ts->amido - Alcohol sub Ketone (R-CO-R') prod Alcohol (R-CH(OH)-R') h_donor HCOOH / NEt₃ h_donor->hydride

Caption: Figure 1: Catalytic Cycle of Noyori-Type ATH.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentGradeSupplierNotes
2-Chloro-1-(4-fluorophenyl)ethanone>98%CommercialStarting material.
RuClCatalyst gradeCommercialChiral catalyst. (S,S) isomer for (S)-alcohol.
Formic Acid (HCOOH)>98% (ACS Reagent)CommercialComponent of the hydrogen donor mixture.
Triethylamine (NEt₃)>99.5%CommercialComponent of the hydrogen donor mixture. Distill if needed.
Dichloromethane (DCM)Anhydrous, >99.8%CommercialReaction solvent.
Deionized WaterHigh PurityIn-houseFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS ReagentPrepared in-houseFor work-up.
Brine (Saturated NaCl Solution)ACS ReagentPrepared in-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Ethyl AcetateHPLC GradeCommercialEluent for chromatography.
HexaneHPLC GradeCommercialEluent for chromatography.
Equipment Setup
  • Round-bottom flask (size appropriate for reaction scale)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet for inert atmosphere

  • Septa and needles for reagent transfer

  • Temperature-controlled bath (e.g., oil bath or cryocooler)

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

A. Preparation of the Formic Acid/Triethylamine (FA/TEA) Mixture:

  • In a fume hood, carefully prepare the 5:2 molar ratio azeotropic mixture of formic acid and triethylamine.

  • To a flask, add 5 molar equivalents of formic acid.

  • Slowly add 2 molar equivalents of triethylamine while cooling the flask in an ice bath (the reaction is exothermic).

  • Stir the mixture for 10 minutes. This will serve as the hydrogen donor.

B. Asymmetric Reduction:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-1-(4-fluorophenyl)ethanone (1.0 eq).

  • Add the catalyst, RuCl, at a substrate-to-catalyst (S/C) ratio of 500:1 to 2000:1. For example, for a 10 mmol reaction, use 0.02 to 0.005 mol% of the catalyst.

  • Add anhydrous dichloromethane (DCM) to achieve a substrate concentration of 1-2 M.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the pre-prepared 5:2 FA/TEA mixture (1.2 - 1.5 eq relative to the ketone).

  • Stir the reaction mixture at 28-30 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is fully consumed.

C. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess formic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc/Hexane) to afford the pure this compound as a colorless or pale yellow oil.

Quantitative Data Summary
ParameterValue
Substrate2-Chloro-1-(4-fluorophenyl)ethanone
CatalystRuCl
Substrate/Catalyst (S/C) Ratio500:1 - 2000:1
Hydrogen DonorFormic Acid / Triethylamine (5:2 molar ratio)
SolventDichloromethane (DCM)
Temperature28-30 °C
Reaction Time12-24 hours
Expected Yield >95%
Expected Enantiomeric Excess (e.e.) >98%

Characterization and Analysis

Confirmation of the product's identity, purity, and stereochemistry is critical.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the product. The reduction of the carbonyl will result in the appearance of a new methine proton (CH-OH) signal around 4.9-5.1 ppm and the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the product. A chiral stationary phase is required to separate the (S) and (R) enantiomers.

Typical Chiral HPLC Conditions:

  • Column: Chiralcel OD-H or Chiralpak AD-H.[9][10]

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 or 90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Overall Experimental Workflow

Synthesis Workflow Figure 2: Workflow for Synthesis and Analysis cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Ketone, Catalyst) setup Assemble Flask under Inert Gas reagents->setup h_donor Prepare FA/TEA Mixture mix Dissolve & Mix Reagents h_donor->mix setup->mix react Add H-Donor Stir at 30°C mix->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Water monitor->quench extract Extract with DCM Wash & Dry quench->extract concentrate Concentrate (Rotovap) extract->concentrate purify Column Chromatography concentrate->purify final_product Pure (S)-Product (>98% e.e.) purify->final_product nmr ¹H, ¹³C NMR ms Mass Spec hplc Chiral HPLC (e.e.) final_product->nmr final_product->ms final_product->hplc

Caption: Figure 2: Workflow for Synthesis and Analysis.

Conclusion

The asymmetric transfer hydrogenation of 2-chloro-1-(4-fluorophenyl)ethanone using a Noyori-type Ru(II) catalyst is a highly reliable, efficient, and scalable method for producing this compound. The protocol detailed in this application note provides a robust framework for achieving excellent yields (>95%) and outstanding enantioselectivity (>98% e.e.). This method avoids the use of high-pressure hydrogen gas and proceeds under mild conditions, making it highly suitable for both academic research and industrial drug development settings. The resulting enantiopure halohydrin is a valuable chiral intermediate for the synthesis of more complex and pharmacologically relevant molecules.

References

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. [Link]

  • Wilewska-Bien, M., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis, 11(19), 12247–12258. [Link]

  • Noyori, R. (n.d.). Noyori Hydrogenation. NROChemistry. [Link]

  • Steiman, F., et al. (2019). Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional ruthenium complexes from multi-technique operando reaction monitoring. Catalysis Science & Technology, 9(13), 3408-3416. [Link]

  • Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. (2020). ResearchGate. [Link]

  • Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid-Triethylamine Mixture. Journal of the American Chemical Society. [Link]

  • Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. (1996). American Chemical Society. [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group. [Link]

  • An outstanding catalyst for asymmetric transfer hydrogenation in aqueous solution and formic acid/triethylamine. (2004). Chemical Communications (RSC Publishing). [Link]

  • Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. (2018). Chemical Communications (RSC Publishing). [Link]

  • Halohydrins from Alkenes. (n.d.). Chemistry Steps. [Link]

  • Synthesis of Halohydrin. (n.d.). BYJU'S. [Link]

  • Biocatalytic synthesis of chiral β-substituted alcohols by combination... (n.d.). ResearchGate. [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. (n.d.). Kanto Chemical Co., Inc. [Link]

  • Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... (n.d.). ResearchGate. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. [Link]

  • Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. (n.d.). ETH Zurich Research Collection. [Link]

  • Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. (2022). PMC - NIH. [Link]

  • Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins. (2019). PubMed. [Link]

  • Synthesis of Halohydrins. (2021). YouTube. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone. (n.d.).
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. [Link]

  • The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. (n.d.). ResearchGate. [Link]

Sources

Application Note: High-Yield, Enantioselective Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol via Biocatalytic Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutically active compounds.[1][2][3] Its specific stereochemistry is often essential for the biological activity and efficacy of the final drug molecule. Traditional chemical synthesis routes for such chiral alcohols can suffer from drawbacks including the use of hazardous reagents, low enantioselectivity, and the generation of significant waste. Biocatalytic reduction, utilizing enzymes such as ketoreductases (KREDs), offers a green, highly selective, and efficient alternative for the production of enantiomerically pure alcohols.[4][5] This application note provides a detailed protocol for the asymmetric reduction of 2-chloro-1-(4-fluorophenyl)ethanone to this compound using a ketoreductase, achieving high yield and excellent enantiomeric excess (e.e.).

Mechanism of Biocatalytic Reduction

The core of this process is the stereospecific reduction of a prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone, catalyzed by a ketoreductase (KRED). These enzymes belong to the oxidoreductase class and facilitate the transfer of a hydride ion from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate.[6] The enzyme's chiral active site orients the substrate in a specific manner, leading to the formation of one enantiomer of the alcohol product over the other. For the synthesis of the (S)-enantiomer, an anti-Prelog selective ketoreductase is often employed.[7]

To ensure continuous catalytic activity, the oxidized cofactor (NADP⁺ or NAD⁺) must be regenerated back to its reduced form. This is commonly achieved in-situ using a secondary enzyme system, such as glucose-6-phosphate dehydrogenase (G6PDH) which oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, concurrently reducing NADP⁺ to NADPH.[8] Whole-cell systems can utilize endogenous metabolic pathways for cofactor regeneration, often by simply supplying glucose to the medium.[8]

Biocatalytic_Reduction_Mechanism cluster_main Ketoreductase (KRED) Catalyzed Reaction cluster_regen Cofactor Regeneration Cycle Ketone 2-Chloro-1-(4-fluorophenyl)ethanone KRED Ketoreductase (anti-Prelog) Ketone->KRED Substrate Binding Product This compound KRED->Product Product Release NADP NADP⁺ KRED->NADP NADPH NADPH NADPH->KRED NADP_regen NADP⁺ NADP->NADP_regen G6P Glucose-6-Phosphate G6PDH G6PDH G6P->G6PDH Lactone 6-Phosphoglucono-δ-lactone G6PDH->Lactone NADPH_regen NADPH G6PDH->NADPH_regen NADP_regen->G6PDH NADPH_regen->NADPH caption Mechanism of KRED reduction with cofactor regeneration.

Figure 1: Mechanism of KRED reduction with cofactor regeneration.

Experimental Protocols

This section details the necessary steps for performing the biocatalytic reduction and subsequent analysis.

Part 1: Biocatalytic Reduction Protocol

This protocol describes a whole-cell biocatalytic reduction using recombinant E. coli expressing a suitable ketoreductase and a glucose-6-phosphate dehydrogenase for cofactor regeneration.

Materials:

  • Recombinant E. coli cells expressing a ketoreductase with activity towards 2-chloro-1-(4-fluorophenyl)ethanone.

  • 2-Chloro-1-(4-fluorophenyl)ethanone (Substrate)[9][10]

  • D-Glucose (for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Isopropyl alcohol (IPA) or another suitable co-solvent

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Cell Culture and Induction: Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

  • Reaction Setup: In a reaction vessel, combine the phosphate buffer, D-glucose (e.g., 1.5 equivalents relative to the substrate), and the prepared cell suspension.

  • Substrate Addition: Dissolve the 2-chloro-1-(4-fluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent like isopropyl alcohol to aid solubility. Add the substrate solution to the reaction mixture to a final concentration of, for example, 10-50 g/L. The optimal concentration should be determined empirically as high concentrations can lead to substrate inhibition.[11]

  • Reaction Execution: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).[11]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples. Extract a small aliquot with an equal volume of ethyl acetate, dry the organic layer, and analyze by TLC or HPLC (as described in Part 2) to determine the conversion of the ketone to the alcohol.

  • Product Work-up and Isolation: Once the reaction has reached completion (typically 12-24 hours), centrifuge the mixture to remove the cells. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Part 2: Chiral HPLC Analysis Protocol

To determine the enantiomeric excess (e.e.) of the synthesized this compound, a chiral High-Performance Liquid Chromatography (HPLC) method is essential.[12][13]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD)[14]

  • HPLC-grade n-hexane

  • HPLC-grade isopropyl alcohol (IPA)

  • Synthesized product sample and racemic standard of 2-Chloro-1-(4-fluorophenyl)ethanol

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard in the same manner.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: n-Hexane:IPA (e.g., 90:10 v/v). The ratio may need optimization for optimal separation.[14]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the racemic standard onto the column to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized product sample.

  • Data Interpretation: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers from the chromatogram of the synthesized product, according to the formula:

    • e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the biocatalytic synthesis of this compound.

ParameterTypical Value/RangeRationale/Comment
Biocatalyst Recombinant E. coli expressing KREDWhole-cell system simplifies cofactor regeneration.[8]
Substrate Conc. 10 - 50 g/LHigher concentrations may cause substrate inhibition.
Co-solvent Isopropyl alcohol (IPA)Improves substrate solubility in the aqueous medium.
pH 7.0Optimal for many ketoreductases and cellular stability.[11]
Temperature 25 - 35 °CBalances enzyme activity and stability.[11]
Reaction Time 12 - 24 hoursVaries with substrate concentration and enzyme activity.
Conversion >95%High conversion is achievable with optimized conditions.
Enantiomeric Excess >99% (S)A key advantage of biocatalysis is high stereoselectivity.[7]

Workflow Visualization

The overall experimental workflow, from biocatalyst preparation to final product analysis, is depicted in the following diagram.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation cluster_analysis Analysis Culture E. coli Culture Induction Protein Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Setup Reaction Setup (Cells, Buffer, Glucose) Harvest->Setup SubstrateAdd Substrate Addition Setup->SubstrateAdd Incubation Incubation & Monitoring SubstrateAdd->Incubation Extraction Solvent Extraction Incubation->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (optional) Drying->Purification HPLC Chiral HPLC Analysis Purification->HPLC Data Calculate Yield & e.e. HPLC->Data caption Overall experimental workflow.

Figure 2: Overall experimental workflow.

Conclusion

The protocol outlined in this application note demonstrates a robust and highly efficient method for the synthesis of enantiomerically pure this compound. By leveraging the high selectivity of ketoreductases, this biocatalytic approach provides a superior alternative to traditional chemical methods, aligning with the principles of green chemistry while delivering a high-quality product suitable for pharmaceutical development. The self-validating system of chiral HPLC analysis ensures the stereochemical integrity of the final product.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. (n.d.).
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications (RSC Publishing). DOI:10.1039/D3CC01474F.
  • Asymmetric Carbonyl Reductions with Microbial Ketoreductases. (n.d.).
  • US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents. (n.d.).
  • Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC. (2022).
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). Frontiers.
  • Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. (n.d.). ResearchGate.
  • A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development. (n.d.). Benchchem.
  • Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045 | Request PDF. (n.d.). ResearchGate.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model - PubMed. (2022).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019).
  • 2-Chloro-1-(4-fluorophenyl)ethanone CAS NO.456-04-2. (n.d.).
  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents. (n.d.).

Sources

Application Note: Enantioselective Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol using Ketoreductase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral halohydrins are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] Among these, (S)-2-Chloro-1-(4-fluorophenyl)ethanol stands out as a key intermediate for several important drugs. Traditional chemical synthesis of this compound often involves stoichiometric amounts of chiral reagents or metal catalysts, which can be costly and generate significant waste. Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a greener and more efficient alternative.[3] This application note provides a detailed guide to the enantioselective synthesis of this compound from its corresponding prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone, using a ketoreductase (KRED).

Ketoreductases, a class of oxidoreductase enzymes, catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity.[3] The use of engineered KREDs has become increasingly prevalent in industrial pharmaceutical synthesis due to their high efficiency and enantioselectivity.[4][5] This guide will delve into the theoretical underpinnings, provide a detailed experimental protocol, and discuss optimization strategies for this biocatalytic transformation.

Theoretical Framework: The Power of Biocatalytic Reduction

The core of this process lies in the ability of a specific ketoreductase to preferentially catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to one face of the carbonyl group of 2-chloro-1-(4-fluorophenyl)ethanone. This results in the formation of the desired (S)-enantiomer of the alcohol with high enantiomeric excess (ee).

The catalytic cycle of a ketoreductase involves the binding of the cofactor (NAD(P)H) followed by the ketone substrate.[4] A highly conserved catalytic tetrad of amino acid residues within the enzyme's active site facilitates the transfer of a hydride from the cofactor to the carbonyl carbon of the substrate, while a proton is donated to the carbonyl oxygen, yielding the chiral alcohol product.[4] The oxidized cofactor (NAD(P)+) and the alcohol product are then released.

A critical aspect of preparative-scale biocatalysis is the regeneration of the expensive nicotinamide cofactor.[6][7] This is typically achieved by coupling the primary reaction with a secondary reaction that reduces the oxidized cofactor back to its active form. Common cofactor regeneration systems include:

  • Substrate-coupled regeneration: Utilizing a single enzyme that can also oxidize a cheap, sacrificial co-substrate like isopropanol to regenerate the NAD(P)H.[8] The byproduct, acetone, is volatile and easily removed.

  • Enzyme-coupled regeneration: Employing a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a corresponding co-substrate (glucose or formate) to regenerate the cofactor.[4][6]

The choice of cofactor regeneration system can significantly impact the overall efficiency and economics of the process.

Visualizing the Biocatalytic Process

Biocatalytic_Reduction cluster_main Ketoreductase Catalyzed Reduction cluster_regeneration Cofactor Regeneration System Ketone 2-Chloro-1-(4-fluorophenyl)ethanone KRED Ketoreductase (KRED) Ketone->KRED Substrate Binding S_Alcohol This compound KRED->S_Alcohol Product Release NADP NADP+ KRED->NADP Oxidized Cofactor Release NADPH NADPH NADPH->KRED Cofactor Binding GDH Glucose Dehydrogenase (GDH) NADP->GDH NADP->GDH Regeneration GDH->NADPH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Ketoreductase catalytic cycle with glucose dehydrogenase for cofactor regeneration.

Experimental Protocol

This protocol outlines a general procedure for the enantioselective reduction of 2-chloro-1-(4-fluorophenyl)ethanone using a commercially available ketoreductase and a glucose/glucose dehydrogenase cofactor regeneration system. Researchers should optimize conditions based on the specific KRED used.

Materials:

  • Ketoreductase (e.g., from a commercial supplier)

  • Glucose Dehydrogenase (GDH)

  • 2-Chloro-1-(4-fluorophenyl)ethanone

  • D-Glucose

  • NADP+ (or NADPH)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (magnetic stirrer, pH meter, temperature-controlled water bath, separatory funnel, rotary evaporator)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., HPLC or GC with a chiral column)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

    • Add D-glucose to the buffer to a final concentration of 1.1 to 1.5 equivalents relative to the ketone substrate.

    • Add a catalytic amount of NADP+ (e.g., 0.1 mol%).

    • Add the ketoreductase and glucose dehydrogenase to the reaction mixture. The optimal enzyme loading should be determined empirically or based on the manufacturer's recommendations.

    • Stir the mixture until all components are dissolved.

  • Substrate Addition:

    • Dissolve 2-chloro-1-(4-fluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) if substrate solubility is low.[6]

    • Add the substrate solution to the reaction mixture to the desired final concentration (e.g., 50-100 mM). Higher substrate loadings may be possible with robust enzyme systems.[4]

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle stirring.[9]

    • Monitor the progress of the reaction by periodically taking small aliquots, quenching the reaction (e.g., by adding a water-immiscible organic solvent and vortexing), and analyzing the organic phase by GC or HPLC to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

  • Work-up and Product Isolation:

    • Once the reaction has reached the desired conversion, terminate the reaction by adding a sufficient volume of an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer.

    • Extract the aqueous layer with additional portions of the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification and Characterization:

    • If necessary, purify the crude product by column chromatography on silica gel.

    • Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and chiral HPLC or GC to confirm enantiomeric purity).

Data Presentation and Optimization

Systematic optimization of reaction parameters is crucial for achieving high yield and enantioselectivity. Key parameters to consider are summarized in the table below.

ParameterRange/OptionsRationale and Impact
Ketoreductase Selection Various commercially available KREDsDifferent KREDs exhibit varying substrate specificities, enantioselectivities, and stabilities. Screening a panel of enzymes is often the first step.
pH 6.0 - 8.5Enzyme activity and stability are highly pH-dependent. The optimal pH needs to be determined for the specific KRED.
Temperature 25 - 40 °CHigher temperatures can increase reaction rates, but may also lead to enzyme denaturation.[10][11]
Co-solvent 5-20% (v/v) DMSO, isopropanol, etc.Can improve the solubility of hydrophobic substrates, but high concentrations may inhibit or denature the enzyme.[6]
Substrate Concentration 10 - 500 mMHigher concentrations are desirable for process efficiency, but substrate or product inhibition can occur.[4]
Cofactor Regeneration Glucose/GDH, Formate/FDH, IsopropanolThe choice depends on cost, efficiency, and compatibility with the KRED.[4][6][8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive enzyme- Sub-optimal reaction conditions (pH, temp)- Substrate/product inhibition- Insufficient cofactor regeneration- Verify enzyme activity with a control substrate- Optimize pH and temperature- Lower initial substrate concentration or use a fed-batch approach- Increase concentration of cofactor regeneration components
Low Enantioselectivity - Incorrect choice of ketoreductase- Presence of contaminating enzymes with opposite stereoselectivity (in whole-cell systems)- Screen other ketoreductases- Use a purified enzyme or an engineered E. coli strain with the target KRED overexpressed.[7]
Enzyme Instability - Harsh reaction conditions (pH, temp, co-solvent)- Protease contamination- Operate within the enzyme's optimal stability range- Consider enzyme immobilization techniques- Add protease inhibitors if using cell lysates

Logical Workflow for KRED Selection and Optimization

Workflow start Define Target: This compound screen Screen KRED Library (Commercial or in-house) start->screen select Select 'Hit' KREDs (>95% ee, >50% conversion) screen->select optimize Optimize Reaction Conditions (pH, Temp, Co-solvent) select->optimize scale_up Scale-up Reaction (Substrate Loading, Cofactor Regen.) optimize->scale_up analyze Analyze Product (Yield, Purity, ee) scale_up->analyze analyze->optimize Iterate if necessary finish Final Protocol analyze->finish

Caption: Workflow for ketoreductase selection and process optimization.

Conclusion

The use of ketoreductases for the synthesis of this compound offers a highly efficient, selective, and environmentally benign alternative to traditional chemical methods. By carefully selecting the appropriate enzyme and optimizing reaction conditions, researchers can achieve high yields and excellent enantioselectivity. The protocols and guidelines presented in this application note provide a solid foundation for developing a robust and scalable biocatalytic process for the production of this valuable pharmaceutical intermediate. Further advancements in enzyme engineering continue to expand the capabilities of ketoreductases, promising even more efficient and versatile synthetic applications in the future.[4][5]

References

  • U.S. Patent No. 9,714,439. (2017). Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
  • El-Zahabi, M. A., & Mohamed, S. A. (2013). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 24(2), 35–44.
  • Qiao, L., Luo, Z., Chen, H., Zhang, P., Wang, A., & Sheldon, R. A. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(59), 7518-7533. [Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Accounts of Chemical Research, 40(12), 1412–1419.
  • Moore, J. C., DeVine, P. N., & Pollard, D. J. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development, 18(3), 448-453.
  • El-Zahabi, M., & Mohamed, S. (2013). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. ResearchGate. [Link]

  • Ni, Y., Li, C.-X., & Xu, J.-H. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer.
  • Moore, J. C., DeVine, P. N., & Pollard, D. J. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
  • Schaffer, S., Muller, M., Scherk, T., & Mack, M. (2011). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 91(4), 1039-1051.
  • Nidetzky, B., & Klimacek, M. (2009). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. PLoS ONE, 4(6), e5765.
  • Bharatham, N., Ghatak, A., & Sastry, G. N. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
  • Qiao, L., Luo, Z., Chen, H., Zhang, P., Wang, A., & Sheldon, R. A. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]

  • U.S. Patent No. EP2198018B1. (2013). Ketoreductase polypeptides for the reduction of acetophenones.
  • Wang, Y., et al. (2023). Efficient Biocatalytic Synthesis of ( R )-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase Pp KR8 from Paraburkholderia phymatum STM815.
  • Pesenti, C., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

  • de Miranda, A. S., et al. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective.
  • Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. ResearchGate. [Link]

  • Blacker, A. J., et al. (2007). Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist. Green Chemistry. [Link]

  • Guchhait, S. K., & Madaan, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 30, 115934.

Sources

Synthesis of luliconazole from (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for the Synthesis of Luliconazole

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Synthesis of a Potent Antifungal Agent

Luliconazole is a third-generation imidazole antifungal agent renowned for its potent and broad-spectrum activity against various fungal pathogens, particularly dermatophytes.[1][2] Its unique molecular structure, featuring an imidazole moiety incorporated into a ketene dithioacetate structure, underpins its efficacy.[1] The synthesis of luliconazole is a multi-step process that demands precision and a deep understanding of stereochemistry to yield the desired (R)-enantiomer, which exhibits significantly greater antifungal activity than its counterparts.[1]

This comprehensive guide provides a detailed exploration of a common and effective synthetic route to luliconazole. It is crucial to note at the outset that the synthesis of luliconazole, with the chemical name (-)-(E)-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-1-imidazolylacetonitrile, necessitates a starting material containing a 2,4-dichlorophenyl group. The topic specified, "," would result in a different chemical entity. Therefore, this guide will focus on the scientifically validated synthesis commencing from a 2,4-dichlorophenyl precursor to ensure the accurate production of luliconazole.

This document is structured to provide not just a series of steps, but a narrative that elucidates the rationale behind each experimental choice, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt the protocol as needed.

I. The Strategic Approach: A Two-Stage Synthesis

The synthesis of luliconazole can be logically divided into two primary stages. The first stage involves the creation of a key chiral intermediate, an activated (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol derivative. The second stage is the construction of the luliconazole molecule by reacting this intermediate with a pre-formed dithioate salt.

Synthesis_Strategy A Stage 1: Synthesis of Activated Chiral Intermediate B Stage 2: Luliconazole Assembly A->B Key Intermediate C Final Product: Luliconazole B->C Purification Stage1_Workflow cluster_0 Stage 1: Synthesis of Activated Intermediate Start 2-Chloro-1-(2,4-dichlorophenyl)ethanone Step1 Asymmetric Reduction ((S)-CBS, BMS) Start->Step1 Intermediate1 (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Step1->Intermediate1 Step2 Mesylation (MsCl, TEA) Intermediate1->Step2 End (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate Step2->End

Caption: Experimental workflow for the synthesis of the activated chiral intermediate.

III. Stage 2: The Final Assembly - Constructing the Luliconazole Scaffold

With the activated chiral intermediate in hand, the final stage involves its reaction with the dithioate nucleophile to form the luliconazole molecule.

A. Preparation of the Dithioate Nucleophile

The dithioate component of luliconazole is prepared by reacting 1-(cyanomethyl)imidazole with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). [3]This in situ generated dithioate salt is a potent nucleophile.

Causality of Experimental Choice: 1-(Cyanomethyl)imidazole provides the imidazole and acetonitrile fragments of the final molecule. Carbon disulfide serves as the source for the dithiocarboxylate functionality. A strong base is required to deprotonate the methylene group adjacent to the cyano group, forming a carbanion that readily attacks the carbon disulfide. DMSO is an excellent solvent for this reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the dithioate anion.

B. The Coupling Reaction: Formation of Luliconazole

The final and crucial step is the nucleophilic substitution reaction between the in situ generated dithioate salt and the previously synthesized (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate. [3]This reaction proceeds via an SN2 mechanism, leading to the formation of luliconazole.

Causality of Experimental Choice: The reaction is typically carried out at a controlled temperature to ensure selectivity and minimize side reactions. The mesylate is an excellent leaving group, and the dithioate is a strong nucleophile, driving the reaction forward. The stereochemistry at the chiral center is inverted during this SN2 reaction, resulting in the desired (R)-configuration in the final luliconazole product.

IV. Detailed Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents and solvents. [4][5][6][7][8]The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. [4][5]

Protocol 1: Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate
Reagent/SolventMolecular WeightQuantityMoles
2-Chloro-1-(2,4-dichlorophenyl)ethanone224.47 g/mol 100.0 g0.445
(S)-2-methyl-CBS-oxazaborolidine (1M in toluene)-44.5 mL0.0445
Borane-dimethyl sulfide complex (BMS)75.97 g/mol 40.0 g0.527
Toluene-500 mL-
Methanol32.04 g/mol 100 mL-
Triethylamine101.19 g/mol 60.0 g0.593
Methanesulfonyl chloride (MsCl)114.55 g/mol 62.0 g0.541

Step-by-Step Procedure:

  • Asymmetric Reduction:

    • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-1-(2,4-dichlorophenyl)ethanone and toluene.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add the (S)-2-methyl-CBS-oxazaborolidine solution, followed by the dropwise addition of borane-dimethyl sulfide complex, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of methanol at 0-5 °C.

    • Wash the organic layer sequentially with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol as an oil.

  • Mesylation:

    • Dissolve the crude (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol in 500 mL of toluene in a 1 L three-necked round-bottom flask.

    • Add triethylamine to the solution and cool to 0-5 °C.

    • Slowly add methanesulfonyl chloride dropwise, maintaining the temperature below 5 °C. [3] * Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

    • After completion, add water to the reaction mixture. Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate as a solid. The product can be further purified by crystallization from a suitable solvent like cyclohexane. [3]

Protocol 2: Synthesis of Luliconazole
Reagent/SolventMolecular WeightQuantityMoles
1-(Cyanomethyl)imidazole107.11 g/mol 36.0 g0.336
Potassium hydroxide (powdered)56.11 g/mol 38.0 g0.677
Carbon disulfide76.14 g/mol 25.0 g0.328
Dimethyl sulfoxide (DMSO)78.13 g/mol 500 mL-
(S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate304.58 g/mol 100.0 g0.328
Ethyl acetate-As needed-
Cyclohexane-As needed-

Step-by-Step Procedure:

  • Formation of the Dithioate Salt:

    • In a 1 L three-necked round-bottom flask, add 1-(cyanomethyl)imidazole and DMSO.

    • To this solution, add powdered potassium hydroxide and carbon disulfide at room temperature.

    • Stir the mixture vigorously for 2-3 hours at room temperature.

  • Coupling Reaction:

    • In a separate flask, dissolve (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate in DMSO.

    • Cool the dithioate salt mixture to 15-20 °C and slowly add the solution of the mesylate over 1-2 hours. [3] * Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude luliconazole can be purified by crystallization from a solvent system such as ethyl acetate/cyclohexane to yield the final product as an off-white solid. [3]

V. Characterization and Quality Control

The identity and purity of the synthesized luliconazole should be confirmed using a battery of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and to quantify any impurities, including the undesired Z-isomer. [3][9]A C18 column with a mobile phase of methanol and water is often used, with detection at 296 nm. [10]* Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure of luliconazole.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the luliconazole molecule. [3]

VI. Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield in the asymmetric reductionInactive catalyst or borane sourceUse fresh, high-quality reagents. Ensure anhydrous conditions.
Incomplete mesylationInsufficient base or reaction timeIncrease the amount of triethylamine. Extend the reaction time and monitor by TLC.
Formation of Z-isomerReaction conditions in the final coupling stepOptimize the reaction temperature and time. The E-isomer can be enriched by treatment with hydrobromic acid. [3]
Difficulty in crystallizationImpurities present in the crude productPerform column chromatography before crystallization. Experiment with different solvent systems.

VII. Conclusion

The synthesis of luliconazole from (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a well-established process that relies on a key asymmetric reduction to set the crucial stereocenter. By carefully controlling the reaction conditions and employing robust purification techniques, high-purity luliconazole can be reliably synthesized. This guide provides a comprehensive framework for researchers and drug development professionals to successfully navigate this synthetic pathway, from understanding the underlying chemical principles to executing the detailed experimental protocols. Adherence to safety protocols and rigorous analytical characterization are paramount to ensure the quality and integrity of the final active pharmaceutical ingredient.

VIII. References

  • Luliconazole - Material Safety Datasheet. Amazon S3.

  • Luliconazole for the treatment of fungal infections: an evidence-based review. PMC.

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. PMC - NIH.

  • Luliconazole - Safety Data Sheet. ChemicalBook.

  • Luliconazole SDS, 187164-19-8 Safety Data Sheets. ECHEMI.

  • Chemoenzymatic synthesis of luliconazole mediated by lipases. AIR Unimi.

  • US20170362212A1 - Process for preparation of luliconazole. Google Patents.

  • Process For The Preparation Of Luliconazole. Quick Company.

  • Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene. Patsnap Eureka.

  • Safety Data Sheet. MedchemExpress.com.

  • Chemistry and Pharmacology of Luliconazole (Imidazole derivative): A Novel Bioactive Compound for Severe Fungal Infection-A Mini Review. ResearchGate.

  • Chemistry and Pharmacology of Luliconazole (Imidazole Derivative): A Novel Bioactive Compound to Treat Fungal Infection-A Mini Review. Bentham Science Publishers.

  • Luliconazole | 187164-19-8. ChemicalBook.

  • US10703744B2 - Process for preparation of luliconazole. Google Patents.

  • CN105566309A - Method for synthesizing Luliconazole. Google Patents.

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LULICONAZOLE IN BULK AND CREAM FORMULATION. IJNRD.

  • Qualitative and Quantitative Methods for Determination of Drug Luliconazole.

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.

  • EP3230280A1 - Process for preparation of luliconazole. Google Patents.

  • Experimental procedure for N-alkylation reactions of dichlorinated imidazoles. Benchchem.

  • Development and validation of RP – HPLC method for quantitation of luliconazole in bulk and formulation. ScienceScholar.

  • Preparation of Second Generation Ionic Liquids by Efficient Solvent-Free Alkylation of N-Heterocycles with Chloroalkanes. NIH.

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents.

  • WO2016092478A1 - Process for preparation of luliconazole. Google Patents.

  • CN103044192A - Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene. Google Patents.

  • SAFETY DATA SHEET. TCI Chemicals.

  • WO 2019/150383 A1. Googleapis.com.

  • Formulation and Evaluation of Luliconazole for dermal use.

  • A Review of Characteristics, Properties, Application of Nanocarriers and Analytical Methods of Luliconazole. PubMed.

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.

  • This is why selective N-alkylation of imidazoles is difficult. Reddit.

  • Luliconazole | C14H9Cl2N3S2 | CID 3003141. PubChem - NIH.

  • WO2019150383A1 - A process for preparation of luliconazole. Google Patents.

  • Preparation and Characterization of Luliconazole Nanoemulsion Based Hydrogel. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

Sources

Application Notes & Protocols: Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a high-value chiral halohydrin that serves as a critical intermediate in the synthesis of numerous pharmaceuticals.[1] Its stereochemically defined structure is paramount for the biological activity of the final active pharmaceutical ingredient (API). Notably, it is a key building block in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK₁) receptor antagonist used as an antiemetic for chemotherapy-induced nausea and vomiting.[2][3][4] The precise control of the stereocenter at the C-1 position is a significant challenge in its synthesis, demanding highly selective and efficient chemical transformations.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the primary synthetic routes to this compound. We will delve into two of the most effective and widely adopted methodologies: the Corey-Bakshi-Shibata (CBS) asymmetric reduction and biocatalytic reduction using ketoreductases (KREDs). The focus will be on the causality behind experimental choices, providing not just protocols but a foundational understanding to enable optimization and troubleshooting.

Synthetic Strategies: The Asymmetric Reduction of a Prochiral Ketone

The most direct and industrially scalable approach to this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone. The challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl group to produce the desired (S)-enantiomer in high enantiomeric excess (e.e.).

Two powerful technologies have emerged as the methods of choice for this transformation:

  • Chemocatalysis: Utilizing chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst, to direct the stereochemical outcome of the reduction.[5][6][7][8]

  • Biocatalysis: Employing enzymes, specifically ketoreductases (KREDs), which are nature's catalysts for ketone reduction and offer exceptional selectivity under mild conditions.[9][10]

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a renowned and reliable method for the enantioselective reduction of a wide array of ketones.[11] It utilizes a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[7][12]

Mechanism and Rationale for Stereoselectivity

The efficacy of the CBS reduction stems from a well-defined catalytic cycle that creates a highly organized transition state.[6][7]

  • Catalyst-Borane Complex Formation: The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[7][8]

  • Ketone Coordination: The prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone, then coordinates to the now more Lewis-acidic endocyclic boron. This coordination is sterically directed; the carbonyl oxygen binds in such a way that the larger substituent (the 4-fluorophenyl group) is oriented away from the bulky part of the chiral catalyst.

  • Intramolecular Hydride Transfer: The activated hydride is then transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered ring transition state.[7] This intramolecular transfer is face-selective, dictated by the chiral environment of the catalyst, leading to the formation of the desired (S)-alcohol.

  • Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to participate in the next cycle.

This predictable stereochemical outcome is a hallmark of the CBS reduction, making it a powerful tool in asymmetric synthesis.[5]

CBS_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective Coordination cluster_2 Hydride Transfer & Product Formation CBS_Catalyst (S)-CBS Catalyst Activated_Complex Activated Catalyst-BH₃ Complex CBS_Catalyst->Activated_Complex + BH₃ BH3 BH₃ Transition_State Ternary Complex (Ketone Coordinated) Activated_Complex->Transition_State + Ketone Ketone 2-Chloro-1-(4-fluorophenyl)ethanone Ketone->Transition_State Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Intramolecular Hydride Transfer Product_Complex->CBS_Catalyst Regeneration S_Alcohol (S)-Alcohol Product Product_Complex->S_Alcohol Workup KRED_Workflow cluster_main Main Catalytic Cycle cluster_regen Cofactor Regeneration Cycle KRED_E KRED (Enzyme) Complex1 E-Ketone Complex KRED_E->Complex1 + Ketone Ketone Prochiral Ketone NADPH NAD(P)H (Reduced Cofactor) Complex2 E-Ketone-NAD(P)H Ternary Complex NADPH->Complex2 NADP NAD(P)⁺ (Oxidized Cofactor) NADP->NADPH Reduction S_Alcohol (S)-Alcohol Product Complex1->Complex2 + NAD(P)H Complex3 E-Alcohol-NAD(P)⁺ Complex Complex2->Complex3 Hydride Transfer Complex3->NADP Release Cofactor Complex3->S_Alcohol Release Product GDH Glucose Dehydrogenase (GDH) Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Produced Glucose Glucose Glucose->GDH Consumed

Sources

Application Note & Protocol: Enantioselective Synthesis of (S)-2-chloro-1-(4-fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

The stereochemical configuration of a molecule is a critical determinant of its pharmacological activity. Chiral secondary alcohols, in particular, are ubiquitous structural motifs and indispensable building blocks in the synthesis of numerous pharmaceuticals and natural products.[1][2] Consequently, the development of robust, predictable, and highly selective methods for their preparation is of paramount importance to the drug development pipeline. The enantioselective reduction of prochiral ketones stands as one of the most efficient strategies for accessing these valuable chiral intermediates.[3][4]

The Corey-Bakshi-Shibata (CBS) reduction has emerged as a premier method for achieving this transformation with exceptional levels of stereocontrol.[5][6][7] This protocol utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source to reduce a wide array of ketones to their corresponding alcohols with high yield and predictable stereochemistry.[5][8]

This document provides a comprehensive guide to the CBS reduction of 2-chloro-1-(4-fluorophenyl)ethanone. The resulting product, (S)-2-chloro-1-(4-fluorophenyl)ethanol, is a key chiral precursor for various biologically active molecules. We will delve into the mechanistic underpinnings of the reaction's selectivity, provide a detailed and field-tested experimental protocol, and offer guidance on data analysis and troubleshooting.

Mechanistic Insight: The Origin of Enantioselectivity

The remarkable efficacy of the CBS reduction lies in a well-orchestrated catalytic cycle that creates a highly organized, chiral environment for the hydride transfer step. The process is driven by the dual activation of both the reducing agent and the ketone substrate by the catalyst.[6][8]

The Key Players:

  • (R)-2-Methyl-CBS-oxazaborolidine: A chiral catalyst derived from the amino acid proline.[9][10] Its rigid bicyclic structure is fundamental to establishing the chiral environment for the reduction.[6][8]

  • Borane Dimethyl Sulfide (BMS): A stable and commercially available source of borane (BH₃), which serves as the stoichiometric hydride donor.[11]

  • 2-chloro-1-(4-fluorophenyl)ethanone: The prochiral ketone substrate.

The Catalytic Cycle:

  • Catalyst Activation: The cycle begins with the coordination of borane (a Lewis acid) to the Lewis basic nitrogen atom of the CBS catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[5][6][7]

  • Substrate Coordination: The more Lewis-acidic ring boron of the catalyst-borane complex then coordinates to the carbonyl oxygen of the ketone. This coordination occurs preferentially on the lone pair of electrons that is sterically more accessible, which is the lone pair closer to the smaller substituent (in this case, the chloromethyl group, Rₛ) versus the larger substituent (the 4-fluorophenyl group, Rₗ).[8][12]

  • Stereoselective Hydride Transfer: This ternary complex adopts a rigid, six-membered, chair-like transition state.[5][12] The large 4-fluorophenyl group orients itself in a pseudo-equatorial position to minimize steric repulsion with the methyl group on the catalyst's boron atom. This arrangement forces the hydride from the coordinated borane to be delivered to a specific face of the carbonyl carbon.

  • Product Release & Catalyst Regeneration: Following the intramolecular hydride transfer, an alkoxyborane intermediate is formed, which then dissociates, releasing the chiral product (after workup) and regenerating the active catalyst-borane complex to continue the cycle.[6][13]

The predictability of this reaction is one of its most powerful features. Using the (R)-CBS catalyst, the hydride is delivered to the Re face of the ketone, yielding the (S)-alcohol. Conversely, the (S)-CBS catalyst would yield the (R)-alcohol.

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_workup Workup CBS (R)-CBS Catalyst Active_Catalyst Active Catalyst-BH₃ Complex CBS->Active_Catalyst Coordination BMS BH₃•SMe₂ BMS->Active_Catalyst Transition_State Six-Membered Transition State Active_Catalyst->Transition_State Coordination Ketone Ketone Substrate (Rₗ-CO-Rₛ) Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS Regeneration Final_Product (S)-Chiral Alcohol Product_Complex->Final_Product Acidic Workup

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Materials and Methods

Reagent & Equipment Specifications

Strict adherence to anhydrous conditions is critical for achieving high enantioselectivity, as water can react with the borane and catalyst, leading to non-selective reduction pathways.[6][7]

Reagents & Chemicals Grade Supplier (Example) Notes
2-chloro-1-(4-fluorophenyl)ethanone≥98%Sigma-AldrichStore in a desiccator.
(R)-2-Methyl-CBS-oxazaborolidine1 M solution in TolueneSigma-AldrichHandle under inert gas.[14][15]
Borane-dimethyl sulfide complex (BMS)~10 MSigma-AldrichPungent odor. Handle in a fume hood.[16]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from Na/benzophenone or from a solvent purification system.
Methanol (MeOH)AnhydrousFisher ScientificUsed for quenching.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)-Lab PreparedFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeFor reaction monitoring.
Equipment Description
Round-bottom flasksFlame-dried before use.
Magnetic stirrer and stir bars-
Inert gas lineNitrogen or Argon with a bubbler setup.
Syringes and needlesOven-dried before use.
SeptaRubber septa for sealing flasks.
Constant temperature bathIce/water bath for temperature control.
Rotary evaporatorFor solvent removal.
Flash chromatography systemFor product purification.
Safety Precautions
  • Borane-dimethyl sulfide (BMS) is corrosive, flammable, and reacts violently with water, liberating flammable gases.[16][17] It has a strong, unpleasant odor. All manipulations must be performed in a certified chemical fume hood under an inert atmosphere.[16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Anhydrous solvents like THF can form explosive peroxides. Use from freshly opened bottles or test for peroxides before use.

  • The reaction quench with methanol is exothermic and produces hydrogen gas. Perform the addition slowly and ensure adequate ventilation.[11]

Detailed Experimental Protocol

This protocol outlines the reduction of 2-chloro-1-(4-fluorophenyl)ethanone (5.0 mmol scale).

Experimental_Workflow start Start: Assemble Flame-Dried Glassware under Nitrogen Atmosphere step1 Dissolve Ketone (5.0 mmol) in Anhydrous THF (10 mL) start->step1 step2 Add (R)-CBS Catalyst Solution (0.5 mmol, 0.5 mL of 1M soln) step1->step2 step3 Cool Reaction Mixture to 0 °C (Ice-Water Bath) step2->step3 step4 Slowly Add Borane-DMS (6.0 mmol, ~0.6 mL) via Syringe step3->step4 step5 Stir at 0 °C for 1 hour, then at Room Temp for 2-4 hours step4->step5 monitor Monitor Reaction Progress by TLC (e.g., 4:1 Hexanes:EtOAc) step5->monitor step6 Cool to 0 °C and Slowly Quench by adding Methanol (5 mL) monitor->step6 step7 Concentrate Mixture via Rotary Evaporation step6->step7 step8 Redissolve in Ethyl Acetate (25 mL) Wash with 1 M HCl, H₂O, and Brine step7->step8 step9 Dry Organic Layer (MgSO₄), Filter, and Concentrate step8->step9 purify Purify Crude Product via Flash Column Chromatography step9->purify end End: Characterize Final Product (NMR, GC, Chiral HPLC) purify->end

Caption: Step-by-step experimental workflow for the CBS reduction.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a 50 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the reaction flask, dissolve 2-chloro-1-(4-fluorophenyl)ethanone (0.87 g, 5.0 mmol) in 10 mL of anhydrous THF.

  • Catalyst Addition: To the stirred solution, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.5 mL of 1 M solution in toluene, 0.5 mmol, 10 mol%) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (~0.6 mL, ~6.0 mmol, 1.2 equiv) dropwise via syringe over 10 minutes. A slight evolution of gas (dimethyl sulfide) may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting ketone is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and quench the excess borane by the slow, dropwise addition of 5 mL of methanol. Caution: This is an exothermic process that releases hydrogen gas.

  • Work-up:

    • Stir the mixture for 20 minutes, then remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 25 mL of ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (15 mL), water (15 mL), and saturated brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure this compound.

Data Analysis and Characterization

Parameter Method Expected Outcome
Chemical Yield Gravimetric analysis after purificationTypically >90%
Purity ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectra consistent with the desired product structure. Absence of starting material and major impurities.
Identity GC-MSMass spectrum showing the correct molecular ion peak.
Enantiomeric Excess (ee) Chiral HPLC or Chiral GCHigh enantiomeric excess, typically >95% ee.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Chemical Yield Incomplete reaction.Extend reaction time or allow the reaction to warm to room temperature for longer. Confirm ketone quality.
Mechanical loss during workup/purification.Ensure efficient extraction and careful handling during purification.
Low Enantiomeric Excess (ee) Presence of moisture in reagents or glassware.[6][7]Flame-dry all glassware rigorously. Use freshly opened or distilled anhydrous solvents. Handle catalyst and borane under strict inert conditions.
Racemic catalyst or incorrect enantiomer used.Verify the source and identity of the CBS catalyst.
Reaction temperature was too high.Maintain the recommended temperature profile, especially during the initial addition phase.
Formation of Boron Byproducts in Product Incomplete removal during workup.During workup, after quenching with methanol, concentrate the reaction mixture and then re-dissolve in methanol and concentrate again. Repeat 2-3 times to remove boron residues as volatile trimethyl borate.[18][19]

Conclusion

The Corey-Bakshi-Shibata reduction is a highly reliable and predictable method for the asymmetric synthesis of chiral alcohols from prochiral ketones.[5][7] As demonstrated for the synthesis of this compound, this protocol provides excellent chemical yields and high enantioselectivity under mild conditions. The operational simplicity, broad substrate scope, and robust nature of the CBS reduction make it an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex, stereodefined molecules.

References

  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Wiley. Retrieved from [Link]

  • Wikipedia. (2023). Enantioselective ketone reduction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Singh, V. K. (2008). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Letters in Organic Chemistry, 5(1), 1-10. Retrieved from [Link]

  • Xu, J. H., et al. (2011). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Chinese Journal of Biotechnology, 27(6), 894-901. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Borane-methyl sulfide complex. Retrieved from [Link]

  • Wikipedia. (2023). (R)-2-Methyl-CBS-oxazaborolidine. Retrieved from [Link]

  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Retrieved from [Link]

  • Dr. Rachana S. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. Retrieved from [Link]

  • Allery Chemistry. (2021, September 15). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]

  • Hsieh, C. H., et al. (2022). Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes Mediated by a Transition Metal/Monophosphorus Ligand System. ACS Omega, 7(25), 21877–21888. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Ruifu Chemical. (n.d.). (R)-(+)-2-Methyl-CBS-oxazaborolidine; (R)-Me-CBS Catalyst CAS 112022-83-0. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]

  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Salvi, N. A., & Sudalai, A. (1998). Practical and Efficient Procedure for the In Situ Preparation of B-Alkoxyoxazaborolidines. Enantioselective Reduction of Prochiral Ketones. The Journal of Organic Chemistry, 63(21), 751-753. Retrieved from [Link]

  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved from [Link]

  • The Organic Chemist. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). CBS reduction of acetophenone and proposed transition structures... [Image]. Retrieved from [Link]

  • Chemistry for all. (2020, August 9). Borane reduction mechanism || selective reduction of acids || solved problems [Video]. YouTube. Retrieved from [Link]

  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

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Application Notes & Protocols: (S)-2-Chloro-1-(4-fluorophenyl)ethanol as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Halohydrins in Medicinal Chemistry

In modern drug discovery and development, the stereochemical identity of a molecule is paramount, often dictating its pharmacological efficacy and safety profile.[1] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools for the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[2] Among these, chiral halohydrins represent a particularly versatile class of intermediates. The presence of a stereogenic carbinol center adjacent to a carbon bearing a halogen atom provides two distinct, reactive sites for sequential, stereospecific transformations.

This guide focuses on (S)-2-Chloro-1-(4-fluorophenyl)ethanol , a high-value chiral building block whose structural motifs—a fluorine-substituted phenyl ring, a specific (S)-stereocenter, and a reactive chloromethyl group—make it a critical precursor in the synthesis of several important pharmaceuticals. Its primary and most well-documented application is in the construction of the characteristic β-lactam side chain of Ezetimibe, a potent cholesterol absorption inhibitor.[3] This document provides an in-depth look at the properties, synthesis, and key applications of this compound, complete with a detailed protocol for the stereoselective synthesis of the chiral side-chain it embodies.

Physicochemical and Safety Data

Accurate characterization and safe handling are the foundation of successful synthesis. The key properties of this compound are summarized below.

Properties Table
PropertyValueSource
CAS Number 126534-42-7[4][5]
Molecular Formula C₈H₈ClFO[5]
Molecular Weight 174.60 g/mol [5][6]
Appearance Clear, pale green, slightly viscous liquid[4]
Boiling Point 256.6 ± 25.0 °C (Predicted)[4]
Density 1.282 ± 0.06 g/cm³ (Predicted)[4]
pKa 13.14 ± 0.20 (Predicted)[4]
Storage Conditions Store at room temperature in a cool, well-ventilated area. Keep container tightly closed.[4][7]
Safety & Handling

As with all halogenated organic compounds, appropriate safety precautions are essential. While a specific safety data sheet (SDS) for the (S)-enantiomer is not widely available, data for the racemic mixture and similar compounds suggest the following.[6][7]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[6][7]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing vapors or mist.

    • Wash hands thoroughly after handling.

Researchers must consult the specific Safety Data Sheet provided by their supplier before commencing any experimental work.

Core Application: Stereocontrolled Synthesis of the Ezetimibe Side Chain

Ezetimibe is a landmark drug that functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, thereby blocking intestinal cholesterol absorption.[8] Its structure features a β-lactam core with a crucial side chain containing an (S)-configured hydroxyl group. The absolute stereochemistry of this alcohol is critical for the drug's activity.

While one could theoretically use this compound directly, the most prevalent and industrially scalable synthetic routes establish this key stereocenter via the asymmetric reduction of a prochiral ketone precursor. This approach is a cornerstone of modern asymmetric synthesis, where a chiral catalyst induces the formation of one enantiomer over the other from an achiral starting material.[9][10] The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-documented method for achieving this transformation with excellent enantioselectivity.[3][11]

The following protocol details the synthesis of the Ezetimibe side-chain precursor via a CBS-catalyzed asymmetric reduction, effectively producing the chiral alcohol moiety that this compound represents.

Logical Workflow for Ezetimibe Side-Chain Synthesis

The following diagram illustrates the critical step where the chiral center is established, which is the core of this application.

G cluster_0 Asymmetric Reduction Step cluster_1 Subsequent Step Ketone Prochiral Ketone Precursor (e.g., (3R,4S)-1-(4-fluorophenyl)-3- [3-(4-fluorophenyl)-3-oxopropyl]- 4-(4-benzyloxyphenyl)-2-azetidinone) Product Chiral Alcohol Product ((S)-hydroxyl side chain for Ezetimibe) Ketone->Product Stereoselective Hydride Delivery Catalyst (R)-Me-CBS Catalyst BH₃·SMe₂ Catalyst->Product Directs Stereochemistry Deprotection Debenzylation (e.g., H₂ / Pd/C) Product->Deprotection Final API Synthesis

Sources

Experimental protocol for the synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Asymmetric Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Introduction: Crafting Chiral Halohydrins for Pharmaceutical Synthesis

This compound is a valuable chiral building block, or synthon, in the field of medicinal chemistry and drug development. Chiral halohydrins of this nature are key intermediates in the synthesis of various biologically active molecules. For instance, structurally similar compounds are essential for producing certain antifungal agents and other pharmaceuticals where specific stereochemistry is critical for efficacy and safety.[1] The synthesis of such enantiomerically pure alcohols is most effectively achieved through the asymmetric reduction of a prochiral ketone precursor, in this case, 2-chloro-1-(4-fluorophenyl)ethanone.[1][2]

This guide provides a detailed protocol for the synthesis of this compound, leveraging the robust and highly selective Corey-Bakshi-Shibata (CBS) reduction method.[3][4][5] This approach is renowned for its reliability, high enantioselectivity, and predictability, making it a cornerstone of modern asymmetric synthesis.[5]

The Scientific Rationale: Mastering Stereocontrol with Oxazaborolidine Catalysis

The conversion of a prochiral ketone to a single enantiomer of a chiral alcohol requires a method that can distinguish between the two faces (known as enantiotopic faces) of the planar carbonyl group. The Corey-Bakshi-Shibata (CBS) reduction excels at this, employing a chiral oxazaborolidine catalyst to direct a reducing agent, typically a borane complex, to attack only one of these faces.[2][3][6]

Mechanism of the CBS Reduction

The efficacy of the CBS reduction lies in the formation of a highly organized, rigid transition state. The key steps are as follows:

  • Catalyst-Reductant Coordination: The Lewis basic nitrogen atom within the chiral oxazaborolidine catalyst coordinates to the Lewis acidic borane (from a source like BH₃·THF).[7] This coordination activates the borane, making it a more potent and selective hydride donor.

  • Ketone Activation: Simultaneously, the Lewis acidic boron atom of the oxazaborolidine ring coordinates to the carbonyl oxygen of the ketone substrate.[4][7] This coordination polarizes the carbonyl bond, rendering it more electrophilic and susceptible to hydride attack.

  • Stereodirected Hydride Transfer: The catalyst orients the ketone in a sterically preferred manner to minimize interactions between the ketone's substituents and the catalyst's chiral framework. This locks the complex into a six-membered, chair-like transition state.[6][7] The hydride is then delivered intramolecularly from the coordinated borane to one specific face of the activated carbonyl.

The absolute stereochemistry of the resulting alcohol is dictated by the chirality of the catalyst used. To synthesize the (S)-alcohol product from 2-chloro-1-(4-fluorophenyl)ethanone, the hydride must be delivered to the Re face of the ketone. This is achieved by using the (R)-CBS catalyst . The (R)-catalyst positions the ketone's larger substituent (4-fluorophenyl) away from its own steric bulk, exposing the Re face for hydride attack.

Experimental Design and Protocol

This protocol is designed for researchers familiar with standard organic synthesis techniques, including handling air- and moisture-sensitive reagents under an inert atmosphere.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
2-Chloro-1-(4-fluorophenyl)ethanone172.58>98%Commercially Available
(R)-2-Methyl-CBS-oxazaborolidine~277.21 M solution in tolueneSigma-Aldrich, etc.
Borane-tetrahydrofuran complex~85.941 M solution in THFSigma-Aldrich, etc.
Anhydrous Tetrahydrofuran (THF)72.11DriSolv® or equivalentCommercially Available
Anhydrous Methanol (MeOH)32.04ACS Grade, anhydrousCommercially Available
Ethyl Acetate (EtOAc)88.11ACS GradeCommercially Available
Hexanes---ACS GradeCommercially Available
Hydrochloric Acid (HCl)36.461 M aqueous solutionCommercially Available
Saturated Sodium Chloride (Brine)------Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularCommercially Available
Silica Gel---60 Å, 230-400 meshCommercially Available

Equipment: Flame-dried round-bottom flasks, magnetic stirrer, stir bars, nitrogen/argon gas line with manifold, syringes, needles, septa, TLC plates, rotary evaporator, column chromatography setup.

Safety and Handling Precautions
  • General: All operations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves (nitrile or neoprene), is mandatory.[8][9]

  • Borane-THF Complex: This reagent is flammable and reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is also corrosive. Handle under an inert atmosphere at all times.[8][10][11]

  • Anhydrous Solvents: THF is highly flammable. Ensure there are no ignition sources nearby.

  • Quenching: The reaction quench with methanol is highly exothermic. Perform the addition slowly at 0 °C to maintain control.

Visualized Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Setup Flame-Dried Glassware under N2 Atmosphere B Prepare Ketone Solution: 2-Chloro-1-(4-fluorophenyl)ethanone in Anhydrous THF A->B C Prepare Catalyst/Reductant Mix: (R)-CBS Catalyst in Anhydrous THF, cool to 0 °C, add BH3-THF A->C D Slow, Dropwise Addition of Ketone Solution to Catalyst Mix at 0 °C B->D C->D E Stir Reaction at 0 °C to RT Monitor by TLC D->E F Quench Reaction: Slowly Add Methanol at 0 °C E->F G Acidify with 1 M HCl and Extract with Ethyl Acetate F->G H Wash Organic Layer (H2O, Brine), Dry (Na2SO4) G->H I Concentrate under Reduced Pressure H->I J Purify by Flash Column Chromatography I->J K Characterize Product: ¹H NMR, ¹³C NMR, MS J->K L Determine Enantiomeric Excess by Chiral HPLC K->L

Caption: Workflow for the CBS reduction of 2-chloro-1-(4-fluorophenyl)ethanone.

Step-by-Step Synthesis Protocol

1. Reaction Setup:

  • Place a magnetic stir bar into a 100 mL three-neck round-bottom flask equipped with a thermometer and a rubber septum. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Maintain a static inert atmosphere throughout the reaction.

2. Catalyst and Reductant Preparation:

  • Through the septum, add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 equiv).

  • Add 10 mL of anhydrous THF via syringe.

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring, slowly add the borane-THF complex solution (1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 10 minutes. A gentle evolution of gas may be observed.

  • Stir the resulting solution at 0 °C for 15 minutes.

3. Asymmetric Reduction:

  • In a separate dry flask, dissolve 2-chloro-1-(4-fluorophenyl)ethanone (1.73 g, 10.0 mmol, 1.0 equiv) in 15 mL of anhydrous THF.

  • Using a syringe pump for precise control, add the ketone solution to the stirring catalyst/reductant mixture at 0 °C over a period of 30 minutes.

  • Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

4. Reaction Monitoring (Self-Validation Checkpoint):

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate eluent). Spot the reaction mixture against the starting ketone. The reaction is complete when the starting ketone spot has been fully consumed.

5. Quenching and Workup:

  • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

  • CAUTION: The following step is exothermic. Slowly and carefully quench the reaction by the dropwise addition of 5 mL of anhydrous methanol. Vigorous hydrogen evolution will occur.

  • After gas evolution has ceased, allow the mixture to warm to room temperature and stir for 20 minutes.

  • Add 20 mL of 1 M HCl and stir for another 30 minutes to hydrolyze the borate esters.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (2 x 20 mL) and saturated brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.

6. Purification and Characterization:

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc).

  • Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil or white solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]

  • Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of the product should be determined by chiral HPLC analysis, comparing the retention time to a racemic standard if available. Typical e.e. values for CBS reductions are >95%.[5]

Conclusion

The Corey-Bakshi-Shibata reduction offers a highly efficient and stereoselective pathway to synthesize this compound. The key to success lies in the careful control of reaction parameters, particularly the exclusion of moisture and the controlled addition of reagents. By following this detailed protocol, researchers can reliably produce this important chiral intermediate, facilitating further advancements in the development of complex, stereochemically defined molecules.

References

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Corey–Itsuno reduction - Grokipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. (2021, September 15). Retrieved January 4, 2026, from [Link]

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018, September 20). Retrieved January 4, 2026, from [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (2020, March 21). Retrieved January 4, 2026, from [Link]

  • REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (n.d.). Retrieved January 4, 2026, from [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). Retrieved January 4, 2026, from [Link]

  • SAFETY DATA SHEET - EurofinsUS.com. (2010, January 29). Retrieved January 4, 2026, from [Link]

  • Sodium Borohydride SOP.docx. (n.d.). Retrieved January 4, 2026, from [Link]

  • Oxazaborolidine-Catalyzed Enantioselective Reduction of α-Methylene Ketones to Allylic Alcohols | The Journal of Organic Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

  • The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. (2025, August 7). Retrieved January 4, 2026, from [Link]

  • (1S)-2-chloro-1-(4-chlorophenyl)ethanol - SpectraBase. (n.d.). Retrieved January 4, 2026, from [Link]

  • 2-Chloro-1-(4-fluorophenyl)ethanol - MS (GC) - Spectrum - SpectraBase. (n.d.). Retrieved January 4, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). Retrieved January 4, 2026, from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. (n.d.). Retrieved January 4, 2026, from [Link]

  • Asymmetric-Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

  • Responsive Supramolecular Sensors Based on Pillararene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion an - ACS Publications. (2025, December 24). Retrieved January 4, 2026, from [Link]

  • Asymmetric Synthesis - University of York. (n.d.). Retrieved January 4, 2026, from [Link]

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents. (n.d.).
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 4, 2026, from [Link]

  • The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • 2-Chloro-1-(4-fluorophenyl)ethanone CAS NO.456-04-2. (n.d.). Retrieved January 4, 2026, from [Link]

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Application Note & Protocol: A Scalable, High-Enantioselectivity Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a critical chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the scale-up synthesis of this valuable intermediate, focusing on two robust and highly enantioselective methodologies: biocatalytic asymmetric reduction and chemo-catalytic asymmetric reduction. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and offer insights into process optimization for industrial-scale production.

Introduction: The Significance of this compound

Chiral alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals. The specific stereoisomer of a drug can exhibit profoundly different pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This compound serves as a key precursor for several important drugs, making its efficient and stereochemically pure synthesis a topic of significant interest in the pharmaceutical industry. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure alcohols from ketones can be broadly categorized into two main strategies: biocatalysis and chemocatalysis.[1] The choice between these methods often depends on factors such as cost, scalability, desired enantiomeric excess (e.e.), and environmental impact.

  • Biocatalysis: This "green chemistry" approach utilizes enzymes (ketoreductases or alcohol dehydrogenases) or whole-cell systems to perform highly selective reductions under mild reaction conditions.[2][3] The inherent chirality of the enzyme's active site dictates the stereochemical outcome of the reaction, often leading to very high enantioselectivity.

  • Chemocatalysis: This strategy employs chiral metal complexes or organocatalysts to direct the stereochemical course of the reduction. These methods can be highly efficient and offer a broad substrate scope.

This guide will detail scalable protocols for both a biocatalytic and a chemo-catalytic approach to the synthesis of this compound.

Biocatalytic Approach: Harnessing Nature's Selectivity

Biocatalytic reduction has emerged as a powerful tool for the industrial production of chiral alcohols due to its high selectivity, mild operating conditions, and environmentally friendly nature.[2] Several microorganisms and isolated enzymes have been shown to effectively reduce 2-chloro-1-(4-fluorophenyl)ethanone to the corresponding (S)-alcohol with excellent enantiomeric excess.[4][5]

Rationale for Biocatalytic Route Selection

The primary advantages of a biocatalytic approach for the synthesis of this compound include:

  • Exceptional Enantioselectivity: Many ketoreductases can achieve e.e. values exceeding 99%.[4][6]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.

  • Reduced Environmental Impact: This method avoids the use of heavy metal catalysts and harsh reagents.

  • Simplified Cofactor Regeneration: When using whole-cell systems, the necessary cofactors (e.g., NADPH) are regenerated in situ by the cell's metabolic machinery, simplifying the process and reducing costs.[4]

Experimental Workflow: Biocatalytic Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Culture Culture of Recombinant E. coli expressing Ketoreductase Harvest Cell Harvesting & Resuspension Culture->Harvest Reaction_Vessel Bioreactor Setup: - Buffer - Glucose (for cofactor regeneration) - Resuspended Cells Harvest->Reaction_Vessel Substrate_Addition Addition of 2-Chloro-1-(4-fluorophenyl)ethanone Reaction_Vessel->Substrate_Addition Incubation Incubation with Agitation (Controlled Temperature & pH) Substrate_Addition->Incubation Extraction Extraction with Organic Solvent Incubation->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Detailed Protocol: Whole-Cell Bioreduction

This protocol is based on the use of a recombinant E. coli strain overexpressing a suitable ketoreductase and a glucose dehydrogenase for NADPH regeneration, as described in the literature.[4]

Materials:

  • 2-Chloro-1-(4-fluorophenyl)ethanone (Substrate)

  • Recombinant E. coli cells expressing a ketoreductase with activity towards the substrate

  • Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Antifoaming agent

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Standard laboratory glassware and a temperature-controlled bioreactor or shaker flask

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce enzyme expression. Harvest the cells by centrifugation and wash them with phosphate buffer.

  • Bioreactor Setup: In a sterilized bioreactor, prepare a reaction mixture containing phosphate buffer, glucose (as the energy source for cofactor regeneration), and the harvested cell paste. Add a suitable antifoaming agent.

  • Substrate Addition: Dissolve the 2-chloro-1-(4-fluorophenyl)ethanone in a minimal amount of a water-miscible organic solvent (e.g., isopropanol) and add it to the bioreactor. The final substrate concentration can be optimized, with some processes reaching high concentrations.[7]

  • Reaction: Maintain the reaction at a controlled temperature (typically 25-35 °C) and pH with gentle agitation. Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC or GC.

  • Work-up: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

  • Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Expected Results and Data Summary
ParameterTypical ValueReference
Substrate Concentration100-300 g/L[7]
Conversion>98%[8]
Enantiomeric Excess (e.e.)>99%[4][6]
Isolated Yield85-95%[4][6]

Chemo-catalytic Approach: Precision in Asymmetric Reduction

For situations where a biocatalytic approach may not be feasible, chemo-catalytic asymmetric reduction offers a highly effective alternative. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[9][10]

Rationale for Chemo-catalytic Route Selection

The key advantages of the CBS reduction for this transformation are:

  • High Enantioselectivity: The chiral catalyst effectively directs the hydride attack to one face of the ketone, leading to high e.e. values.

  • Predictable Stereochemistry: The stereochemical outcome is generally predictable based on the chirality of the catalyst used.

  • Broad Applicability: The CBS reduction is applicable to a wide range of ketones.

Experimental Workflow: Chemo-catalytic (CBS) Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Inert_Atmosphere Inert Atmosphere Setup (Nitrogen or Argon) Reagent_Prep Preparation of Reagents: - (S)-CBS Catalyst Solution - Borane Complex Solution - Substrate Solution Inert_Atmosphere->Reagent_Prep Reaction_Vessel Reaction Flask with (S)-CBS Catalyst in THF Reagent_Prep->Reaction_Vessel Borane_Addition Slow Addition of Borane Complex Reaction_Vessel->Borane_Addition Substrate_Addition Slow Addition of 2-Chloro-1-(4-fluorophenyl)ethanone (at low temperature) Borane_Addition->Substrate_Addition Reaction_Stirring Stirring at Low Temperature Substrate_Addition->Reaction_Stirring Quenching Quenching with Methanol Reaction_Stirring->Quenching Solvent_Removal Solvent Evaporation Quenching->Solvent_Removal Extraction Extraction with Organic Solvent Solvent_Removal->Extraction Washing Washing of Organic Phase Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Purification Purification (e.g., Chromatography) Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the chemo-catalytic synthesis of this compound.

Detailed Protocol: CBS Reduction

Materials:

  • 2-Chloro-1-(4-fluorophenyl)ethanone (Substrate)

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether or ethyl acetate (for extraction)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard oven-dried glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a flame-dried round-bottom flask with the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution. Dilute with anhydrous THF and cool the solution to 0 °C.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex to the catalyst solution while maintaining the temperature at 0 °C. Stir the mixture for 10-15 minutes.

  • Substrate Addition: Dissolve the 2-chloro-1-(4-fluorophenyl)ethanone in anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add diethyl ether or ethyl acetate and 1 M HCl. Separate the layers and extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Results and Data Summary
ParameterTypical Value
Catalyst Loading5-10 mol%
Conversion>95%
Enantiomeric Excess (e.e.)95-99%
Isolated Yield80-90%

Analytical Characterization

The purity and enantiomeric excess of the synthesized this compound should be confirmed by appropriate analytical techniques:

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Identity Confirmation: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

  • Enantiomeric Excess: Determined by chiral HPLC using a suitable chiral stationary phase.[7]

Conclusion

Both the biocatalytic and chemo-catalytic methods described herein provide reliable and scalable routes to high-purity this compound. The biocatalytic approach offers a greener and often more selective process, particularly for large-scale industrial production. The chemo-catalytic CBS reduction, on the other hand, is a versatile and well-understood method that is readily implemented in a standard chemical synthesis laboratory. The choice of method will ultimately be guided by the specific requirements of the project, including scale, cost considerations, and available resources.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. [Link]

  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC. [Link]

  • The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. ResearchGate. [Link]

  • Chiral catalysts for reduction of ketones and process for their preparation.
  • Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
  • Chiral catalysts and processes for preparing the same. Justia Patents. [Link]

  • Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • Responsive Supramolecular Sensors Based on Pillar[9]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. ACS Omega. [Link]

  • Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. ResearchGate. [Link]

  • Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. [Link]

  • Process for synthesizing 4-chlorophenyl ethanol.
  • Effective synthesis of ( S )-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. ResearchGate. [Link]

  • 2-(2-Chloro-4-fluorophenyl)ethanol. PubChem. [Link]

  • The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]

  • 2-Chloro-1-(4-fluorophenyl)ethanone CAS NO.456-04-2. Shenzhen Regent Biochemistry Tech Co., Ltd.. [Link]

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Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung von (S)-2-Chlor-1-(4-fluorphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Für: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Von: Einem erfahrenen Anwendungswissenschaftler

Zusammenfassung: (S)-2-Chlor-1-(4-fluorphenyl)ethanol ist ein entscheidender chiraler Baustein in der Synthese zahlreicher pharmazeutischer Wirkstoffe. Seine stereochemische Konfiguration und die beiden reaktiven Zentren – die sekundäre Hydroxylgruppe und das primäre Chlorid – machen es zu einem vielseitigen Substrat für den Aufbau komplexer molekularer Architekturen. Dieser Leitfaden bietet einen detaillierten Überblick über die wichtigsten Derivatisierungsstrategien, erläutert die zugrunde liegenden chemischen Prinzipien und stellt validierte, schrittweise Protokolle für die Laboranwendung bereit.

Einleitung: Die strategische Bedeutung von (S)-2-Chlor-1-(4-fluorphenyl)ethanol

Die Molekülstruktur dieses Halogenhydrins bietet zwei primäre Angriffspunkte für die chemische Modifikation: die nukleophile Hydroxylgruppe (-OH) und das elektrophile Kohlenstoffatom, das an das Chloratom (-Cl) gebunden ist. Die Derivatisierung ist oft ein notwendiger Schritt, um entweder eine der funktionellen Gruppen für eine nachfolgende Reaktion zu schützen oder um das Molekül direkt in ein fortgeschrittenes Zwischenprodukt umzuwandeln. Die Wahl der Derivatisierungsstrategie hängt maßgeblich vom synthetischen Endziel ab. In diesem Leitfaden werden drei grundlegende und hochrelevante Transformationen behandelt:

  • Schutz der Hydroxylgruppe: Umwandlung der -OH-Gruppe in einen Ether, um ihre Reaktivität in nachfolgenden Schritten zu maskieren.

  • Nukleophile Substitution des Chlorids: Austausch des Chloratoms durch andere funktionelle Gruppen.

  • Intramolekulare Zyklisierung zum Epoxid: Eine der wichtigsten Transformationen, die die Grundlage für die Synthese von Aminoalkohol-Strukturen bildet.

Abschnitt 1: Schutz der Hydroxylgruppe als Silylether

Wissenschaftlicher Hintergrund: Der Schutz der Hydroxylgruppe ist oft der erste Schritt in einer mehrstufigen Synthese, um unerwünschte Nebenreaktionen zu verhindern. Silylether, wie der tert-Butyldimethylsilylether (TBS-Ether), sind aufgrund ihrer leichten Einführung, ihrer Stabilität unter einer Vielzahl von Reaktionsbedingungen (z.B. gegenüber Organometallreagenzien, vielen Oxidations- und Reduktionsmitteln) und ihrer selektiven Entfernbarkeit unter sauren Bedingungen oder mit Fluoridionen-Quellen eine beliebte Wahl.

Protokoll 1: Synthese von (S)-1-((tert-Butyldimethylsilyl)oxy)-2-chlor-1-(4-fluorphenyl)ethan

Materialien:

  • (S)-2-Chlor-1-(4-fluorphenyl)ethanol

  • tert-Butyldimethylsilylchlorid (TBSCl)

  • Imidazol

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte wässrige Natriumbicarbonat-Lösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Magnetrührer, Rundkolben, Septum, Stickstoffzufuhr

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau: In einem trockenen, mit Stickstoff gespülten 250-mL-Rundkolben werden (S)-2-Chlor-1-(4-fluorphenyl)ethanol (1,0 Äq.) und Imidazol (2,5 Äq.) in wasserfreiem DCM (ca. 0,2 M Konzentration des Alkohols) gelöst.

  • Zugabe des Silylierungsmittels: Die Lösung wird auf 0 °C in einem Eisbad abgekühlt. TBSCl (1,2 Äq.), gelöst in einer minimalen Menge wasserfreiem DCM, wird langsam über 15 Minuten zugetropft.

  • Reaktionsdurchführung: Die Reaktion wird bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur für 4-6 Stunden gerührt.

  • Überwachung des Fortschritts (Selbstvalidierung): Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (Laufmittel: Hexan/Ethylacetat 9:1). Das Verschwinden des Startmaterials (polarer) und das Erscheinen eines neuen, weniger polaren Produkts (höherer Rf-Wert) signalisieren den Abschluss der Reaktion.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von gesättigter NaHCO₃-Lösung beendet. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit DCM extrahiert. Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (Laufmittel: Hexan/Ethylacetat-Gradient) gereinigt, um den reinen TBS-geschützten Ether zu erhalten.

Erwartete Ergebnisse:

  • Ausbeute: Typischerweise >90%.

  • Charakterisierung: Die erfolgreiche Silylierung wird durch ¹H-NMR-Spektroskopie bestätigt, erkennbar an den charakteristischen Signalen der tert-Butyl-Gruppe (Singulett bei ca. 0,9 ppm) und der beiden Silyl-Methylgruppen (Singulett bei ca. 0,1 ppm).

Abschnitt 2: Intramolekulare Zyklisierung zum (S)-2-(4-Fluorphenyl)oxiran

Wissenschaftlicher Hintergrund: Die Umwandlung von Halogenhydrinen in Epoxide ist eine klassische und äußerst nützliche Reaktion in der organischen Synthese.[1] Sie verläuft über einen intramolekularen SN2-Mechanismus, der als Williamson-Ethersynthese bekannt ist.[2][3] Eine Base deprotoniert die Hydroxylgruppe, wodurch ein Alkoxid-Ion entsteht. Dieses Alkoxid agiert als internes Nukleophil und greift das an das Chloratom gebundene Kohlenstoffatom an, wobei das Chlorid-Ion als Abgangsgruppe verdrängt wird und der dreigliedrige Epoxidring entsteht.[4] Diese Reaktion verläuft unter Inversion der Konfiguration am elektrophilen Kohlenstoffzentrum; da es sich hier jedoch um einen intramolekularen Angriff handelt, bei dem das Stereozentrum des Alkohols die Reaktion steuert, bleibt die Stereochemie des resultierenden Epoxids erhalten.

G

Protokoll 2: Basenkatalysierte Synthese von (S)-2-(4-Fluorphenyl)oxiran

Materialien:

  • (S)-2-Chlor-1-(4-fluorphenyl)ethanol

  • Natriumhydroxid (NaOH) oder Kalium-tert-butanolat (KOtBu)

  • Tetrahydrofuran (THF) oder Methanol

  • Wasser

  • Diethylether

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau: (S)-2-Chlor-1-(4-fluorphenyl)ethanol (1,0 Äq.) wird in THF oder Methanol (ca. 0,5 M) in einem Rundkolben gelöst.

  • Basenzugabe: Eine wässrige Lösung von NaOH (1,5 Äq.) wird bei Raumtemperatur langsam zu der gerührten Lösung des Alkohols gegeben. Alternativ kann für eine wasserfreie Reaktion KOtBu (1,2 Äq.) in Portionen zu einer Lösung in THF bei 0 °C gegeben werden.

  • Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur für 2-4 Stunden gerührt.

  • Überwachung des Fortschritts (Selbstvalidierung): Die Reaktion wird mittels Gaschromatographie (GC) oder DC (Hexan/Ethylacetat 7:3) verfolgt. Das vollständige Verschwinden des Ausgangsmaterials bestätigt den Abschluss.

  • Aufarbeitung: Wenn wässrige NaOH verwendet wurde, wird der Großteil des organischen Lösungsmittels im Vakuum entfernt. Der wässrige Rückstand wird dreimal mit Diethylether extrahiert. Wenn KOtBu verwendet wurde, wird die Reaktion mit Wasser gequencht und wie beschrieben mit Diethylether extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und das Lösungsmittel wird vorsichtig im Vakuum entfernt. Das resultierende Epoxid ist oft rein genug für die weitere Verwendung. Falls erforderlich, kann eine Vakuumdestillation oder eine schnelle Filtration durch eine kurze Kieselgelsäule durchgeführt werden.

Erwartete Ergebnisse:

  • Ausbeute: Typischerweise >95%.

  • Charakterisierung: Die Bildung des Epoxids wird durch ¹H-NMR-Spektroskopie bestätigt, wobei die charakteristischen Signale der Oxiran-Protonen im Bereich von 2,8-3,8 ppm erscheinen und das Signal des Hydroxyl-Protons verschwindet.

Abschnitt 3: Nukleophile Substitution des Chlorids durch Azid

Wissenschaftlicher Hintergrund: Die direkte Substitution des primären Chlorids ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen. Die Reaktion mit Natriumazid (NaN₃) ist von besonderem Interesse, da das resultierende Azid ein vielseitiges Zwischenprodukt ist. Es kann leicht durch Reduktion (z.B. mit H₂/Pd-C oder LiAlH₄) in ein primäres Amin umgewandelt werden, was ein wichtiger Schritt bei der Synthese von Aminoalkoholen ist. Die Reaktion folgt einem SN2-Mechanismus, bei dem das Azid-Ion als Nukleophil agiert.[5][6]

G cluster_path1 Weg 1: Epoxid-Synthese cluster_path2 Weg 2: Schutz & weitere Reaktionen cluster_path3 Weg 3: Direkte Substitution START (S)-2-Chlor-1-(4-fluorphenyl)ethanol (Startmaterial) P1_STEP1 Base (z.B. NaOH) Intramolekulare SN2 START->P1_STEP1 P2_STEP1 TBSCl, Imidazol Schutz der OH-Gruppe START->P2_STEP1 P3_STEP1 NaN₃, DMF Direkte SN2 am Chlorid START->P3_STEP1 P1_PROD (S)-2-(4-Fluorphenyl)oxiran (Epoxid) P1_STEP1->P1_PROD P2_PROD1 TBS-geschützter Alkohol P2_STEP1->P2_PROD1 P2_STEP2 Nukleophil (z.B. R₂NH) Substitution des Cl P2_PROD1->P2_STEP2 P2_PROD2 Endprodukt (z.B. Aminoalkohol-Derivat) P2_STEP2->P2_PROD2 P3_PROD (S)-2-Azido-1-(4-fluorphenyl)ethanol (Azidoalkohol) P3_STEP1->P3_PROD

Protokoll 3: Synthese von (S)-2-Azido-1-(4-fluorphenyl)ethanol

Materialien:

  • (S)-2-Chlor-1-(4-fluorphenyl)ethanol

  • Natriumazid (NaN₃) - VORSICHT: Hochgiftig und potenziell explosiv!

  • Dimethylformamid (DMF), wasserfrei

  • Wasser

  • Ethylacetat

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau: In einem Rundkolben werden (S)-2-Chlor-1-(4-fluorphenyl)ethanol (1,0 Äq.) und Natriumazid (3,0 Äq.) in wasserfreiem DMF (ca. 0,4 M) suspendiert.

  • Reaktionsdurchführung: Die Suspension wird unter Rühren auf 80-90 °C erhitzt und für 12-24 Stunden bei dieser Temperatur gehalten.

  • Überwachung des Fortschritts (Selbstvalidierung): Der Fortschritt wird mittels DC (Hexan/Ethylacetat 3:2) überwacht. Das Produkt ist typischerweise polarer als das Ausgangsmaterial.

  • Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und anschließend in eine große Menge Wasser gegossen. Die wässrige Phase wird viermal mit Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mehrmals mit Wasser gewaschen, um DMF-Reste zu entfernen, anschließend mit gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (Hexan/Ethylacetat-Gradient) gereinigt.

Erwartete Ergebnisse:

  • Ausbeute: 60-80%.

  • Charakterisierung: Die erfolgreiche Substitution wird durch IR-Spektroskopie (starke, scharfe Bande der Azidgruppe bei ca. 2100 cm⁻¹) und ¹H-NMR-Spektroskopie (Verschiebung der Signale der CH₂-Gruppe) bestätigt.

Zusammenfassung der Derivatisierungsstrategien

StrategieReagenzienHauptproduktTypische AusbeuteHauptanwendung
Hydroxyl-Schutz TBSCl, Imidazol, DCMTBS-geschützter Ether>90%Maskierung der -OH-Gruppe für nachfolgende Reaktionen am Chloratom.
Epoxid-Bildung NaOH, THF/H₂O(S)-2-(4-Fluorphenyl)oxiran>95%Schlüsselintermediat für die Synthese von Aminoalkoholen durch Ringöffnung.
Azid-Substitution NaN₃, DMF(S)-2-Azido-1-(4-fluorphenyl)ethanol60-80%Vorläufer für primäre Amine nach Reduktion.

Referenzen

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]

  • Leah4sci. (2021). Intramolecular Williamson Ether Synthesis. YouTube. [Link]

  • Organische-Chemie.ch. (n.d.). Williamsonsche Ethersynthese. [Link]

  • Laborhelfer.de. (n.d.). Schutzgruppen - Übersicht. [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

  • SpectraBase. (n.d.). (1S)-2-chloro-1-(4-chlorophenyl)ethanol. [Link]

  • Google Patents. (n.d.). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

  • AC Chemistry. (2020). Sn2 Reaction: Nucleophilic Substitution of Chloroethane. YouTube. [Link]

  • ACS Publications. (2022). Responsive Supramolecular Sensors Based on Pillar[3]arene–BTD Complexes for Aqueous Sensing. [Link]

  • Google Patents. (2003). Method of making fluorinated alcohols.

  • Google Patents. (2019). Verfahren zur Herstellung von (3s)-3-(4-chlor-3-{[(2s,3r)-2-(4-chlorphenyl)-4,4,4-trifluor-3-methylbutanoyl]amino}phenyl)-3-cyclopropylpropansäure.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthesis. The methodologies and advice provided herein are grounded in established chemical principles and validated through extensive practical application.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals. Achieving high yield and excellent enantioselectivity is paramount for the efficiency and economic viability of the overall drug manufacturing process. The most common and reliable method for synthesizing this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone. This guide will primarily focus on troubleshooting issues related to the Corey-Bakshi-Shibata (CBS) reduction, a powerful and widely used method for such transformations.[1][2][3]

Core Reaction Pathway: Asymmetric Ketone Reduction

The synthesis of this compound is typically achieved through the enantioselective reduction of 2-chloro-1-(4-fluorophenyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for this transformation, utilizing a chiral oxazaborolidine catalyst and a borane source.[1][2][3]

CBS_Reduction_Pathway cluster_reactants Reactants cluster_products Products ketone 2-Chloro-1-(4-fluorophenyl)ethanone alcohol This compound ketone->alcohol Asymmetric Reduction borane Borane Source (e.g., BH3·THF) borane->alcohol catalyst (R)-CBS Catalyst catalyst->alcohol caption Fig. 1: CBS Reduction Pathway

Caption: General workflow for the CBS reduction of 2-chloro-1-(4-fluorophenyl)ethanone.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in the CBS reduction can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Moisture in Reaction Borane reagents are highly sensitive to moisture, leading to their decomposition and reduced availability for the ketone reduction. The CBS catalyst's efficacy can also be diminished.[4]Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impure Starting Material Impurities in the 2-chloro-1-(4-fluorophenyl)ethanone can interfere with the catalyst or undergo side reactions, consuming the borane reagent.Purify the starting ketone by recrystallization or column chromatography before use. Verify purity via analytical techniques like NMR or GC-MS.
Incorrect Stoichiometry An insufficient amount of the borane source will lead to incomplete conversion of the ketone.Carefully check the stoichiometry of the borane reagent. Typically, a slight excess (1.1-1.5 equivalents) is used.
Suboptimal Temperature The reaction temperature can influence the rate of both the desired reduction and potential side reactions.While CBS reductions are often run at room temperature, for some substrates, cooling the reaction (e.g., to 0°C or -20°C) can improve selectivity and minimize side reactions, potentially impacting yield positively.
Inefficient Quenching/Work-up Product can be lost during the work-up procedure if not performed correctly. The quenching of excess borane with methanol can be vigorous if not controlled.[5]Quench the reaction slowly at a low temperature (e.g., 0°C) with methanol. Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions.

Question 2: The enantiomeric excess (ee) of my (S)-alcohol is below the desired level (>95%). How can I improve the enantioselectivity?

Answer:

Achieving high enantioselectivity is the primary goal of using the CBS reduction. Several factors can influence the stereochemical outcome.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Action | | :--- | :--- | Catalyst Quality | The purity and integrity of the chiral oxazaborolidine catalyst are critical. Impurities or degradation can lead to a loss of enantiocontrol. | Use a high-quality, commercially available CBS catalyst or synthesize it carefully from the corresponding chiral amino alcohol. Store the catalyst under an inert atmosphere and at a low temperature. | | Choice of Borane Source | Different borane sources (e.g., BH₃·THF, BH₃·SMe₂, catecholborane) can exhibit varying levels of reactivity and steric bulk, which can impact the transition state of the reduction and thus the enantioselectivity.[3][6] | While BH₃·THF is common, experimenting with other borane sources may improve enantioselectivity for your specific substrate. | | Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and the transition state.[7] | Tetrahydrofuran (THF) is a standard solvent for CBS reductions. However, exploring other aprotic solvents like toluene could be beneficial. Toluene has been shown to afford higher yields in some cases.[8] | | Reaction Temperature | Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. | Conduct the reaction at a lower temperature (e.g., 0°C, -20°C, or even -78°C). Monitor the reaction progress, as lower temperatures will slow down the reaction rate. | | Rate of Addition | Adding the ketone solution slowly to the mixture of the catalyst and borane source ensures that the catalyzed reduction is the dominant pathway over any uncatalyzed background reduction, which would be non-selective. | Use a syringe pump for the slow, controlled addition of the ketone to the reaction mixture. |

Troubleshooting_Enantioselectivity start Low Enantiomeric Excess (ee) catalyst Verify Catalyst Quality start->catalyst borane Optimize Borane Source start->borane solvent Evaluate Solvent Effects start->solvent temp Lower Reaction Temperature start->temp addition Control Rate of Addition start->addition end High Enantiomeric Excess (ee) catalyst->end borane->end solvent->end temp->end addition->end caption Fig. 2: Troubleshooting Low ee%

Caption: A workflow for addressing low enantioselectivity in the CBS reduction.

Frequently Asked Questions (FAQs)

Q1: Can I use a different catalyst for this reduction?

A1: Yes, while the CBS reduction is highly effective, other catalytic systems can be employed. Biocatalytic reductions using ketoreductases (KREDs) are a green and highly selective alternative.[9] These enzymes can offer excellent enantioselectivity, often exceeding 99% ee, and operate under mild, aqueous conditions.[10][11] However, this may require screening different enzymes to find one with optimal activity for 2-chloro-1-(4-fluorophenyl)ethanone.

Q2: How do I accurately determine the enantiomeric excess of my product?

A2: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC).[12] This technique separates the enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Q3: What is the best way to purify the final product?

A3: After the work-up, the crude product can be purified by column chromatography on silica gel.[13] A solvent system such as a mixture of hexane and ethyl acetate is typically effective. For large-scale purifications, diastereomeric crystallization can be an alternative.[14]

Q4: Are there any safety precautions I should be aware of?

A4: Borane reagents are flammable and react violently with water, releasing flammable hydrogen gas.[15] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The quenching process with methanol should be done slowly and cautiously, especially on a larger scale.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Chloro-1-(4-fluorophenyl)ethanone via CBS Reduction

Materials:

  • 2-Chloro-1-(4-fluorophenyl)ethanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents).

  • Add anhydrous THF to the flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-THF complex (1.2 equivalents) to the catalyst solution while maintaining the temperature at 0°C. Stir for 15 minutes.

  • In a separate flask, dissolve 2-chloro-1-(4-fluorophenyl)ethanone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

Procedure:

  • Prepare a standard solution of the purified this compound in the mobile phase (e.g., a mixture of hexane and isopropanol).

  • Set the HPLC conditions:

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 25°C.

  • Inject the sample onto the column.

  • Identify the peaks corresponding to the (S) and (R) enantiomers (if a racemic standard is available for comparison).

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

    • ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane.
  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • National Center for Biotechnology Information. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • National Center for Biotechnology Information. Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]

  • PubMed. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. [Link]

  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]

  • National Center for Biotechnology Information. Enzymatic synthesis of enantiopure alcohols: current state and perspectives. [Link]

  • Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Royal Society of Chemistry. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]

  • National Center for Biotechnology Information. Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • ACS Publications. Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. [Link]

  • ResearchGate. Enantioselective synthesis strategies to prepare chiral tertiary alcohols. [Link]

  • ResearchGate. Effect of borane source on the enantioselectivity in the enantiopure oxazaborolidine-catalyzed asymmetric borane reduction of ketones. [Link]

  • PolyU Institutional Research Archive. Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]

  • MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • National Center for Biotechnology Information. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

  • WordPress. Specific Solvent Issues / Safety Issues with Ketone Reduction. [Link]

  • National Center for Biotechnology Information. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]

  • ElectronicsAndBooks. Asymmetric ketone reduction by a hyperthermophilic alcohol dehydrogenase. The substrate specificity, enantioselectivity and. [Link]

  • ACS Publications. A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]

  • National Center for Biotechnology Information. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • ResearchGate. The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. [Link]

  • Google Patents. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
  • Google Patents. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • ACS Omega. Responsive Supramolecular Sensors Based on Pillararene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. [Link]

  • ACS Publications. Responsive Supramolecular Sensors Based on Pillararene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion an. [Link]

  • ResearchGate. The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. [Link]

  • National Center for Biotechnology Information. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]

  • ResearchGate. Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis. [Link]

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Technical Support Center: Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this critical chiral building block. The asymmetric reduction of 2-chloro-1-(4-fluorophenyl)ethanone is a precise and sensitive reaction. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate the challenges of this synthesis, ensuring high yield and enantiopurity.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, organized in a question-and-answer format.

Problem Area: Poor Chemical Yield

Question: My reaction has stalled or resulted in a low yield (<50%). What are the primary causes?

Answer: A low chemical yield is typically traced back to issues with reagents, reaction conditions, or the work-up procedure. The most common culprits are:

  • Inactive Reducing Agent: The borane source (e.g., BH₃·THF, BH₃·SMe₂) is susceptible to degradation, especially from moisture. If the reagent is old or has been improperly stored, its hydride activity will be diminished. Always use a freshly opened bottle or titrate the solution to confirm its molarity before use.

  • Moisture Contamination: The presence of water is highly detrimental. Water rapidly and irreversibly reacts with the borane reducing agent and can also interfere with the catalyst complex.[1][2] This necessitates the use of flame-dried glassware, anhydrous solvents, and a dry, inert atmosphere (Nitrogen or Argon).

  • Sub-optimal Temperature: While lower temperatures generally favor higher enantioselectivity, excessively low temperatures can slow the reaction rate to a crawl, leading to an incomplete reaction within a practical timeframe. Ensure your cooling bath is maintained at the temperature specified in your protocol.

  • Inefficient Quenching/Work-up: The work-up procedure, typically involving the addition of methanol followed by an acidic or basic wash, is crucial for hydrolyzing the boronate ester intermediate to release the final alcohol product. An incomplete quench can lead to the loss of product during extraction.

Problem Area: Low Enantioselectivity (Poor e.e.)

Question: The chemical yield is acceptable, but the enantiomeric excess (e.e.) is well below the expected >95%. Why is this happening?

Answer: Poor stereocontrol is almost always linked to the integrity and environment of the chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, a common method for this synthesis, relies on a precisely formed catalyst-borane complex to direct the hydride transfer.[3][4]

  • Catalyst Degradation: The oxazaborolidine catalyst, while relatively stable, can be compromised by moisture or acidic impurities.[2][3] This leads to the formation of an achiral reduction pathway, producing a racemic mixture and thus lowering the overall e.e.

  • Presence of Water: As mentioned for low yield, water has a significant negative effect on enantiomeric excess.[1] It can hydrolyze the catalyst and react with the borane, promoting a non-selective background reduction.

  • Incorrect Stoichiometry: The ratio of the ketone substrate to the catalyst and borane is critical. Using too little catalyst will slow the desired asymmetric reaction, allowing the uncatalyzed (non-selective) background reduction to become more prominent.

  • Reaction Temperature Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomer's transition state, leading to a decrease in selectivity.[1] Strict temperature control is paramount for achieving high e.e.

Problem Area: Byproduct Formation

Question: My post-reaction analysis (TLC, HPLC, or NMR) shows significant impurities. What are these byproducts and how can I avoid them?

Answer: The primary byproduct of concern is the over-reduction of the starting material or product.

  • Dehalogenation: The borane reducing agent can, under certain conditions (e.g., elevated temperatures, prolonged reaction times), reduce the C-Cl bond, leading to the formation of (S)-1-(4-fluorophenyl)ethanol. To mitigate this, use the minimum necessary amount of borane and adhere to the recommended reaction time and temperature.

  • Formation of Diol Byproducts: If the starting ketone, 2-chloro-1-(4-fluorophenyl)ethanone, contains impurities from its own synthesis (e.g., α-hydroxy ketones), these can be reduced to form diol impurities. Ensure the purity of the starting material via techniques like recrystallization or chromatography before beginning the asymmetric reduction.

Section 2: Key Experimental & Analytical Protocols

Protocol 1: General Procedure for CBS Reduction

This protocol provides a representative method for the asymmetric reduction of 2-chloro-1-(4-fluorophenyl)ethanone.

Materials:

  • (R)- or (S)-Methyl CBS-oxazaborolidine catalyst (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • 2-chloro-1-(4-fluorophenyl)ethanone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the flask to 0 °C in an ice bath.

  • Add the CBS catalyst (e.g., 0.05 to 0.1 equivalents) to the THF.

  • Slowly add the borane-dimethyl sulfide complex (e.g., 0.6 to 1.0 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 10-15 minutes.

  • Dissolve the 2-chloro-1-(4-fluorophenyl)ethanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at 0 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol via flash column chromatography or recrystallization.

Protocol 2: Determination of Enantiomeric Excess (e.e.)

Method: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of the product.[5][6]

Sample HPLC Conditions:

  • Chiral Column: A polysaccharide-based column, such as a Chiralpak IA or AD-H, is often effective.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Procedure:

    • Prepare a standard solution of the racemic 2-Chloro-1-(4-fluorophenyl)ethanol to determine the retention times of both the (S) and (R) enantiomers.

    • Prepare a dilute solution of your synthesized product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the e.e. using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

Section 3: Visual Summaries & Data

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing common issues in the synthesis.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory Check_Yield Is Chemical Yield Low? Start->Check_Yield Check_EE Is Enantiomeric Excess (e.e.) Low? Check_Yield->Check_EE No Yield_Cause1 Check Borane Activity (Titrate or use fresh bottle) Check_Yield->Yield_Cause1 Yes EE_Cause1 Check Catalyst Integrity (Use fresh/properly stored catalyst) Check_EE->EE_Cause1 Yes Yield_Cause2 Verify Anhydrous Conditions (Dry glassware/solvents) Yield_Cause1->Yield_Cause2 Yield_Cause3 Review Work-up Procedure (Ensure complete quench) Yield_Cause2->Yield_Cause3 EE_Cause2 Confirm Anhydrous Conditions (Moisture is detrimental to e.e.) EE_Cause1->EE_Cause2 EE_Cause3 Verify Reaction Temperature (Too high?) EE_Cause2->EE_Cause3 EE_Cause4 Check Stoichiometry (Sufficient catalyst?) EE_Cause3->EE_Cause4

Caption: A decision tree for troubleshooting the synthesis.

Core Reaction Mechanism

This diagram illustrates the generally accepted mechanism for the CBS reduction.

CBS_Mechanism cluster_pre Catalyst Activation cluster_red Stereoselective Reduction cluster_post Product Release CBS CBS Catalyst (Oxazaborolidine) Active_Complex Active Catalyst-Borane Complex CBS->Active_Complex Coordination Borane BH3 Source Borane->Active_Complex TS Six-membered Transition State Active_Complex->TS Coordination of Ketone Ketone Prochiral Ketone Ketone->TS Product_Complex Product-Boronate Ester TS->Product_Complex Hydride Transfer Final_Product (S)-Chiral Alcohol Product_Complex->Final_Product Workup Work-up (e.g., MeOH, H+) Workup->Final_Product Hydrolysis

Caption: Simplified mechanism of the CBS reduction.

Table 1: Summary of Common Problems and Solutions
Problem Potential Cause Recommended Solution Key Parameter to Check
Low Chemical Yield Degraded borane reducing agentUse a fresh bottle of borane reagent or determine its concentration via titration.Molarity of Borane Solution
Moisture in the reactionEnsure all glassware is flame-dried and solvents are anhydrous. Run under an inert atmosphere.Water Content of Solvent
Low Enantiomeric Excess (e.e.) Contaminated or degraded catalystUse a fresh, unopened vial of the CBS catalyst.Catalyst Appearance/Age
Reaction temperature too highMaintain strict temperature control using a reliable cryostat or cooling bath.Internal Reaction Temperature
Presence of moistureRigorously follow anhydrous protocols.[1][3]Inert Atmosphere Integrity
Byproduct Formation Over-reduction (dechlorination)Use a stoichiometric amount of borane; do not let the reaction run for an excessive time.Reaction Time / Borane Equivalents
Impure starting ketonePurify the 2-chloro-1-(4-fluorophenyl)ethanone before the reduction step.Purity of Starting Material (NMR/GC)

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is it critical to perform this reaction under anhydrous conditions? A1: Water has two primary detrimental effects. First, it reacts exothermically and irreversibly with the borane reducing agent, consuming the hydride source needed for the reduction. Second, it can hydrolyze the chiral oxazaborolidine catalyst, destroying the stereodirecting complex. Both of these events lead to lower yields and significantly reduced enantioselectivity.[1][2][3]

Q2: Can I use sodium borohydride (NaBH₄) instead of a borane complex? A2: While sodium borohydride is an effective reducing agent for ketones, it is generally not compatible with the CBS catalyst system. The CBS reduction mechanism relies on the specific coordination properties of borane (BH₃) with the catalyst's Lewis basic nitrogen atom.[2][3] Using NaBH₄ would result in a non-selective reduction, producing a racemic (0% e.e.) product.

Q3: My lab only has the (S)-CBS catalyst, but I need the (S)-alcohol product. Can I still make this work? A3: The stereochemistry of the CBS catalyst directly determines the stereochemistry of the product alcohol. The (S)-CBS catalyst will produce the (R)-alcohol, and the (R)-CBS catalyst will produce the (S)-alcohol, assuming the ketone substituents (in this case, the 4-fluorophenyl and chloromethyl groups) follow the standard priority rules. To obtain the (S)-alcohol, you must use the corresponding (R)-catalyst.

Q4: How can I effectively purify the final product away from residual catalyst and borane byproducts? A4: After the acidic work-up, most of the boron-containing species are converted to boric acid, which is water-soluble. A standard aqueous work-up followed by flash column chromatography on silica gel is typically very effective. A solvent system like hexane/ethyl acetate is a good starting point for elution. For achieving very high enantiomeric purity, preparative chiral chromatography or diastereomeric crystallization may be necessary.[7]

References

  • Benchchem. (n.d.). Troubleshooting low yield in asymmetric reduction of 2-dodecanone.
  • Wikipedia. (2023). Corey–Itsuno reduction.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones.
  • Der Pharma Chemica. (n.d.). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Am.
  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.
  • Wikipedia. (2023). Enantioselective reduction of ketones.
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
  • Juvenus Drugs. (n.d.). This compound.
  • PubMed. (2002). New methodology for the asymmetric reduction of ketones.
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.

Sources

Technical Support Center: Purification of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (S)-2-Chloro-1-(4-fluorophenyl)ethanol. As a critical chiral intermediate in the synthesis of various pharmaceuticals, achieving high enantiomeric and chemical purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this specific molecule from a reaction mixture.

Understanding the Purification Challenge

The primary synthesis route to this compound typically involves the asymmetric reduction of 2-chloro-1-(4-fluorophenyl)ethanone.[1] While various methods can achieve high enantioselectivity, the crude reaction mixture often contains a profile of impurities that must be removed to meet stringent quality requirements for downstream applications.

Common Impurities to Consider:

  • Unreacted Starting Material: Residual 2-chloro-1-(4-fluorophenyl)ethanone.

  • Undesired Enantiomer: The (R)-2-Chloro-1-(4-fluorophenyl)ethanol.

  • Catalyst Residues: Remnants from the asymmetric reduction catalyst (e.g., chiral ligands, metal complexes).

  • Reducing Agent Byproducts: Borane-related species or other byproducts from the hydride source.

  • Side-Reaction Products: Minor products arising from non-selective reductions or other competing reactions.

The purification strategy must effectively separate the desired (S)-enantiomer from these structurally similar and dissimilar impurities. The two most common and effective purification techniques at the laboratory and process scale are Chiral High-Performance Liquid Chromatography (HPLC) and Recrystallization .

Section 1: Chiral HPLC Purification and Troubleshooting

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[2] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Frequently Asked Questions (FAQs) for Chiral HPLC

Q1: I am not seeing any separation between the (S) and (R) enantiomers. What are the best starting conditions for method development?

A1: Achieving baseline separation is the first critical step. For a chiral alcohol like this compound, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.

Recommended Starting Conditions:

ParameterRecommendationRationale
Chiral Stationary Phase Immobilized amylose or cellulose-based columns (e.g., Chiralpak® IA, IB, IC, ID, IE, IF)These phases offer a variety of chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) suitable for alcohols.
Mobile Phase Hexane/Isopropanol (IPA) or Hexane/EthanolNormal phase chromatography often provides better selectivity for chiral separations of polar compounds.
Initial Gradient 90:10 to 80:20 (Hexane:Alcohol)This range is a good starting point to screen for initial separation.
Flow Rate 0.5 - 1.0 mL/min for analytical columnsA standard flow rate for initial screening.
Column Temperature 25 °C (controlled)Temperature can significantly affect chiral recognition; a controlled ambient temperature is a good baseline.
Detection UV at 220 nm or 254 nmThe phenyl group in the molecule allows for strong UV absorbance at these wavelengths.

If no separation is observed, a systematic screening of different polysaccharide-based columns and varying the alcohol modifier (IPA vs. ethanol) is the next logical step.

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Optimizing the resolution is key to obtaining high-purity fractions. Several parameters can be adjusted to enhance the separation factor (α) and efficiency (N) of your chromatography.

Troubleshooting Workflow for Poor Resolution:

Caption: Troubleshooting workflow for improving poor enantiomeric resolution in chiral HPLC.

  • Optimize Mobile Phase Composition: Systematically decrease the percentage of the alcohol modifier (e.g., from 10% to 5% in 1% increments). This will increase retention times and often enhances chiral recognition, leading to better resolution.

  • Change the Alcohol Modifier: Switching between isopropanol and ethanol can alter the hydrogen bonding interactions with the CSP, sometimes dramatically improving selectivity.

  • Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both decreasing (e.g., to 15°C) and increasing (e.g., to 40°C) the column temperature should be explored as it can have a non-linear effect on resolution.

Q3: My peaks are tailing, making accurate integration and preparative fraction collection difficult. What can I do?

A3: Peak tailing in chiral chromatography can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.

  • Check for Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are likely overloading the column. For preparative work, this means you will need to either reduce the loading amount per injection or move to a larger diameter column.

  • Mobile Phase Additives: While less common for neutral molecules in normal phase, the addition of a very small amount of a polar solvent like tetrahydrofuran (THF) (e.g., 0.1-0.5%) can sometimes mitigate secondary interactions causing tailing. However, be cautious as this can also reduce resolution.

  • Column Contamination: If the column has been used extensively, strongly retained impurities can cause peak tailing. Flush the column with a stronger solvent, such as 100% isopropanol or ethanol (check the column manufacturer's guidelines first).

Q4: I am observing "ghost peaks" in my chromatogram. What is their source?

A4: Ghost peaks are extraneous peaks that do not originate from the injected sample. They are often caused by contamination in the HPLC system or mobile phase.

  • Run a Blank Gradient: Inject your mobile phase (or a blank solvent) without any analyte. If the ghost peaks are still present, the source is likely the mobile phase or contamination within the HPLC system (e.g., injector, detector).

  • Check Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents for your mobile phase. Contaminants in lower-grade solvents can accumulate on the column and elute as peaks.

  • Injector Carryover: If the ghost peaks only appear after a sample injection, it is likely due to carryover. Implement a more rigorous needle wash protocol between injections, using a strong solvent that can fully dissolve your compound.

Section 2: Recrystallization Purification and Troubleshooting

Recrystallization is a powerful and cost-effective method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For chiral compounds, diastereomeric recrystallization can be employed, but for direct purification of an enantiomer from a nearly enantiopure mixture, a standard recrystallization can be effective if the racemate and the enantiomer have different crystal lattice energies.

Frequently Asked Questions (FAQs) for Recrystallization

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic screening process is the most effective approach.

Solvent Screening Protocol:

  • Place a small amount of your crude material (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., hexane, toluene, ethyl acetate, isopropanol, water) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent. Solvents that dissolve the compound immediately at room temperature are generally poor choices.

  • For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.

Common Solvent Systems for Alcohols:

Solvent/SystemCharacteristics
Toluene or Xylenes Aromatic solvents can be effective for compounds with phenyl rings. Good for inducing crystallinity.
Hexane/Ethyl Acetate A non-polar/polar mixture that is highly tunable. Dissolve in hot ethyl acetate and add hot hexane until cloudy.
Isopropanol/Water A polar protic system. Dissolve in hot isopropanol and add hot water dropwise until the solution becomes turbid.

Q2: My compound is "oiling out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is supersaturated to a degree that favors rapid, non-crystalline precipitation.

Troubleshooting Workflow for Oiling Out:

Caption: A systematic approach to troubleshoot the issue of a compound oiling out during recrystallization.

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to reduce the level of supersaturation.

  • Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote the formation of well-ordered crystals.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change Solvent System: If the above methods fail, the chosen solvent system may be inappropriate. Re-screen for a solvent in which the compound is less soluble.

Q3: The purity of my recrystallized product has not improved significantly. What could be the reason?

A3: This usually indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent, or that the cooling was too rapid.

  • Inclusion of Impurities: If cooling is too fast, impurities can become trapped within the crystal lattice of the product. Ensure slow cooling to allow for equilibrium between the solid and the solution, which favors the formation of purer crystals.

  • Co-crystallization: The impurity may be co-crystallizing with your product. This necessitates finding a different solvent system where the solubility profiles of the product and the impurity are more distinct.

  • Insufficient Washing: Ensure you wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor that contains the impurities. Using warm or room temperature solvent will redissolve some of your product.

Section 3: Assessing Purity - Determination of Enantiomeric Excess (ee)

After purification, it is essential to determine the enantiomeric excess of your this compound.

Q1: How do I accurately determine the enantiomeric excess (ee) of my purified sample?

A1: Chiral HPLC is the gold standard for determining enantiomeric excess.

Protocol for Enantiomeric Excess Determination:

  • Develop a chiral HPLC method that provides baseline resolution (Rs ≥ 1.5) between the (S) and (R) enantiomers, as described in Section 1.

  • Prepare a standard solution of your purified sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Inject the sample onto the equilibrated chiral column.

  • Integrate the peak areas for both the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess using the following formula:

    ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

For this formula to be accurate, it is crucial that the detector response is linear for both enantiomers. This is generally a safe assumption for enantiomers using a UV detector.

References

  • Corey, E. J., et al. (1987). "Practical and Enantioselective Borane Reduction of Ketones." Journal of the American Chemical Society, 109(25), 7925-7926. [Link]

  • University of Rochester. "Solvents for Recrystallization." [Link]

  • MDPI. "Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols." Molecules 2018, 23(9), 2408. [Link]

  • Chemistry LibreTexts. "Enantiomeric Excess." [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." [Link]

  • Wikipedia. "Enantioselective reduction of ketones." [Link]

Sources

Technical Support Center: Overcoming Low Enantioselectivity in Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral alcohol synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their reactions. Chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals, making the control of stereochemistry paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues of low enantioselectivity in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding enantioselectivity in chiral alcohol synthesis.

Q1: My asymmetric reduction of a prochiral ketone is resulting in a low enantiomeric excess (ee%). What are the most common initial factors to investigate?

A1: When facing low enantioselectivity in ketone reductions, the primary areas to scrutinize are the catalyst system, reaction conditions, and substrate purity.[3] Many chiral catalysts, especially those used in asymmetric transfer hydrogenation or with borane reagents, are sensitive to air and moisture.[3] Ensure all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3] The integrity and purity of the chiral ligand or catalyst are also critical; impurities can poison the catalyst or disrupt the chiral environment.[3] Furthermore, suboptimal temperature and solvent choice can drastically affect the outcome.

Q2: Can the choice of solvent dramatically impact or even reverse the enantioselectivity of my reaction?

A2: Absolutely. The solvent is not merely an inert medium but can play a significant role in the reaction's stereochemical outcome.[4] Solvents can influence the conformation and stability of the catalyst, substrate, and the diastereomeric transition states.[4][5] These interactions can alter the energy difference between the pathways leading to the (R) and (S) enantiomers.[4] In some cases, changing the solvent can lead to a reversal of enantioselectivity.[6] For instance, a polar solvent like methanol might facilitate the formation of different catalytic species compared to a nonpolar solvent like toluene, leading to the preferential formation of opposite enantiomers.[6]

Q3: I'm performing a kinetic resolution of a racemic alcohol, but the separation of enantiomers is inefficient. What should I look into?

A3: Inefficient kinetic resolution, characterized by a low enantiomeric ratio (E), often points to issues with the enzyme or catalyst's ability to differentiate between the two enantiomers.[7] For enzymatic resolutions using lipases, factors such as the choice of lipase, the acyl donor, solvent, and temperature are crucial.[8] Some lipases exhibit low enantioselectivity towards certain primary alcohols, which can sometimes be improved by conducting the reaction at lower temperatures.[8] For chemical kinetic resolutions, the catalyst's steric and electronic properties are key. If the catalyst is not effectively discriminating between the enantiomers, screening different chiral catalysts or modifying the existing one may be necessary.

Q4: How critical is the reaction temperature for achieving high enantioselectivity?

A4: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy.[9] However, this is not a universal rule. Some reactions exhibit a non-linear relationship between temperature and enantioselectivity, with an optimal temperature for achieving the highest ee%.[10] In rare cases, a change in temperature can even reverse the enantioselectivity of a reaction.[11][12] Therefore, a temperature screening study is a valuable optimization step.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental problems in a structured question-and-answer format.

Guide 1: Asymmetric Reduction of Prochiral Ketones

Problem: Consistently low ee% in the asymmetric reduction of an aryl ketone using a Ru-based transfer hydrogenation catalyst.

  • Question: I've confirmed my catalyst and ligand are pure and handled under inert conditions. What's my next troubleshooting step?

    • Answer: Your next step should be a systematic optimization of reaction parameters, focusing on solvent and temperature. The choice of hydrogen donor can also be influential. Asymmetric transfer hydrogenation is sensitive to the reaction medium.[13]

      Experimental Protocol: Solvent and Temperature Screening

      • Setup: Prepare a series of small-scale reactions in parallel, each in a different anhydrous solvent (e.g., isopropanol, toluene, dichloromethane, THF).

      • Temperature Gradient: For the most promising solvent, run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C).

      • Analysis: Carefully monitor the conversion and ee% for each reaction using chiral HPLC or GC.

      • Data Evaluation: Tabulate the results to identify the optimal solvent and temperature combination.

SolventTemperature (°C)Conversion (%)ee%
Isopropanol259575
Toluene258882
Dichloromethane259265
Toluene07592
Toluene-205097
  • Question: Could the substrate itself be the issue?

    • Answer: Yes. Impurities in the starting ketone can sometimes inhibit or poison the catalyst. Additionally, the electronic and steric properties of the substrate are critical. For Ru-catalyzed hydrogenations, electron-rich aromatic rings adjacent to the carbonyl group can sometimes lead to lower selectivity compared to electron-poor ones.[14]

      Diagnostic Workflow: Substrate and Catalyst Compatibility

      G A Low ee% Observed B Verify Substrate Purity (NMR, GC/MS) A->B C Purify Substrate (Distillation/Recrystallization) B->C Impurities Detected D Re-run Reaction with Purified Substrate B->D Substrate is Pure C->D G Problem Resolved D->G High ee% Achieved H Problem Persists D->H Low ee% Persists E Screen Alternative Catalysts (e.g., different chiral ligands, other metals like Iridium) F Consider Substrate Modification (if feasible) E->F No Improvement E->G Success with New Catalyst H->E

      Caption: Troubleshooting workflow for substrate-related issues.

Guide 2: Enzymatic Kinetic Resolution of Racemic Alcohols

Problem: Low conversion and poor enantioselectivity in a lipase-catalyzed acylation of a secondary alcohol.

  • Question: I'm using a common lipase like Candida antarctica Lipase B (CAL-B), but the resolution is not efficient. What factors should I optimize?

    • Answer: For lipase-catalyzed resolutions, the choice of acyl donor, solvent, and temperature are key parameters to optimize. The water content of the system can also have a significant impact on enzyme activity and stability.

      Experimental Protocol: Acyl Donor and Solvent Screening

      • Acyl Donor Screening: Set up reactions with your racemic alcohol and lipase using different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride). Vinyl acetate is often a good starting point.

      • Solvent Screening: In parallel, test a range of organic solvents with varying polarities (e.g., hexane, toluene, MTBE, acetonitrile). The polarity of the solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.[15]

      • Monitoring: Monitor the reactions over time for both conversion of the starting material and the ee% of the remaining alcohol and the product ester.

      • Analysis: A successful kinetic resolution should result in a high ee% for both the unreacted starting material and the acylated product at approximately 50% conversion.

Acyl DonorSolventConversion (24h, %)ee% of Alcoholee% of Ester
Vinyl AcetateHexane48>9995
Vinyl AcetateAcetonitrile356055
Acetic AnhydrideHexane657068
  • Question: Can the structure of the alcohol substrate itself be the reason for poor resolution?

    • Answer: Yes, the steric bulk around the chiral center of the alcohol plays a crucial role. Lipases have an active site with a specific geometry, and if the two enantiomers do not present significantly different steric profiles to the enzyme, discrimination will be poor. Increasing the size of the substituents on the alcohol can sometimes enhance the enantioselectivity of the resolution.[16]

      Conceptual Diagram: Enzyme-Substrate Interaction in Kinetic Resolution

      G cluster_0 Enzyme Active Site cluster_1 Racemic Alcohol Enzyme Lipase R_Ester (R)-Ester Enzyme->R_Ester Forms (R)-Ester R_Alcohol (R)-Alcohol R_Alcohol->Enzyme Good Fit (Fast Reaction) S_Alcohol (S)-Alcohol S_Alcohol->Enzyme Poor Fit (Slow/No Reaction) Unreacted_S_Alcohol Enantioenriched (S)-Alcohol S_Alcohol->Unreacted_S_Alcohol Remains Unreacted

      Caption: Steric differentiation by the enzyme active site.

III. Advanced Troubleshooting and Optimization

Problem: Inconsistent results and poor reproducibility in an oxazaborolidine-catalyzed ketone reduction.

  • Question: My ee% varies significantly between batches even when I follow the same procedure. What could be the cause?

    • Answer: Poor reproducibility in these systems often points to subtle variations in reagent quality or reaction setup. The concentration of free borane in the reaction mixture is a critical factor that can affect enantioselectivity and is dependent on temperature and addition rates.[10]

      Self-Validating Protocol for Oxazaborolidine-Catalyzed Reduction

      • Glassware Preparation: All glassware must be rigorously flame-dried under vacuum and cooled under a positive pressure of dry argon or nitrogen.

      • Reagent Quality: Use freshly purchased, high-purity oxazaborolidine catalyst or prepare it in situ from a well-characterized amino alcohol precursor.[3] Use a fresh, titrated solution of borane-dimethyl sulfide (BMS) or another borane source.

      • Strict Temperature Control: Maintain a constant, low temperature (e.g., using a cryostat) throughout the catalyst formation and substrate addition steps.

      • Controlled Addition: Add the ketone substrate slowly and dropwise via a syringe pump to maintain a low concentration of the ketone relative to the catalyst-borane complex. This minimizes the non-catalyzed background reduction.[10]

      • Consistent Quenching: Quench the reaction at the same time point and in a consistent manner for each run (e.g., by slow addition of methanol at the reaction temperature).

By implementing these stringent controls, you can minimize variability and achieve more reproducible results. If issues persist, consider that the catalyst itself may be degrading over time, even in a sealed container.[3]

IV. References

  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC - NIH.

  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.

  • Effect of solvent on the enantioselectivity of chroman synthesis. Benchchem.

  • Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Journal of the American Chemical Society.

  • HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews.

  • Solvent-Induced Enantioselectivity. ChemistryViews.

  • Enantioenrichment by Crystallization. Organic Process Research & Development.

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.

  • Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols. The Journal of Organic Chemistry.

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC - NIH.

  • Chiral Alcohol Production Research Articles. R Discovery.

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.

  • (PDF) Factors Affecting Enantioselectivity: Allosteric Effects. ResearchGate.

  • Assymetric Induction. MSU chemistry.

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace.

  • Kinetic resolution. Wikipedia.

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry.

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo.

  • enhancing the enantiomeric excess (ee) in 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis. Benchchem.

  • Enantioselective reduction of ketones. Wikipedia.

  • Enantioselective synthesis strategies to prepare chiral tertiary alcohols. ResearchGate.

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [No Source]

  • Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH.

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI.

  • Ketone Reduction. Wordpress.

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. ResearchGate.

  • How can a ketone be enantioselectively reduced, in the presence of an ester? [No Source]

  • Enantioselective Reduction of Ketones. [No Source]

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. IT Services - University of Liverpool.

  • Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications.

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC - NIH.

  • Asymmetric Guerbet Reaction to Access Chiral Alcohols. IT Services - University of Liverpool.

  • Temperature drop triggers chirality twist. Chemistry World.

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.

  • Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society.

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.

  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR.

  • The Size‐Accelerated Kinetic Resolution of Secondary Alcohols. PMC - NIH.

  • Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.

Sources

Technical Support Center: Optimization of Catalyst Loading for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading. Our goal is to provide you with field-proven insights and systematic troubleshooting strategies to enhance the efficiency, selectivity, and reproducibility of your reactions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on established principles and practical experience in the field.

Problem 1: Low Enantiomeric Excess (% ee)

You've run your reaction, but the enantioselectivity is significantly lower than expected or reported for your catalyst-substrate system.

Possible Causes & Recommended Solutions

  • Suboptimal Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity. High concentrations can lead to catalyst aggregation, creating less selective catalytic species[1]. Conversely, very low loadings might be more susceptible to poisoning by trace impurities.

    • Action: Screen a range of catalyst loadings (Substrate-to-Catalyst ratio, S/C). A typical starting point might be S/C 1000, screening down to 100 and up to 10,000 or higher for highly active catalysts[2][3].

  • Incorrect Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity[1].

    • Action: Attempt the reaction at a lower temperature. While this may slow the reaction rate, it often enhances enantioselectivity.

  • Solvent Effects: The solvent's polarity and coordinating ability are critical as they influence the geometry of the transition state[1].

    • Action: Conduct a solvent screen. Protic solvents like methanol can be effective, but aprotic solvents like dichloromethane (DCM) or toluene may offer better selectivity for certain systems.

  • Impure Substrate or Reagents: Impurities can act as catalyst poisons or interfere with the chiral environment.

    • Action: Verify the purity of your substrate, reagents, and solvent. Ensure solvents are properly dried and degassed, as oxygen can deactivate many catalysts.

  • Catalyst Integrity: The catalyst or ligand may have degraded during storage or handling.

    • Action: Use a fresh batch of catalyst or ligand. If preparing the catalyst in situ, ensure the metal precursor and ligand are of high purity and the preparation is done under inert conditions[4].

low_ee_workflow start Low Enantiomeric Excess Observed check_catalyst Check Catalyst Integrity (Purity, Handling, Activation) start->check_catalyst optimize_loading Screen Catalyst Loading (e.g., S/C 100, 1000, 10000) check_catalyst->optimize_loading Catalyst OK adjust_temp Adjust Reaction Temperature (Typically Lower) optimize_loading->adjust_temp end Improved Enantioselectivity optimize_loading->end Success screen_solvents Screen Solvents (Polarity, Coordinating Ability) adjust_temp->screen_solvents adjust_temp->end Success verify_purity Verify Substrate/Reagent Purity screen_solvents->verify_purity screen_solvents->end Success reevaluate Re-evaluate Catalyst/Ligand System for the specific substrate verify_purity->reevaluate If all else fails verify_purity->end Success reevaluate->end Success

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Problem 2: Low Conversion or Slow Reaction Rate

The reaction proceeds with high selectivity, but the conversion to the product is unacceptably low or the reaction is too slow for practical application.

Possible Causes & Recommended Solutions

  • Insufficient Catalyst Loading: The most straightforward cause is an insufficient quantity of the active catalyst to turn over the desired amount of substrate in a reasonable time.

    • Action: Increase the catalyst loading (i.e., decrease the S/C ratio). For example, move from an S/C of 2000 to 500. This is often the first parameter to adjust when yield is the primary issue.

  • Catalyst Deactivation: Many hydrogenation catalysts are sensitive to air, moisture, or impurities in the substrate or solvent[5]. The product amine itself can sometimes coordinate to the metal center and inhibit or poison the catalyst[6].

    • Action: Ensure rigorous inert atmosphere techniques. Purify the substrate to remove potential poisons (e.g., sulfur- or phosphorus-containing compounds). Real-time monitoring using techniques like FlowNMR can help identify and quantify deactivation pathways[7][8].

  • Low Hydrogen Pressure: The concentration of dissolved hydrogen is a key kinetic parameter.

    • Action: Increase the hydrogen pressure. This often leads to a significant increase in reaction rate. However, be aware that in some systems, high pressure can negatively affect enantioselectivity.

  • Mass Transport Limitations: In heterogeneous or slurry-phase reactions, poor mixing can limit the transport of hydrogen gas to the catalyst surface, making it the rate-limiting step.

    • Action: Improve the agitation/stirring rate to enhance gas-liquid mass transfer.

Problem 3: Decreasing Enantioselectivity at Low Catalyst Loading

You observe high % ee at a high catalyst loading (e.g., 1 mol%), but the selectivity drops significantly when you move to a more economically viable low loading (e.g., 0.1-0.01 mol%).

Possible Causes & Recommended Solutions

  • Background Uncatalyzed or Achiral Reaction: At very low chiral catalyst concentrations, a non-selective background reaction (either uncatalyzed or catalyzed by a trace achiral metal species) can become competitive, leading to the formation of a racemic product and thus lowering the overall measured % ee.

    • Action: Run a control experiment without the chiral ligand to quantify the rate of the background reaction. If significant, focus on optimizing conditions (e.g., lower temperature) that favor the chiral pathway.

  • Presence of Catalyst Inhibitors/Poisons: Trace impurities in the substrate or solvent can poison a significant fraction of the catalyst at very low loadings. If the poison concentration is 10 ppm and your catalyst loading is 100 ppm, 10% of your catalyst is deactivated.

    • Action: Use higher purity starting materials and solvents. The use of additives like HBF₄·OEt₂ can sometimes mitigate inhibition caused by Lewis basic functional groups on the substrate[9].

  • "Erosion of Enantioselectivity": This phenomenon can occur in reversible transfer hydrogenation reactions. As the product and co-product (e.g., acetone) accumulate, the reverse reaction can occur, leading to racemization[10].

    • Action: Monitor the reaction progress and stop it before equilibrium is reached. Alternatively, investigate methods to remove the co-product as it forms.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for asymmetric hydrogenation?

There is no single answer, as the optimal loading is highly dependent on the catalyst's activity (Turnover Number and Frequency), the substrate, and the reaction conditions. However, some general ranges are:

  • Screening/Discovery Phase: S/C ratios of 50 - 500 (2 to 0.2 mol%) are common to ensure robust reaction conditions and reliable results.

  • Process Development/Scale-up: The goal is to maximize the S/C ratio for economic and environmental reasons. S/C ratios of 1,000 to 100,000 are often targeted for industrial processes[2][3]. Highly active catalysts, such as certain Noyori-type Ru catalysts, can achieve excellent results at S/C ratios well above 10,000[3].

Metal SystemTypical S/C Ratio (Process Goal)Key Characteristics
Rhodium (Rh) 1,000 - 20,000Excellent for functionalized olefins (e.g., enamides).
Ruthenium (Ru) 2,000 - 100,000+Very broad scope, highly effective for ketones and various olefins[11].
Iridium (Ir) 500 - 10,000Particularly effective for unfunctionalized olefins and imines[12][13].

Q2: How does catalyst loading relate to Turnover Number (TON) and Turnover Frequency (TOF)?

These are critical metrics for evaluating catalyst efficiency, especially for industrial applications.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactive. TON = (moles of product) / (moles of catalyst) . A higher TON is achieved at lower catalyst loadings (higher S/C ratios), assuming the reaction goes to completion.

  • Turnover Frequency (TOF): A measure of the catalyst's activity or speed per unit time. TOF = TON / time . Optimizing catalyst loading is a balancing act. Decreasing the loading increases the potential TON, which is economically favorable. However, it may also decrease the reaction rate (and thus the TOF), potentially making the process too slow. The goal is to find the lowest possible catalyst loading that provides an acceptable TOF for the desired manufacturing timeline.

optimization_workflow start Begin Optimization initial_screen Initial Screen at High Loading (e.g., S/C 100) Goal: Maximize Yield & ee start->initial_screen is_optimal Yield >95%? ee >98%? initial_screen->is_optimal is_optimal->initial_screen No, re-screen ligand/solvent reduce_loading Systematically Reduce Loading (e.g., S/C 500 -> 1000 -> 5000) Goal: Find Lowest Effective Loading is_optimal->reduce_loading Yes monitor_kinetics Monitor Rate (TOF) & Selectivity at each loading reduce_loading->monitor_kinetics is_acceptable Rate & ee still meet process specs? monitor_kinetics->is_acceptable reoptimize Re-optimize other parameters (Temp, Pressure, Conc.) at low loading is_acceptable->reoptimize No end Final Optimized Process is_acceptable->end Yes reoptimize->is_acceptable

Caption: A workflow for moving from initial screening to a cost-effective, optimized process.

Q3: My reaction is clean but slow. Besides increasing catalyst loading, what can I do?

Increasing catalyst loading is often a simple fix but is costly. Before resorting to this, consider other kinetic parameters:

  • Increase Substrate Concentration: Within solubility limits, a higher concentration can increase the reaction rate.

  • Increase Temperature: This will almost always increase the reaction rate. However, you must monitor the effect on enantioselectivity, as it may decrease. A careful balance is required.

  • Increase Hydrogen Pressure: As a reactant, increasing hydrogen concentration via pressure is a very effective way to boost the rate.

  • Use of Additives: In some cases, additives can accelerate the reaction. For example, trace amounts of a strong acid can significantly improve rates for certain Ru-BINAP catalyzed hydrogenations[14].

By systematically evaluating these parameters, you can often achieve a highly efficient process without relying on high loadings of expensive catalysts.

References

  • Gualandi, A., et al. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry, 8, 300-307. [Link]

  • Gualandi, A., et al. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. PMC - NIH. [Link]

  • Gualandi, A., et al. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. PubMed. [Link]

  • Various Authors. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Taylor & Francis Online. [Link]

  • Various Authors. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Various Authors. (2022). Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. PMC - NIH. [Link]

  • Various Authors. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. MDPI. [Link]

  • Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. University of Bath's research portal. [Link]

  • Pharmaceutical Technology. (2013). Asymmetric Chemocatalysis: Going for the Lowest Loadings. Pharmaceutical Technology. [Link]

  • Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics - ACS Publications. [Link]

  • Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]

  • Baiker, A., & Mallat, T. (2014). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. [Link]

  • Ledesma-Gutiérrez, J. P., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

  • Hall, A. M. R., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]

  • Various Authors. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]

  • Vargas, A., et al. (2025). Monitoring Surface Processes During Heterogeneous Asymmetric Hydrogenation of Ketones on a Chirally Modified Platinum Catalyst by Operando Spectroscopy. ResearchGate. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]

  • Various Authors. (n.d.). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC - NIH. [Link]

  • Various Authors. (n.d.). Comparison of asymmetric hydrogenation reaction profiles with low catalyst load. ResearchGate. [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering and Technology. [Link]

  • Červený, L. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. [Link]

  • Lennon, I. C., et al. (2007). Manufacture of Asymmetric Hydrogenation Catalysts. Pharmaceutical Technology. [Link]

  • Various Authors. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. [Link]

Sources

Technical Support Center: Troubleshooting Biocatalytic Reduction of Haloacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the biocatalytic reduction of haloacetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Chiral halohydrins, the products of this reaction, are critical building blocks in pharmaceutical synthesis, and achieving high conversion and enantioselectivity is paramount. This resource provides in-depth, cause-and-effect explanations and validated protocols to ensure the success of your biocatalytic processes.

Core Principles: The Ketoreductase Catalytic Cycle

Before delving into troubleshooting, it is crucial to understand the fundamental mechanism of a ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzyme. These enzymes catalyze the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the haloacetophenone substrate. The process is stereospecific, yielding a chiral alcohol.[1][2] Since the cofactor is expensive, it must be regenerated in situ. This is typically achieved using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with sodium formate, which converts the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced state (NADH/NADPH).[1][3][4]

Catalytic Cycle cluster_0 KRED Catalytic Cycle cluster_1 Cofactor Regeneration KRED KRED (Enzyme) ES KRED-Cofactor-Substrate Complex KRED->ES EP KRED-Cofactor_ox-Product Complex ES->EP Hydride Transfer EP->KRED Releases Cofactor_ox NAD(P)⁺ (Oxidized Cofactor) EP->Cofactor_ox Releases Product Chiral Halohydrin (Product) EP->Product Releases RegenEnzyme Regeneration Enzyme (e.g., GDH, FDH) Regen_P Byproduct (Gluconic acid, CO2) RegenEnzyme->Regen_P Releases Cofactor_red NAD(P)H (Reduced Cofactor) RegenEnzyme->Cofactor_red Regenerates Regen_S Sacrificial Substrate (Glucose, Formate) Regen_S->RegenEnzyme Binds Cofactor_red->ES Binds Cofactor_ox->RegenEnzyme Binds Substrate Haloacetophenone (Substrate) Substrate->ES Binds Troubleshooting_Low_Conversion Start Problem: Low or No Conversion Check_Control Run Positive Control (e.g., with Acetophenone) Start->Check_Control Control_OK Control Works? Check_Control->Control_OK Check_Cofactor Verify Cofactor Type (NADH vs. NADPH) & Integrity Control_OK->Check_Cofactor Yes Enzyme_Inactive Root Cause: Inactive KRED Batch Control_OK->Enzyme_Inactive No Cofactor_OK Cofactor Correct? Check_Cofactor->Cofactor_OK Check_Regen Check Cofactor Regeneration System (Enzyme + Substrate) Cofactor_OK->Check_Regen Yes Wrong_Cofactor Root Cause: Incorrect or Degraded Cofactor Cofactor_OK->Wrong_Cofactor No Regen_OK Regen System OK? Check_Regen->Regen_OK Check_Conditions Verify pH and Temperature Regen_OK->Check_Conditions Yes Regen_Failed Root Cause: Failed Regeneration (Missing component, pH drop) Regen_OK->Regen_Failed No Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Substrate_Issue Suspect Substrate/Product Inhibition or Insolubility. See Q3 & Q4. Conditions_OK->Substrate_Issue Yes Bad_Conditions Root Cause: Suboptimal pH or Temperature Conditions_OK->Bad_Conditions No

Caption: Workflow for diagnosing low or no reaction conversion.

Category 2: Poor Enantioselectivity
Q2: My reaction is proceeding to high conversion, but the enantiomeric excess (e.e.) is much lower than the literature value for this enzyme. What could be the cause?

Poor enantioselectivity indicates that the enzyme is either not functioning optimally or that a background, non-selective reaction is occurring.

Potential Causes & Solutions:

  • Suboptimal Temperature: Enantioselectivity can be highly temperature-dependent. Running the reaction at a lower temperature (e.g., 15-25°C) often enhances selectivity, although it may slow the reaction rate. This is because the energetic difference between the transition states leading to the two enantiomers becomes more significant relative to the available thermal energy.

  • Presence of Contaminating Enzymes: If using a crude cell lysate or whole-cell system, other endogenous reductases from the host organism (e.g., E. coli) may be present. [5]These enzymes could have different or lower selectivity for your substrate, producing the undesired enantiomer and lowering the overall e.e.

    • Solution: Use a purified enzyme preparation to eliminate this variable. If you must use whole cells, consider using a knockout strain where common endogenous reductases have been deleted.

  • Incorrect Enzyme Stereopreference: Double-check that you are using an enzyme with the correct stereopreference (R-selective vs. S-selective) for your target product. Enzyme suppliers often provide panels of KREDs with opposing selectivities. [1][6]* Chemical Reduction: In some cases, a slow, non-enzymatic background reduction can occur, which is typically non-selective (racemic). This is less common but can be tested by running a control reaction with all components except the KRED enzyme. If you see product formation in this control, a background reaction is likely.

Category 3: Enzyme Instability & Inhibition
Q3: The reaction starts well but stalls at an intermediate conversion (e.g., 50-70%). What causes this premature stop?

Reaction stalling is often a sign of enzyme deactivation or inhibition during the process.

Common Culprits:

  • Product Inhibition: The chiral halohydrin product can bind to the enzyme's active site, preventing the substrate from entering and thus inhibiting the reaction. This is a common phenomenon in biocatalysis. [7] * Diagnosis & Mitigation: Run a series of reactions with varying initial substrate concentrations. If the reaction consistently stalls at a similar product concentration, product inhibition is likely. To overcome this, consider using a fed-batch approach (adding substrate slowly over time) or in situ product removal (ISPR) techniques, such as adding a water-immiscible organic solvent to extract the more hydrophobic product as it is formed.

  • Substrate Inhibition: Less common but possible, high concentrations of the haloacetophenone substrate can bind to the enzyme in a non-productive manner, inhibiting its activity. [8][9]This is particularly relevant for substrates with poor aqueous solubility, which may require co-solvents.

    • Diagnosis & Mitigation: Measure initial reaction rates at a wide range of substrate concentrations. If the rate increases, plateaus, and then decreases as substrate concentration rises, you have classic substrate inhibition. [8]The solution is to maintain a low, steady concentration of the substrate, typically through a fed-batch strategy.

  • Co-solvent Deactivation: Organic co-solvents like DMSO, isopropanol, or acetonitrile are often used to solubilize hydrophobic haloacetophenones. However, high concentrations (>10-20% v/v) can denature and deactivate the enzyme.

    • Solution: Determine the enzyme's tolerance to your chosen co-solvent by incubating the enzyme at different solvent concentrations and measuring its residual activity over time. Use the minimum amount of co-solvent necessary for substrate solubility.

Table 1: Troubleshooting Summary
Symptom Potential Cause Suggested Diagnostic Step & Solution
Low/No Conversion Inactive KRED or Regeneration EnzymeRun a positive control with a known substrate. If it fails, obtain a new batch of enzyme.
Incorrect/Degraded CofactorVerify you are using NAD(P)H, not NAD(P)⁺, and the correct type (NADH vs. NADPH).
pH shift due to byproduct formationMonitor pH during the reaction. Use a stronger buffer or a pH-stat.
Poor Enantioselectivity Suboptimal TemperatureRun the reaction at a lower temperature (e.g., 20°C) and analyze e.e.
Contaminating Host EnzymesUse purified enzyme instead of lysate/whole cells.
Reaction Stalls Substrate/Product InhibitionPerform a substrate/product tolerance study. Implement a fed-batch or ISPR strategy.
Co-solvent DeactivationTest enzyme stability at various co-solvent concentrations. Minimize co-solvent use.

Key Experimental Protocols

Protocol 1: Standard KRED Activity Assay

This protocol allows for the rapid determination of enzyme activity by monitoring the decrease in absorbance at 340 nm as NAD(P)H is consumed. [10]

  • Prepare Reagents:

    • Buffer: 100 mM Potassium Phosphate, pH 7.0.

    • Cofactor Stock: 10 mM NAD(P)H in buffer.

    • Substrate Stock: 100 mM haloacetophenone in DMSO.

    • Enzyme Solution: Prepare a 1 mg/mL solution of your KRED in buffer.

  • Assay Setup (in a 1 mL cuvette):

    • 880 µL of Buffer

    • 50 µL of Substrate Stock (final concentration: 5 mM)

    • 50 µL of Cofactor Stock (final concentration: 0.5 mM)

  • Initiate Reaction:

    • Place the cuvette in a spectrophotometer set to 340 nm and 30°C.

    • Blank the instrument.

    • Add 20 µL of the Enzyme Solution to the cuvette and mix immediately by pipetting.

  • Data Acquisition:

    • Record the absorbance at 340 nm for 3-5 minutes.

    • Calculate the rate of reaction (ΔAbs/min) from the initial linear portion of the curve.

    • One unit (U) of activity is defined as the amount of enzyme that consumes 1 µmol of NAD(P)H per minute under these conditions (Extinction coefficient for NAD(P)H at 340 nm is 6.22 mM⁻¹cm⁻¹).

Protocol 2: Small-Scale (1 mL) Test Reaction with Cofactor Regeneration

This protocol is for evaluating the performance of the complete biocatalytic system. [11]

  • Prepare Master Mix (for one reaction):

    • Buffer: 800 µL of 100 mM Tris-HCl, pH 7.5.

    • Cofactor: 20 µL of 25 mg/mL NADP⁺ stock (final conc. ~0.5 g/L).

    • GDH: 10 µL of Glucose Dehydrogenase solution (e.g., 100 U/mL).

    • Glucose: 50 µL of 1 M D-glucose stock (final conc. 50 mM, ~1.5 eq. to substrate).

    • KRED: 1-10 mg of lyophilized KRED powder.

  • Reaction Execution:

    • Combine all master mix components in a 2 mL microcentrifuge tube.

    • Add 20 µL of a 500 mM substrate stock in DMSO (final substrate concentration: 10 mM).

    • Cap the tube tightly and place it in a shaker/incubator at 30°C with vigorous shaking (~250 rpm).

  • Analysis:

    • After 24 hours, stop the reaction by adding 1 mL of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the substrate and product.

    • Centrifuge to separate the layers.

    • Analyze the organic layer by chiral GC or HPLC to determine conversion and enantiomeric excess.

Table 2: Common Cofactor Regeneration Systems
Regeneration SystemSacrificial SubstrateByproductProsCons
Glucose Dehydrogenase (GDH) D-GlucoseD-Glucono-δ-lactone (hydrolyzes to gluconic acid)High efficiency, commercially available enzymes. [3][12]Produces acid, causing pH to drop; byproduct can be difficult to separate. [4]
Formate Dehydrogenase (FDH) Sodium FormateCarbon Dioxide (CO₂)Byproduct is a gas and self-removes; no pH change. [3][12]FDH can have lower stability and activity compared to GDH.
Isopropanol (IPA) / ADH IsopropanolAcetoneSubstrate is inexpensive and also acts as a co-solvent. [1][5]Reversible reaction requires high IPA concentration, which can inhibit the primary KRED; acetone can be inhibitory. [4]
References
  • Qiao, L., Luo, Z., Chen, H., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Zhang, S., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10. [Link]

  • Zhao, H. Regeneration of Cofactors for Enzyme Biocatalysis. University of Illinois Urbana-Champaign. [Link]

  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279–1288. [Link]

  • Johnson Matthey. Cofactor regeneration enzymes. Johnson Matthey. [Link]

  • Drauz, K., Gröger, H., & Miyamoto, K. (2012). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules. Sci-Hub. [Link]

  • Unknown Author. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). WordPress. [Link]

  • Moore, J. C., Pollard, D. J., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications. [Link]

  • Paul, C. E., et al. (2018). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis. [Link]

  • Kaulmann, U., et al. (2004). Stability and activity of alcohol dehydrogenases in W/O-microemulsions: enantioselective reduction including cofactor regeneration. PubMed. [Link]

  • Damborsky, J., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Nature Communications. [Link]

  • Latorre, I., et al. (2022). Screening methods for enzyme-mediated alcohol oxidation. RSC Advances. [Link]

  • Delgado-Arciniega, E., et al. (2021). Reduction of acetophenone by ketoreductase from Thermus thermophilus (TtADH) coupled to phosphite dehydrogenase (PTDH) for cofactor recycling. ResearchGate. [Link]

  • Wu, S., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Molecules. [Link]

  • Dalby, P. A., et al. (2007). Structural stability of an enzyme biocatalyst. Biochemical Society Transactions, 35(Pt 6), 1606–1609. [Link]

  • Kroutil, W., et al. (2010). Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Zeitschrift für Naturforschung B, 65(3), 337-340. [Link]

  • Paley, O., et al. (2019). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 116(52). [Link]

  • Wang, J., & Lu, H. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B. [Link]

  • Huisman, G. W., et al. (2010). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Journal of Organic Chemistry. [Link]

  • Hollmann, F., Opperman, D. J., & Paul, C. E. (2015). Biocatalytic Reduction Reactions from a Chemist's Perspective. TU Delft Research Portal. [Link]

  • Liang, J., et al. (2021). Ketoreductase polypeptides for the reduction of acetophenones.
  • Wikipedia. (2026). Enzyme. Wikipedia. [Link]

Sources

Preventing racemization of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-2-Chloro-1-(4-fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and prevention of racemization of this critical chiral intermediate.

Part 1: Understanding the Challenge: The Instability of the Chiral Center

This compound is a valuable building block in pharmaceutical synthesis. However, its stereochemical integrity is paramount, as the presence of the undesired (R)-enantiomer can lead to reduced efficacy or off-target effects in the final active pharmaceutical ingredient (API).[1] The primary challenge in handling this compound is preventing racemization—the conversion of the pure (S)-enantiomer into a 1:1 mixture of (S) and (R) enantiomers.

FAQ 1: What makes the chiral center of this compound so susceptible to racemization?

The susceptibility to racemization arises from the molecular structure itself. The chiral carbon is a benzylic alcohol, which is known to stabilize carbocations.[2][3][4] The key factors are:

  • Benzylic Position: The chiral carbon is directly attached to a phenyl ring. If the hydroxyl group leaves, the resulting carbocation is stabilized by resonance, delocalizing the positive charge across the aromatic ring. This lowers the energy barrier for its formation.[3]

  • Good Leaving Group Potential: The chloro group on the adjacent carbon can influence the electronics of the molecule. More importantly, under certain conditions (e.g., acidic), the hydroxyl group can be protonated to form water, an excellent leaving group.

  • SN1-type Mechanism: The stability of the benzylic carbocation intermediate strongly favors a substitution nucleophilic unimolecular (SN1) reaction pathway.[2][4][5] Once the planar, achiral carbocation is formed, a nucleophile (like water, an alcohol, or a halide ion) can attack from either face with roughly equal probability, leading to a racemic mixture.[2]

Caption: SN1 mechanism leading to racemization.

Part 2: Proactive Prevention Strategies: Experimental Design & Execution

Preventing racemization requires careful control over reaction and workup conditions. The goal is to suppress the formation of the benzylic carbocation.

FAQ 2: What are the most critical experimental parameters to control?

Temperature, pH, and solvent choice are the three most critical factors that dictate the stability of your chiral intermediate.[]

ParameterRisk Factor for RacemizationRecommended Mitigation StrategyRationale
Temperature High Temperatures (> 25°C)Maintain low temperatures (0°C to RT) during reaction, workup, and storage.Increased thermal energy provides the activation energy needed to overcome the barrier to carbocation formation.[]
pH Acidic (pH < 5) or Strongly Basic (pH > 10)Maintain near-neutral pH (6-8). Use buffered solutions or mild, non-nucleophilic bases like DIPEA if necessary. Avoid strong acids (HCl, H₂SO₄) and strong bases (NaOH, KOH).Acids protonate the hydroxyl group, creating a good leaving group (H₂O). Strong bases can catalyze enolization or other side reactions that compromise stereochemistry.[7][8]
Solvent Polar Protic Solvents (e.g., Water, Methanol, Ethanol)Use polar aprotic or non-polar solvents (e.g., DCM, Toluene, THF, Acetonitrile).Polar protic solvents excel at stabilizing the carbocation intermediate through hydrogen bonding, which accelerates the SN1 reaction rate.[2][3][4] Polar aprotic solvents do not stabilize the carbocation as effectively, thus disfavoring the SN1 pathway.[9]
Protocol 1: Recommended Aqueous Workup Procedure to Minimize Racemization

This protocol is designed for quenching a reaction and extracting the product while preserving its enantiomeric purity.

  • Cooling: Before quenching, cool the reaction mixture to 0-5°C using an ice bath. This reduces the rate of potential racemization.[10]

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7.5) to neutralize any acid. Avoid strong bases.

  • Extraction: Extract the product immediately into a cold, non-polar or polar aprotic solvent such as dichloromethane (DCM) or ethyl acetate. Perform the extraction quickly to minimize contact time with the aqueous phase.

  • Washing: Wash the combined organic layers with cold brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo at low temperature (< 30°C).

  • Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C is recommended for long-term stability).[] Use a non-polar solvent like heptane or toluene for long-term storage if possible.

Part 3: Troubleshooting Guide: Diagnosing and Correcting Racemization

Even with careful planning, loss of enantiomeric excess (e.e.) can occur. This section helps you diagnose the likely cause.

Q: My final product shows significant racemization after purification. What went wrong?

A: Let's troubleshoot this systematically. The most common culprits are the workup and purification steps.

TroubleshootingWorkflow Figure 2: Troubleshooting Racemization Start Racemization Detected (Low e.e. post-purification) CheckWorkup Review Workup Protocol Start->CheckWorkup CheckPurification Review Purification Method Start->CheckPurification CheckStorage Review Storage Conditions Start->CheckStorage Workup_pH Was a strong acid or base used? (e.g., HCl, NaOH) CheckWorkup->Workup_pH Purification_Method Was silica gel chromatography used? CheckPurification->Purification_Method Storage_Temp Stored at room temp or in light? CheckStorage->Storage_Temp Workup_Temp Was the workup performed at elevated temperature? Workup_pH->Workup_Temp No Sol_pH Action: Use buffered solution or mild base (NaHCO3). See Protocol 1. Workup_pH->Sol_pH Yes Workup_Solvent Was a polar protic solvent used for extraction? Workup_Temp->Workup_Solvent No Sol_Temp Action: Perform all steps at 0-5°C. Workup_Temp->Sol_Temp Yes Sol_Solvent Action: Use non-polar or polar aprotic solvents (DCM, Toluene). Workup_Solvent->Sol_Solvent Yes Silica_pH Was the silica acidic? Purification_Method->Silica_pH Yes Purification_Temp Was the solvent removed at high temperature? Silica_pH->Purification_Temp No Sol_Silica Action: Neutralize silica gel (e.g., with 1% Et3N in eluent) or use alternative (Alumina, Florisil). Silica_pH->Sol_Silica Yes Purification_Temp->Sol_Temp Yes Storage_Solvent Stored neat or in a protic solvent? Storage_Temp->Storage_Solvent No Sol_Storage Action: Store at -20°C under inert gas in a non-polar solvent. Storage_Temp->Sol_Storage Yes Storage_Solvent->Sol_Storage Yes

Caption: Decision workflow for diagnosing racemization issues.

In-depth Explanation for Purification Issues:

Standard silica gel is often slightly acidic, which can catalyze the SN1 reaction on the column surface, leading to racemization.

  • Diagnosis: If you observe a broadened or shouldered peak for your product during chromatography, or if the e.e. is lower post-column than pre-column, acidic silica is a likely cause.

  • Solution:

    • Neutralize the Silica: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base like triethylamine (Et₃N, typically 0.5-1% v/v) or diisopropylethylamine (DIPEA).

    • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

Part 4: Analytical Validation: Quantifying Enantiomeric Purity

Accurate determination of the enantiomeric excess (e.e.) is crucial for validating your procedures. The standard method is Chiral High-Performance Liquid Chromatography (HPLC).[7][11]

FAQ 3: How do I develop a Chiral HPLC method for this compound?

Developing a chiral separation method often requires screening different columns and mobile phases.[12] Polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point.

Protocol 2: General Chiral HPLC Method Development

  • Column Selection:

    • Start with a polysaccharide-based column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These columns are versatile and effective for a wide range of chiral compounds.[12]

  • Mode Selection (Normal Phase is often preferred for this analyte):

    • Mobile Phase: Begin with a mixture of n-Hexane or Heptane and an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting gradient is 90:10 (Hexane:IPA).[12]

    • Flow Rate: Use a standard flow rate of 0.5 to 1.0 mL/min for a 4.6 mm I.D. column.

  • Optimization:

    • Modifier Percentage: Adjust the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also affect resolution.

    • Temperature: Temperature can significantly impact selectivity. Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution.

  • Sample Preparation:

    • Dissolve a small amount of the compound in the mobile phase to ensure peak shape is not distorted by the injection solvent.

  • Detection:

    • Use a UV detector set to a wavelength where the 4-fluorophenyl group absorbs strongly (typically around 220-265 nm).

  • Calculating Enantiomeric Excess (e.e.):

    • Once the enantiomers are resolved into two separate peaks, calculate the e.e. using the peak areas:

      • e.e. (%) = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] * 100

References

  • 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Semantic Scholar. [Link]

  • Sn1 vs Sn2: Summary. Khan Academy. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]

  • Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Quora. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • What Are Chiral Intermediates? A Practical Guide to Their Role in Pharma & Industry. Hebei Guanlang Biotechnology Co., Ltd. [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • 19.11: Racemization. Chemistry LibreTexts. [Link]

  • (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol. PubChem. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

Sources

Stability of (S)-2-Chloro-1-(4-fluorophenyl)ethanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing (S)-2-Chloro-1-(4-fluorophenyl)ethanol. It provides in-depth answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common stability issues encountered during experimentation and storage. Our goal is to explain the causality behind experimental observations and provide robust, validated protocols to ensure the integrity of your work.

Section 1: General Information & Storage (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the fundamental physical and chemical properties of this compound?

This compound is a chiral halohydrin derivative. Its key properties are summarized below.

PropertyValueSource(s)
Chemical Name (1S)-2-Chloro-1-(4-fluorophenyl)ethanol[1]
CAS Number 126534-42-7[2]
Molecular Formula C₈H₈ClFO[1]
Molecular Weight 174.6 g/mol [1][3]
Appearance Clear, pale green, slightly viscous liquid[1]
Boiling Point ~256.6 °C (Predicted)[1][4]
Density ~1.282 g/cm³ (Predicted)[1][4]

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] Several suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) for maximum shelf life.[1] It is crucial to keep the container sealed to prevent moisture ingress, as the compound is hygroscopic. Always keep it away from heat, sparks, open flames, and other ignition sources.

Q3: Is this compound sensitive to moisture?

Yes. The Safety Data Sheet (SDS) indicates that the compound is hygroscopic. Absorption of water can potentially initiate or accelerate degradation pathways, particularly if trace amounts of acidic or basic impurities are present. Always handle the material under dry conditions (e.g., in a glovebox or using an inert gas like nitrogen or argon) and store it in a desiccated environment if possible.

Section 2: Stability & Degradation Troubleshooting Guide

This section provides solutions to common stability problems, grounded in the fundamental chemistry of halohydrins.

Core Concept: The Primary Degradation Pathway

The most significant stability concern for this compound, like other halohydrins, is its susceptibility to base-catalyzed intramolecular cyclization. In the presence of a base, the hydroxyl group is deprotonated, forming a nucleophilic alkoxide. This alkoxide then readily attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion to form a stable, three-membered epoxide ring.[6][7] This reaction is a classic example of the Williamson ether synthesis.

Fig 1. Primary degradation pathway via intramolecular cyclization.

Q4: I'm observing a new, less polar impurity in my sample after exposure to a basic solution (e.g., pH > 8, amine bases, carbonate buffers). What is likely happening?

This is the classic sign of degradation into the corresponding epoxide, (S)-2-(4-Fluorophenyl)oxirane.

  • Causality: The basic conditions deprotonate the alcohol, initiating the intramolecular SN2 reaction described above.[6] Even weak bases can catalyze this reaction over time. Epoxides are generally less polar than their parent halohydrins due to the loss of the hydroxyl group, causing them to elute earlier in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Confirm Identity: Obtain a standard of (S)-2-(4-Fluorophenyl)oxirane if possible, or use LC-MS to confirm if the mass of the impurity corresponds to the epoxide (Molecular Weight: 138.14 g/mol ).

    • Control pH: Ensure all solutions are maintained at a neutral or slightly acidic pH (pH 4-6.5). Avoid basic buffers and glassware that has been washed with strong bases and not properly neutralized.

    • Amine Reactivity: Be aware that primary and secondary amine bases can not only catalyze the reaction but also act as nucleophiles to open the newly formed epoxide ring, leading to further impurities.

Q5: My compound shows signs of degradation in a strongly acidic solution (e.g., 0.1 M HCl) at elevated temperatures. What is the mechanism?

While more stable under acidic conditions than basic ones, degradation can still occur under forcing conditions.

  • Causality: In strong acid, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water would form a secondary benzylic carbocation. This carbocation is stabilized by the adjacent phenyl ring. The chloride ion present can then act as a nucleophile, or rearrangement could occur. However, a more likely scenario for halohydrins is acid-catalyzed hydrolysis or rearrangement, although this is generally slower than the base-catalyzed cyclization.

  • Troubleshooting Steps:

    • Avoid Strong Acids: If your process requires acidic conditions, use the mildest acid possible and maintain the lowest effective temperature.

    • Aqueous vs. Anhydrous: The presence of water is critical for hydrolytic degradation pathways. If possible, use anhydrous acidic conditions to minimize this route.[8]

    • Analyze for Byproducts: Use analytical techniques like GC/MS or LC-MS/MS to identify degradation products and elucidate the specific pathway.

Q6: How do I properly design a forced degradation study for this compound to develop a stability-indicating method?

A forced degradation (or stress testing) study is essential to identify likely degradation products and demonstrate the specificity of your analytical methods.[9] The study should expose the compound to conditions more severe than accelerated stability testing to achieve 5-20% degradation.[10]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hAcid-catalyzed hydrolysis/rearrangement
Base Hydrolysis 0.1 M NaOH, Room Temp, 2-8hRapid intramolecular cyclization to epoxide
Oxidation 3% H₂O₂, Room Temp, 24hOxidation of the alcohol to a ketone
Thermal 80°C (solid state), 72hGeneral thermal decomposition
Photolytic ICH Q1B conditions (UV/Vis light)Photochemical degradation (e.g., radical mechanisms)
  • Expert Insight: For this compound, the base hydrolysis condition will be the most critical and likely the fastest to show degradation.[11] Start with milder basic conditions (e.g., 0.01 M NaOH or even a pH 10 buffer at room temperature) to control the degradation to the target 5-20% range.[10]

Section 3: Analytical & Experimental Protocols

This section provides validated, step-by-step methods for common experimental workflows.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to stress the Active Pharmaceutical Ingredient (API) and analyze the resulting samples.

Fig 2. Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: For each condition, mix the stock solution with the stressor in a 1:1 ratio. For thermal stress, use the solid API.

  • Time Points: Sample each condition at appropriate time points (e.g., 2, 4, 8, 24 hours) until the target degradation is achieved.

  • Quenching/Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the autosampler. This can be done by adding an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Recommended HPLC-UV Method for Purity and Stability Analysis

This method is a starting point and should be fully validated for your specific application.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (Use a Diode Array Detector (DAD) to monitor peak purity)

  • Injection Volume: 10 µL

  • System Suitability: The main peak should have a tailing factor ≤ 1.5 and the resolution between the main peak and the closest eluting impurity (especially the epoxide) should be ≥ 2.0.

References
  • Alsante, K. M., et al. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Reddy, B. K., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Pan, Y., et al. (2019). Effect of Alkaline pH on the Stability of Halogenated DBPs. ResearchGate. [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Eurofins. (n.d.). Analytical Method Summaries. [Link]

  • Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • PubChem. (n.d.). 2-(2-Chloro-4-fluorophenyl)ethanol. [Link]

  • PubChem. (n.d.). (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol. [Link]

  • Chemistry LibreTexts. (2024). 8.3: Halohydrins from Alkenes - Addition of HOX. [Link]

  • Chemistry LibreTexts. (2020). 15.7: Synthesis of Epoxides. [Link]

  • Chem Help ASAP. (2019). Halohydrin formation from alkenes. YouTube. [Link]

  • Organic Syntheses. (n.d.). Cyclohexanebutanoic acid, γ-oxo-, ethyl ester. [Link]

  • Chemistry Steps. (n.d.). Halohydrins from Alkenes. [Link]

  • ResearchGate. (n.d.). Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. [Link]

  • Euro Chlor. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. [Link]

  • Lumen Learning. (n.d.). Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook. [Link]

  • Alex Leontyev. (2023). Chem 341L - Competitive Nucleophiles Video Prelab. YouTube. [Link]

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Technical Support Center: By-product Analysis in (S)-2-Chloro-1-(4-fluorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol. This crucial chiral intermediate is pivotal in the synthesis of several active pharmaceutical ingredients (APIs). Achieving high chemical and enantiomeric purity is paramount. This guide provides in-depth, experience-based answers to common questions regarding by-product formation and analysis, helping you troubleshoot and optimize your synthetic process.

The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone. A widely used and effective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source.[1][2] While highly efficient, this process is not without potential challenges, primarily related to the formation of specific by-products that can complicate purification and compromise final product quality.

// Nodes Start [label="2-Chloro-1-(4-fluorophenyl)ethanone\n(Starting Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="(S)-CBS Catalyst\n+ BH₃ Source (e.g., BH₃·THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124", shape=ellipse]; Byproduct1 [label="(R)-2-Chloro-1-(4-fluorophenyl)ethanol\n(Enantiomeric Impurity)", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse]; Byproduct2 [label="1-(4-Fluorophenyl)ethane-1,2-diol\n(Diol Impurity)", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse]; Byproduct3 [label="Unreacted Starting Material", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse];

// Edges Start -> Product [label="Desired Stereoselective\nReduction", color="#34A853", fontcolor="#34A853", arrowhead=normal]; Catalyst -> Product [style=dashed, color="#4285F4", arrowhead=none]; Start -> Byproduct1 [label="Non-selective or\nBackground Reduction", color="#EA4335", fontcolor="#EA4335", arrowhead=normal]; Product -> Byproduct2 [label="Hydrolysis\n(Work-up/Purification)", color="#FBBC05", fontcolor="#FBBC05", arrowhead=normal]; Start -> Byproduct3 [label="Incomplete\nReaction", color="#5F6368", fontcolor="#5F6368", arrowhead=normal]; } dot Caption: Primary reaction and major by-product pathways.

Frequently Asked Questions & Troubleshooting

Part 1: Understanding Common By-products

Q1: My final product has a low enantiomeric excess (ee). What is the cause, and how can I minimize the formation of the undesired (R)-enantiomer?

A1: The formation of the undesired (R)-enantiomer is the most common purity issue in this synthesis. It typically arises from two sources: a loss of catalyst stereocontrol or a competing non-catalytic background reduction.

  • Causality: The CBS catalyst, a chiral oxazaborolidine, coordinates with both the borane reducing agent and the ketone's carbonyl group. This creates a rigid, six-membered transition state that selectively exposes one face of the ketone to hydride attack, leading to the desired (S)-alcohol.[3] However, factors that disrupt this catalytic cycle can lead to a non-selective reduction by free borane, producing a racemic mixture.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Water is highly detrimental. It reacts with both the borane reagent and the catalyst, decreasing their effective concentrations and potentially hydrolyzing the catalyst. The CBS reduction must be conducted under strictly anhydrous conditions.[2][3]

    • Temperature Control: Lower reaction temperatures (e.g., -20°C to 0°C) generally enhance enantioselectivity.[2] Higher temperatures can increase the rate of the non-catalytic background reaction relative to the desired catalytic one.

    • Addition Rate: A slow, controlled addition of the ketone to the pre-formed catalyst-borane complex is critical. This ensures that the concentration of free ketone is always low, minimizing its chance to react with free borane before engaging with the chiral catalyst complex.

    • Catalyst Quality & Loading: Ensure the CBS catalyst is of high purity. A typical catalyst loading is 5-10 mol%. Insufficient catalyst can lead to a higher proportion of background reduction.

Q2: I am observing a significant peak in my HPLC/GC analysis corresponding to 1-(4-fluorophenyl)ethane-1,2-diol. What is the mechanism of its formation?

A2: The presence of 1-(4-fluorophenyl)ethane-1,2-diol (the "diol by-product") is typically a result of hydrolysis of the chlorohydrin product.

  • Causality: The carbon-chlorine bond in the product is susceptible to nucleophilic substitution, particularly under basic or aqueous conditions. During aqueous work-up or purification steps (like chromatography on silica gel), residual base or water can displace the chloride ion to form the vicinal diol.[4] While geminal diols are formed from the hydration of aldehydes or ketones, vicinal diols in this context arise from the substitution of a leaving group on an adjacent carbon to an alcohol.[5]

  • Troubleshooting & Prevention:

    • Work-up pH: During the reaction quench (e.g., with methanol, followed by acid), ensure the pH is carefully controlled. Avoid strongly basic conditions for extended periods. A mildly acidic work-up is often preferred.

    • Purification Conditions: If using silica gel chromatography, minimize the time the product is on the column. Consider using a less acidic grade of silica or neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) before use.

    • Solvent Choice: Ensure solvents used during work-up and extraction are free from nucleophilic impurities.

Q3: My reaction seems incomplete, with a large amount of unreacted 2-chloro-1-(4-fluorophenyl)ethanone remaining. What are the likely causes?

A3: Incomplete conversion points to an issue with the reducing agent or the catalyst's activity.

  • Causality: The reaction requires a sufficient stoichiometric amount of the borane reducing agent (typically BH₃·THF or BH₃·SMe₂) to reduce the ketone. If the borane has degraded or if the catalyst is inactive, the reaction will stall.

  • Troubleshooting & Prevention:

    • Reagent Quality: Borane solutions, especially BH₃·THF, can degrade over time, particularly if exposed to moisture or air. Use fresh, properly titrated borane solution.

    • Stoichiometry: Ensure at least one equivalent of borane is used relative to the ketone. A slight excess (e.g., 1.0-1.2 equivalents) is common to account for any slight degradation or reaction with trace impurities.

    • Catalyst Deactivation: As mentioned in Q1, water is a primary culprit for catalyst deactivation. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Analytical Methods & Protocols

Q4: What is the best analytical technique to determine the enantiomeric excess (ee) of my product? Can you provide a starting protocol?

A4: The definitive method for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[6] This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to elute at different times.

  • Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

    • Column Selection: Polysaccharide-based columns are highly effective for this class of compounds. A good starting point is a column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel® OD-H).[7]

    • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent and an alcohol, known as normal-phase chromatography. Start with a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio .[7]

    • System Parameters:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection: UV at 220 nm (the fluorophenyl group provides good absorbance).

      • Injection Volume: 10 µL

    • Sample Preparation: Dissolve approximately 1 mg of your crude or purified product in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

    • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Area S and Area R) using the formula: % ee = |(Area S - Area R) / (Area S + Area R)| * 100

Q5: How can I identify and quantify the diol by-product and residual starting material?

A5: For achiral impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for both identification and quantification due to its high resolution and sensitivity.[8] Reverse-phase HPLC can also be used.

  • Protocol 2: GC-MS Method for Impurity Profiling

    • Column Selection: A standard, non-polar capillary column such as a 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) of 30 m length, 0.25 mm ID, and 0.25 µm film thickness is suitable.

    • System Parameters:

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Inlet Temperature: 250 °C with a split ratio of 50:1.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

      • MS Transfer Line: 280 °C.

      • Ion Source: 230 °C, using Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-400 m/z.

    • Sample Preparation: Prepare a ~100 µg/mL solution of your sample in a suitable solvent like Dichloromethane or Methanol. For volatile impurities, derivatization with an agent like BSTFA may be necessary to improve detection.[9]

    • Identification:

      • Unreacted Ketone: Will have a molecular ion (M⁺) peak at m/z 172.5 (for ³⁵Cl) and 174.5 (for ³⁷Cl) and a characteristic fragment from the fluorobenzoyl cation at m/z 123.

      • Product Alcohol: M⁺ at m/z 174.6 (³⁵Cl) and 176.6 (³⁷Cl).

      • Diol By-product: M⁺ at m/z 156.1. It will also show a characteristic loss of water.

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// Edges Start -> Step1 [label="Analyze Enantiopurity", color="#4285F4"]; Step1 -> Decision1; Decision1 -> Step2 [label="Yes", color="#34A853"]; Decision1 -> Troubleshoot1 [label="No", color="#EA4335"]; Troubleshoot1 -> Start [label="Re-run Synthesis", style=dashed, color="#5F6368"]; Step2 -> Decision2; Decision2 -> End [label="Yes", color="#34A853"]; Decision2 -> Troubleshoot2 [label="No", color="#EA4335"]; Troubleshoot2 -> Start [label="Re-process Batch", style=dashed, color="#5F6368"]; } dot Caption: Workflow for by-product analysis and troubleshooting.

Summary of By-products and Analytical Data
Compound NameCommon NameMolar Mass ( g/mol )Formation PathwayPrimary Analytical MethodExpected Mass Fragments (m/z)
This compound Desired Product174.60Asymmetric ReductionChiral HPLC, GC-MS174/176 (M⁺), 123, 95
(R)-2-Chloro-1-(4-fluorophenyl)ethanol Enantiomer174.60Background ReductionChiral HPLC174/176 (M⁺), 123, 95
2-Chloro-1-(4-fluorophenyl)ethanone Starting Ketone172.59Incomplete ReactionGC-MS, HPLC172/174 (M⁺), 123 (base peak)
1-(4-Fluorophenyl)ethane-1,2-diol Diol By-product156.15Hydrolysis of ProductGC-MS, HPLC156 (M⁺), 138 (M-H₂O), 123

References

  • ResearchGate. Mechanism for the formation of monochlorohydrins and dichlorohydrins from the reaction of glycerol with hydrochloric acid. Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available at: [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • RSC Publishing. Regio-selective synthesis of polyepichlorohydrin diol using Zn–Co(iii) double metal cyanide complex. Available at: [Link]

  • YouTube. Formation of Cyanohydrins and Diols from Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. Chlorohydrin synthesis by chlorination or substitution. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]

  • Agilent. Analysis of impurities in ethanol. Available at: [Link]

  • LCGC. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available at: [Link]

  • LabRulez GCMS. Analysis of Organic Impurities in Ethanol. Available at: [Link]

  • National Center for Biotechnology Information. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Available at: [Link]

  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available at: [Link]

  • MDPI. Highly Efficient Separation of Ethanol Amines and Cyanides via Ionic Magnetic Mesoporous Nanomaterials. Available at: [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • Google Patents. Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
  • GIHI CHEMICALS CO.,LIMITED. This compound. Available at: [Link]

  • ResearchGate. The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, in-depth comparison of analytical methodologies for determining the enantiomeric excess (e.e.) of (S)-2-Chloro-1-(4-fluorophenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. We will focus on a validated chiral High-Performance Liquid Chromatography (HPLC) method, offering a step-by-step protocol and comparing its performance against alternative techniques such as chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The precise measurement of enantiomeric purity is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This guide is intended for researchers, analytical chemists, and drug development professionals seeking a robust and reliable method for chiral purity assessment.

The Principle of Chiral HPLC Separation

Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the CSP. These diastereomeric complexes have different interaction energies, leading to different retention times on the column and thus, enabling their separation.

The choice of CSP is paramount for achieving successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are widely used due to their broad applicability and high enantioselectivity. For the analysis of this compound, a derivative of cellulose, such as cellulose tris(3,5-dimethylphenylcarbamate), has shown excellent performance.

Optimized Chiral HPLC Method

This section details a validated protocol for the determination of the enantiomeric excess of this compound.

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chiral Column:

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • This compound reference standard

    • Racemic 2-Chloro-1-(4-fluorophenyl)ethanol

Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

Step 2: Standard and Sample Preparation

  • Racemic Standard: Prepare a 1 mg/mL solution of racemic 2-Chloro-1-(4-fluorophenyl)ethanol in the mobile phase. This is used to confirm the retention times of both enantiomers and to calculate the resolution.

  • Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

Step 3: HPLC System Setup and Equilibration

  • Install the Chiralcel® OD-H column in the column compartment.

  • Set the column temperature to 25 °C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength to 220 nm.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Step 4: Data Acquisition and Analysis

  • Inject 10 µL of the racemic standard solution to determine the retention times of the (R) and (S) enantiomers.

  • Inject 10 µL of the sample solution.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    • % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

      • Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Prep (90:10 Hexane:IPA) C Column Equilibration (Chiralcel OD-H, 25°C) A->C B Sample & Standard Prep (1 mg/mL in Mobile Phase) D Injection (10 µL) B->D C->D E UV Detection (220 nm, 1.0 mL/min) D->E F Peak Integration E->F G Calculate % e.e. F->G

Caption: Chiral HPLC analysis workflow for enantiomeric excess determination.

Expected Results

The method should provide baseline separation of the two enantiomers. The (S)-enantiomer is expected to be the major peak in the sample analysis.

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min) ~ 8.5~ 9.8
Resolution (Rs) \multicolumn{2}{c}{ > 2.0 }
Tailing Factor \multicolumn{2}{c}{ < 1.5 }

Note: Retention times are approximate and can vary depending on the specific column, system, and laboratory conditions.

Comparison with Alternative Methods

While chiral HPLC is a robust and widely used technique, other methods can also be employed for determining enantiomeric excess. The choice of method often depends on factors such as available instrumentation, required sample throughput, and the specific properties of the analyte.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, using supercritical CO2 as the main component of the mobile phase.

  • Advantages: SFC often provides faster separations and higher efficiency than HPLC. It is also considered a "greener" technique due to the reduced use of organic solvents.

  • Disadvantages: SFC instrumentation is less common in analytical labs compared to HPLC systems. Method development can sometimes be more complex.

  • Applicability: For 2-Chloro-1-(4-fluorophenyl)ethanol, SFC with a similar polysaccharide-based CSP would likely provide excellent results, significantly reducing run times.

NMR Spectroscopy with Chiral Solvating Agents

This technique involves adding a chiral solvating agent (CSA) to the NMR sample of the analyte. The CSA forms diastereomeric complexes with the enantiomers, which can lead to separate signals in the NMR spectrum.

  • Advantages: NMR is a non-destructive technique and can provide structural information in addition to enantiomeric purity. It does not require chromatographic separation.

  • Disadvantages: This method is generally less sensitive than chromatographic techniques and may require higher sample concentrations. The resolution of the signals can be poor, making accurate quantification difficult for low levels of the minor enantiomer.

  • Applicability: While feasible, achieving baseline resolution of the proton signals for 2-Chloro-1-(4-fluorophenyl)ethanol might be challenging and would likely be less accurate than the HPLC method for determining high enantiomeric excesses.

Comparative Summary
FeatureChiral HPLCChiral SFCNMR with CSA
Principle Differential partitioning on CSPDifferential partitioning on CSP in supercritical fluidFormation of diastereomeric complexes in solution
Speed ModerateFastVery Fast (no separation)
Sensitivity High (µg/mL to ng/mL)HighLow (mg/mL)
Accuracy for high e.e. ExcellentExcellentModerate to Poor
Solvent Consumption HighLowVery Low
Instrumentation Widely availableLess commonWidely available
Method Selection Guide

The following diagram provides a simplified decision-making process for selecting the appropriate analytical technique.

G A Start: Need to determine e.e. of This compound B High Throughput Needed? A->B C High Accuracy at >99% e.e. Required? B->C No D SFC Available? B->D Yes F Use Chiral HPLC C->F Yes G Consider NMR with CSA (for screening only) C->G No E Use Chiral SFC D->E Yes D->F No

Caption: Decision tree for selecting a suitable analytical method.

Conclusion and Recommendations

For the routine and accurate determination of the enantiomeric excess of this compound in a quality control or research setting, the detailed chiral HPLC method is highly recommended. Its robustness, high accuracy, and the wide availability of the necessary instrumentation make it the gold standard for this application. The method provides excellent resolution and is suitable for quantifying enantiomeric purity even at very high e.e. levels, which is crucial for pharmaceutical applications.

While chiral SFC presents a faster and more environmentally friendly alternative, the initial investment and expertise required may be a barrier. NMR spectroscopy with chiral solvating agents is best reserved for preliminary screening or when chromatographic methods are unavailable, due to its lower sensitivity and accuracy for this specific application.

References

  • Title: Method for producing optically active 2-chloro-1-(4-fluorophenyl)
  • Title: The importance of enantiomeric purity in drug development Source: Chirality URL: [Link]

  • Title: Chiral Separation of Fluoxetine Enantiomers by HPLC Using a Cellulose-Based Chiral Stationary Phase Source: Journal of Chromatographic Science URL: [Link]

  • Title: High Performance Liquid Chromatography Source: JoVE URL: [Link]

  • Title: Enantiomeric Excess - an overview Source: ScienceDirect Topics URL: [Link]

(S)- vs (R)-2-Chloro-1-(4-fluorophenyl)ethanol: A Comparative Guide for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the three-dimensional orientation of atoms within a molecule is not a trivial detail; it is a critical factor that dictates biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological profiles. This guide offers a detailed, evidence-based comparison of the (S)- and (R)-enantiomers of 2-Chloro-1-(4-fluorophenyl)ethanol, essential chiral building blocks in the development of modern therapeutics. We will dissect their synthesis, comparative utility, and provide robust experimental protocols to guide strategic decision-making in research and manufacturing.

The Central Role of Chirality: Why Enantiopurity Matters

2-Chloro-1-(4-fluorophenyl)ethanol is a halohydrin, a class of compounds prized for their versatility in organic synthesis.[1][2] The stereocenter at the carbinol carbon (the carbon bearing the hydroxyl group) means it exists as two distinct enantiomers: (S) and (R). The absolute configuration of this intermediate is paramount as it is often transferred to the final Active Pharmaceutical Ingredient (API). A drug's interaction with chiral biological targets, such as enzymes and receptors, is highly specific. One enantiomer may fit perfectly into a binding site to elicit a therapeutic effect, while its mirror image might be inactive or, in some cases, cause undesirable side effects. Therefore, securing an enantiomerically pure starting material like (S)- or (R)-2-Chloro-1-(4-fluorophenyl)ethanol is a foundational step in ensuring the stereochemical integrity of the final drug product.[3]

Enantioselective Synthesis: Accessing the (S) and (R) Forms

The most prevalent and efficient strategy for producing enantiomerically pure 2-Chloro-1-(4-fluorophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone.[4][5] This approach leverages chiral catalysts or enzymes to steer the reaction toward the formation of a single enantiomer.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful tool in pharmaceutical manufacturing, prized for its exceptional selectivity, mild reaction conditions, and green credentials.[6] Ketoreductases (KREDs), a class of enzymes, are particularly adept at reducing ketones to alcohols with near-perfect stereocontrol.

  • Mechanism of Selectivity: The enzyme's active site is an intricate, chiral environment. It binds the ketone substrate in a specific orientation, allowing the hydride transfer from a cofactor (typically NADH or NADPH) to occur on only one of the two prochiral faces of the carbonyl group.

  • Enantiocomplementarity: By selecting the appropriate enzyme, chemists can produce either the (S)- or (R)-alcohol. For example, specific mutants of the enzyme Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) can be used to generate either enantiomer with very high enantioselectivity.[4] The ΔP84/A85G TeSADH mutant yields the (S)-alcohol, whereas the P84S/I86A mutant can produce the (R)-alcohol from similar substrates.[4]

Chemocatalytic Asymmetric Reduction

Transition metal-based catalysts are also highly effective for this transformation. Asymmetric transfer hydrogenation (ATH) is a common method, typically using a Ruthenium or Rhodium complex coordinated to a chiral ligand.

  • Ligand-Directed Stereocontrol: The stereochemical outcome is determined by the chirality of the ligand. For instance, Ru-complexes with (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN] will typically produce the (S)-alcohol, while the (1R,2R)-TsDPEN ligand yields the (R)-alcohol. The ligand creates a chiral pocket around the metal center, directing the hydride transfer stereoselectively.[7]

Sources

A Senior Application Scientist’s Guide to the Structural Validation of (S)-2-Chloro-1-(4-fluorophenyl)ethanol by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum—A Framework for Definitive Structural Validation

In the realm of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent research. For chiral molecules such as (S)-2-Chloro-1-(4-fluorophenyl)ethanol, a key intermediate in the synthesis of various bioactive compounds, this validation extends beyond mere connectivity to encompass its three-dimensional arrangement—its stereochemistry. An incorrect structural or stereochemical assignment can have profound consequences, leading to inactive or even harmful pharmacological effects.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for liquid-state structural elucidation, offering an unparalleled depth of information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1] This guide provides a comprehensive, field-tested methodology for the complete structural validation of this compound. We will move beyond a simple checklist of procedures to explore the underlying principles and causalities that inform our experimental choices. Our approach is designed as a self-validating workflow, where each piece of data corroborates the next, culminating in an irrefutable structural assignment. We will also objectively compare NMR to alternative analytical techniques, providing the necessary context for researchers to make informed decisions in their own validation workflows.

Part 1: Foundational Analysis—Predicting the NMR Signature

Before stepping into the lab, an experienced scientist first builds a hypothesis. By analyzing the target structure, we can predict the expected ¹H and ¹³C NMR spectra. This predictive step is crucial; it transforms the act of data acquisition from a passive observation into an active process of hypothesis testing.

This compound has a distinct architecture: a para-substituted fluorophenyl ring, a chiral benzylic alcohol carbon, and an adjacent chloromethyl group. This structure informs our predictions.

  • ¹H NMR Predictions:

    • Aromatic Region (δ 7.0-7.5 ppm): The para-fluorine substitution will create a symmetrical pattern. The four aromatic protons are chemically divided into two sets. We expect to see two doublets of doublets (or what may appear as two triplets due to similar coupling constants) due to coupling to the ¹⁹F nucleus and adjacent protons.

    • Methine Proton (CH-OH, δ ~5.0 ppm): This proton is attached to the chiral center and is deshielded by the adjacent oxygen and aromatic ring. It will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent methylene group.

    • Methylene Protons (CH₂-Cl, δ ~3.7-3.9 ppm): These two protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. Each will be split by the methine proton, resulting in two distinct doublets of doublets.

    • Hydroxyl Proton (OH): This signal is often broad and its chemical shift is highly dependent on concentration and solvent. It may or may not show coupling to the methine proton.

  • ¹³C NMR Predictions:

    • We expect to see 6 distinct carbon signals.

    • Aromatic Carbons (δ 115-165 ppm): Four signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) and appear significantly downfield (around 160-164 ppm). The carbon ipso to the alcohol group will also be downfield. The two sets of equivalent CH carbons will appear in the typical aromatic region, with their shifts influenced by the fluorine substituent.

    • Benzylic Alcohol Carbon (C-OH, δ ~72-76 ppm): This carbon is deshielded by the hydroxyl group.

    • Chloromethyl Carbon (C-Cl, δ ~48-52 ppm): This carbon is deshielded by the electronegative chlorine atom.

Part 2: The Experimental Workflow—From Sample to Signal

The quality of NMR data is directly proportional to the care taken in sample preparation and the selection of acquisition parameters. The following protocol is a robust starting point for acquiring high-quality data for our target molecule.

Experimental Protocol 1: Standard 1D and 2D NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135). This will differentiate between CH, CH₂, and CH₃ groups, providing an additional layer of confirmation.[3]

  • 2D NMR Acquisition (Connectivity Confirmation):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It is essential for confirming which protons are adjacent to each other.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It is invaluable for unambiguously assigning carbon resonances.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). It is the key to piecing together the molecular skeleton.

Data Interpretation and Structural Confirmation

The acquired data allows us to confirm the molecular skeleton by piecing together the correlations observed in the 2D spectra.

Table 1: Representative NMR Data for this compound in CDCl₃

Atom Assignment¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)COSY CorrelationsHMBC Correlations
H-2'/H-6'7.38 (dd, 8.5, 5.5)C-2'/C-6' (127.8)H-3'/H-5'C-4', C-1', C-1
H-3'/H-5'7.08 (t, 8.7)C-3'/C-5' (115.6)H-2'/H-6'C-1', C-4'
H-15.01 (dd, 8.8, 3.2)C-1 (73.5)H-2a, H-2bC-2, C-1', C-2'/C-6'
H-2a3.81 (dd, 11.2, 3.2)C-2 (50.1)H-1, H-2bC-1, C-1'
H-2b3.74 (dd, 11.2, 8.8)C-2 (50.1)H-1, H-2aC-1, C-1'
OH2.50 (br s)---
--C-1' (136.2)--
--C-4' (162.5, d, ¹JCF=247 Hz)--

Note: Data is representative and synthesized based on spectral data from similar compounds.[6][7]

The COSY spectrum would confirm the coupling between H-1 and the two H-2 protons, and the coupling between the adjacent aromatic protons. The HSQC spectrum links each proton signal to its corresponding carbon signal. The crucial HMBC correlations, as outlined in the table and visualized below, definitively connect the chloromethyl group (C-2) to the benzylic carbon (C-1), which is in turn connected to the fluorophenyl ring (C-1').

G cluster_ring Fluorophenyl Ring cluster_chain Side Chain C1_prime C-1' C2_prime C-2'/6' C1 C-1 H-1 (5.01 ppm) C3_prime C-3'/5' C4_prime C-4' (F) C2 C-2 H-2a/b (3.81/3.74 ppm) C1:s->C2:s COSY(H1↔H2) Cl —Cl H1_node->C2_prime H1→C2'/6' H1_node->C2 H1→C2 H2_node->C1_prime H2→C1' H2_node->C1 H2→C1

Caption: Key 2D NMR correlations confirming the structure of 2-Chloro-1-(4-fluorophenyl)ethanol.

Part 3: The Chiral Question—Validating Stereochemistry

Standard NMR spectroscopy is inherently "achiral" and will produce identical spectra for both enantiomers. To validate the (S)-configuration, we must introduce a chiral auxiliary to create a diastereomeric interaction that can be differentiated by NMR.[8] Two primary non-chromatographic methods exist: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA, forming a pair of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra.[9] This method is robust but requires the reaction to go to completion without kinetic resolution.

  • Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent complexes with an enantiomerically pure CSA.[10][11] This creates diastereomeric solvates that are in fast exchange, leading to observable differences in the chemical shifts of the analyte's enantiomers. This method is advantageous as it is non-destructive.

For this guide, we will detail the CDA approach using (-)-Menthyloxyacetic acid, a reliable and effective agent for chiral alcohols.[9]

Experimental Protocol 2: Enantiomeric Purity Determination using a Chiral Derivatizing Agent
  • Preparation of the Derivatizing Agent: Convert enantiomerically pure (-)-Menthyloxyacetic acid to its more reactive acid chloride. In a flame-dried flask under an inert atmosphere, dissolve (-)-Menthyloxyacetic acid (1.0 eq) in dry dichloromethane (DCM). Cool to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure. The crude (-)-Menthyloxyacetyl chloride is used directly.[9]

  • Derivatization Reaction: Dissolve the this compound sample (~1.0 eq) in dry DCM with a catalytic amount of 4-dimethylaminopyridine (DMAP). Add the freshly prepared (-)-Menthyloxyacetyl chloride solution (~1.1 eq) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and NMR Analysis: Quench the reaction with a saturated NaHCO₃ solution, extract the organic layer, dry with Na₂SO₄, and concentrate. Prepare the sample for NMR as described in Protocol 1.

  • Data Analysis: Acquire a high-resolution ¹H NMR spectrum. The key is to identify a proton signal in the analyte moiety that shows clear separation for the two resulting diastereomers (e.g., the H-1 methine proton). Integrate the signals corresponding to the (S)-analyte-CDA adduct and the (R)-analyte-CDA adduct (if any is present). The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

CDA_Principle cluster_products enantiomers Enantiomeric Mixture (S-Alcohol & R-Alcohol) (NMR Indistinguishable) diastereomers Diastereomeric Mixture (S,S-Ester & R,S-Ester) (NMR Distinguishable) enantiomers->diastereomers + CDA (Covalent Bond Formation) cda Chiral Derivatizing Agent (e.g., (-)-Menthyloxyacetyl chloride) Validation_Workflow cluster_synthesis cluster_nmr cluster_orthogonal cluster_conclusion start Synthesized Compound (Presumed S-Configuration) nmr_1d 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d Initial Check hplc Chiral HPLC start->hplc Quantify Purity ms Mass Spectrometry start->ms Confirm Mass nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Confirm Connectivity chiral_nmr Chiral NMR (CDA or CSA) nmr_2d->chiral_nmr Confirm Stereochemistry final Validated Structure This compound chiral_nmr->final Consolidate Data hplc->final Consolidate Data ms->final Consolidate Data

Sources

A Comparative Guide to the Analytical Certification of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of chiral intermediates is paramount to ensuring the synthesis of safe and efficacious active pharmaceutical ingredients (APIs). (S)-2-Chloro-1-(4-fluorophenyl)ethanol, a key building block in the synthesis of various pharmaceuticals, demands rigorous analytical scrutiny to confirm its identity, purity, and enantiomeric integrity. This guide provides an in-depth comparison of analytical methodologies for the issuance of a comprehensive Certificate of Analysis (CoA) for this critical intermediate, contrasting it with its racemic counterpart to highlight the significance of stereospecific analysis.

The Imperative of a Rigorous Certificate of Analysis

A Certificate of Analysis is more than a mere formality; it is a testament to the quality and suitability of a chemical entity for its intended purpose. For a chiral intermediate like this compound, the CoA must provide unequivocal evidence of its chemical structure, a quantitative assessment of its purity, a precise determination of its enantiomeric excess, and a profile of any potential impurities. This level of detail is crucial as the presence of the undesired (R)-enantiomer or other impurities can have significant implications for the stereochemistry and safety profile of the final API.

Core Analytical Pillars for Certification

A robust CoA for this compound is built upon a foundation of orthogonal analytical techniques. This guide will delve into the experimental protocols and comparative data for the following key analytical pillars:

  • Structural Elucidation and Identification: Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

  • Purity Determination and Impurity Profiling: Employing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Enantiomeric Purity Assessment: Leveraging Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Structural Elucidation and Identification: A Triad of Spectroscopic Techniques

The initial and most fundamental aspect of a CoA is the unambiguous confirmation of the chemical structure. A combination of NMR, FTIR, and MS provides a comprehensive and definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).

Comparative Data Analysis:

The NMR spectra of this compound and its racemic mixture are expected to be identical in terms of chemical shifts and coupling constants, as these properties are not enantiomer-dependent in a non-chiral solvent. The key is to confirm the presence of all expected signals and their integrations corresponding to the molecular structure.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-1-(4-fluorophenyl)ethanol

Assignment ¹H NMR (CDCl₃, 400 MHz) - Expected δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) - Expected δ (ppm)
CH-OH~4.9-5.1 (dd)~72-74
CH₂-Cl~3.6-3.8 (m)~48-50
Aromatic CH~7.0-7.1 (t) and ~7.3-7.4 (dd)~115-116 (d, JC-F) and ~128-129 (d, JC-F)
Aromatic C-F-~161-163 (d, JC-F)
Aromatic C-CH-~138-140
OHVariable-

Note: The exact chemical shifts can vary slightly based on concentration and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Comparative Data Analysis:

Similar to NMR, the FTIR spectra of the (S)-enantiomer and the racemic mixture will be identical. The focus is on confirming the presence of key functional groups.

Table 2: Characteristic FTIR Absorption Bands for 2-Chloro-1-(4-fluorophenyl)ethanol

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1500-1600
C-O stretch (alcohol)1050-1260
C-F stretch1100-1400
C-Cl stretch600-800
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Comparative Data Analysis:

The mass spectra of the (S)-enantiomer and the racemic mixture will be identical. The key is to observe the molecular ion peak and characteristic fragmentation patterns.

Table 3: Expected Mass Spectral Fragmentation for 2-Chloro-1-(4-fluorophenyl)ethanol

m/z Fragment Ion Interpretation
174/176[M]⁺Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
125[M - CH₂Cl]⁺Loss of the chloromethyl group
95[C₆H₄F]⁺Fluorophenyl cation

Purity Determination and Impurity Profiling: The Chromatographic Approach

Chromatographic techniques are indispensable for assessing the purity of a compound and identifying any potential impurities that may be present from the synthetic process.[2][3]

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC is the gold standard for determining the purity of non-volatile organic compounds.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is typically determined by the area percentage of the main peak.

Comparative Data Analysis:

The HPLC purity of a high-quality batch of this compound should be ≥99.0%. The chromatogram should show a single major peak with minimal impurity peaks. The retention time of the (S)-enantiomer and the racemic mixture will be the same under achiral HPLC conditions.

Workflow for HPLC Purity Analysis

hplc_purity cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve sample in mobile phase (1 mg/mL) injector Inject 10 µL prep->injector column C18 Column (4.6 x 150 mm, 5 µm) injector->column detector UV Detector (220 nm) column->detector chromatogram Record Chromatogram detector->chromatogram purity Calculate Area % Purity chromatogram->purity

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS for Impurity Profiling

The protocol is the same as described in section 1.3. The focus here is on the detection and identification of minor peaks in the chromatogram.

Comparative Data Analysis:

The total impurity content should be low, typically <1.0%. Potential impurities could include starting materials, by-products from the synthesis, or degradation products. The mass spectrum of each impurity peak can be compared against a library (e.g., NIST) for tentative identification.

Enantiomeric Purity Assessment: The Critical Chiral Separation

For a chiral compound, the most critical quality attribute is its enantiomeric purity, expressed as enantiomeric excess (% ee). Chiral HPLC is the definitive technique for this measurement.[4]

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm) is often effective for this class of compounds.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the (S)-enantiomer sample and a sample of the racemic mixture in the mobile phase.

  • Analysis:

    • Inject the racemic mixture to determine the retention times of both the (S) and (R) enantiomers and to ensure adequate resolution.

    • Inject the (S)-enantiomer sample to determine the area percentages of the two enantiomer peaks.

Comparative Data Analysis:

The key distinction between the (S)-enantiomer and the racemic mixture will be evident in the chiral HPLC chromatogram. The racemic mixture will show two peaks of approximately equal area, while a high-purity sample of the (S)-enantiomer will show one major peak and a very small peak for the (R)-enantiomer.

Table 4: Comparative Chiral HPLC Data

Sample Retention Time (S)-enantiomer (min) Retention Time (R)-enantiomer (min) Area % (S)-enantiomer Area % (R)-enantiomer Enantiomeric Excess (% ee)
This compound ~12.5~14.2≥99.5%≤0.5%≥99.0%
Racemic 2-Chloro-1-(4-fluorophenyl)ethanol ~12.5~14.2~50%~50%~0%

Workflow for Chiral HPLC Analysis

chiral_hplc cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis prep_s Prepare (S)-enantiomer sample injector Inject Samples prep_s->injector prep_rac Prepare racemic mixture sample prep_rac->injector column Chiral Column (e.g., Chiralpak AD-H) injector->column detector UV Detector (220 nm) column->detector chrom_s Chromatogram of (S)-enantiomer detector->chrom_s chrom_rac Chromatogram of racemic mixture detector->chrom_rac calc_ee Calculate % ee chrom_s->calc_ee

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

Conclusion: A Multi-faceted Approach to Quality Assurance

The issuance of a Certificate of Analysis for this compound necessitates a multi-pronged analytical strategy. While techniques like NMR, FTIR, and MS are essential for confirming the fundamental identity of the molecule, they are insufficient on their own as they cannot differentiate between enantiomers. The true measure of quality for this chiral intermediate lies in the combination of these spectroscopic methods with powerful chromatographic separations.

The comparison with the racemic mixture starkly illustrates the criticality of chiral HPLC in providing the definitive assessment of enantiomeric purity. A comprehensive CoA, incorporating data from all these techniques, provides the necessary assurance to researchers, scientists, and drug development professionals that the material in hand is of the requisite quality and stereochemical integrity for the synthesis of the next generation of pharmaceuticals. The validation of these analytical procedures should be performed in accordance with established guidelines such as ICH Q2(R1) to ensure data reliability and regulatory compliance.[1] The chromatographic systems should also adhere to the standards outlined in pharmacopeias like the USP General Chapter <621>.[5]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46. Chromatographic separation techniques. Strasbourg, France: Council of Europe.
  • SpectraBase. 2-Chloro-1-(4-fluorophenyl)ethanol. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Aboul-Enein, H. Y., & Ali, I. (2003).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Royal Society of Chemistry. Supporting information for... [Link]

  • NIST Chemistry WebBook. 2-Chloroethanol. [Link]

Sources

Analytical methods for quality control of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Methods for the Quality Control of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Authored by a Senior Application Scientist

This compound is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity, alongside its chemical identity and purity, is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the robust quality control (QC) of this key starting material. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies.

The Central Role of Chromatography in Purity Assessment

Chromatographic techniques are the cornerstone of quality control for this compound, offering the high-resolution separation needed to quantify the desired enantiomer and any organic impurities.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Expertise & Experience: The primary quality attribute of this compound is its enantiomeric purity. The biological activity of a chiral drug often resides in one enantiomer, while the other may be inactive or even cause undesirable side effects. Therefore, precise quantification of the (S)-enantiomer and its unwanted (R)-enantiomer is a non-negotiable QC parameter. Chiral HPLC is the most widely used and reliable technique for this purpose.[1] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[2] Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability.[2]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: ChiralPAK AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

    • Mobile Phase: A non-polar mobile phase is typically used for normal-phase chiral separations. A common starting point is a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve baseline separation (Resolution > 1.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 225 nm, selected based on the UV absorbance of the phenyl group.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase.

    • Racemic Standard: Prepare a solution of the racemic (50:50) mixture of 2-Chloro-1-(4-fluorophenyl)ethanol in the same manner. This is crucial for confirming the elution order and validating the separation.

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the (S) and (R) enantiomers.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Trustworthiness: The method's validity is ensured through a system suitability test (SST) before analysis. Key SST parameters include resolution between the enantiomer peaks (typically ≥1.5) and the precision of replicate injections (RSD ≤2.0%).[3] The method must be validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, and precision.[4]

Reversed-Phase HPLC: Quantifying Organic Impurities

Expertise & Experience: Beyond enantiomeric purity, the control of process-related impurities (e.g., starting materials, by-products) and degradation products is essential. A robust reversed-phase HPLC (RP-HPLC) method using a standard C18 column is the workhorse for this task.[5] This method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC for Impurity Profiling

  • Instrumentation & Conditions:

    • HPLC System: HPLC with a Diode-Array Detector (DAD) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. For example, a gradient of Acetonitrile and Water (with 0.1% formic acid for improved peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm, with DAD for peak purity analysis.

  • Data Analysis: Impurities are typically quantified as a percentage of the main peak area (% area normalization). For known impurities, quantification against a reference standard is more accurate. The ICH guidelines mandate reporting, identification, and qualification of impurities above certain thresholds.[6]

Gas Chromatography (GC): A Tool for Residual Solvents and Volatile Impurities

Expertise & Experience: Gas chromatography is ideal for separating volatile and thermally stable compounds.[7] Its primary role in the QC of this compound is the quantification of residual solvents from the manufacturing process (e.g., toluene, methanol, acetone).[6] Headspace GC is the preferred technique as it introduces only the volatile components into the system, protecting the instrument from non-volatile matrix components.[7]

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation & Conditions:

    • GC System: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Column: A capillary column suitable for solvent analysis, such as a DB-624 or equivalent.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An oven temperature program that separates the target solvents.

    • Headspace Parameters: Optimized vial incubation temperature and time to drive solvents into the headspace for injection.

  • Data Analysis: Quantification is performed by comparing the peak areas of solvents in the sample to those of a certified reference standard. Limits for residual solvents are strictly defined by ICH Q3C guidelines.[6]

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide orthogonal information to chromatography and are essential for unequivocally confirming the chemical identity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise structure of a molecule.[8] For this compound, ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.[9] This combination confirms the core structure, the substitution pattern on the aromatic ring, and the presence of the chloromethyl and alcohol functionalities.

Data Interpretation:

  • ¹H NMR: Expect signals for the aromatic protons (split by each other and by the fluorine atom), a multiplet for the chiral proton (-CHOH), and a multiplet for the diastereotopic protons of the chloromethyl group (-CH₂Cl). The alcohol proton (-OH) may appear as a broad or sharp singlet depending on the solvent and concentration.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons (with C-F coupling), the carbon bearing the hydroxyl group, and the chloromethyl carbon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry confirms the molecular weight of the compound and provides structural information through its fragmentation pattern.[10] The presence of chlorine results in a characteristic isotopic pattern (M+2 peak is ~33% of the M peak), providing strong evidence for its presence in the molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.[11] It serves as a quick identity check. For this compound, the IR spectrum will show characteristic absorption bands:

  • ~3200-3600 cm⁻¹: Broad O-H stretching vibration of the alcohol group.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1500-1600 cm⁻¹: Aromatic C=C stretching.

  • ~1220 cm⁻¹: Strong C-F stretching.

  • ~650-800 cm⁻¹: C-Cl stretching.

Thermal Analysis: Assessing Physicochemical Properties

Expertise & Experience: Thermal analysis techniques provide crucial information about the physical properties, stability, and purity of the material.[12] These methods are vital for ensuring batch-to-batch consistency and understanding the material's behavior during storage and downstream processing.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions.[13] It is used to determine the melting point and can also be used as an indicator of purity, as impurities typically depress and broaden the melting endotherm.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[14] It is used to assess thermal stability and identify the temperature at which the compound begins to decompose. It can also quantify the content of residual solvents or water.[13]

Comparative Guide and Method Selection

The choice of analytical method depends on the specific quality attribute being assessed. The following table provides a comparative summary to guide selection.

Quality Attribute Primary Method Alternative/Confirmatory Method(s) Key Advantages of Primary Method Considerations
Identity ¹H & ¹³C NMRIR, MSProvides unambiguous structural confirmation.Higher equipment cost; requires expert interpretation.
Enantiomeric Purity Chiral HPLCChiral GC, Capillary ElectrophoresisHigh precision, accuracy, and robustness.[3]Requires specialized chiral columns and method development.
Organic Impurities RP-HPLC (UV/DAD)LC-MS, GC-MSHigh sensitivity and resolving power for a wide range of impurities.Co-elution can be an issue; MS is needed for identification.
Residual Solvents Headspace GC-FIDTGAHigh sensitivity and specificity for volatile compounds.[7]Limited to volatile and semi-volatile solvents.
Thermal Stability TGADSCDirect measurement of decomposition temperature and mass loss.[14]Does not provide information on chemical changes.
Melting Point/Purity DSCMelting Point ApparatusHigh accuracy and provides purity information.[12]Not suitable for thermally labile compounds.

Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the comprehensive quality control of a batch of this compound.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Spectroscopic Identity Tests cluster_2 Purity & Impurity Analysis cluster_3 Physical & Thermal Properties cluster_4 Final Disposition Batch Raw Material Batch Identity Identity Confirmation Batch->Identity Purity Purity & Impurity Tests Batch->Purity Thermal Physical Property Tests Batch->Thermal NMR NMR (¹H, ¹³C) Identity->NMR IR FT-IR Identity->IR MS Mass Spec Identity->MS Report Generate Certificate of Analysis (CoA) NMR->Report IR->Report MS->Report ChiralHPLC Chiral HPLC (Enantiomeric Purity) Purity->ChiralHPLC RPHPLC RP-HPLC (Organic Impurities) Purity->RPHPLC GC Headspace GC (Residual Solvents) Purity->GC ChiralHPLC->Report RPHPLC->Report GC->Report DSC DSC (Melting Point) Thermal->DSC TGA TGA (Thermal Stability) Thermal->TGA DSC->Report TGA->Report Release Batch Release Report->Release Reject Batch Reject Report->Reject

Caption: A comprehensive QC workflow for this compound.

Method Selection Logic

This diagram aids in choosing the correct analytical technique based on the question being asked.

Method_Selection NMR NMR / IR / MS CHPLC Chiral HPLC RPHPLC RP-HPLC GC Headspace GC DSC DSC / TGA Start What is the QC Question? IsItCorrect Is it the correct molecule? Start->IsItCorrect Identity IsItChirallyPure Is it the correct enantiomer? Start->IsItChirallyPure Stereochemistry AreThereImpurities Are there organic impurities? Start->AreThereImpurities Purity AreThereSolvents Are there residual solvents? Start->AreThereSolvents Process Safety IsItStable Is it physically stable? Start->IsItStable Physical Form IsItCorrect->NMR Yes IsItChirallyPure->CHPLC Yes AreThereImpurities->RPHPLC Yes AreThereSolvents->GC Yes IsItStable->DSC Yes

Caption: A decision tree for selecting the appropriate QC analytical method.

References

  • TA Instruments (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • NETZSCH-Gerätebau GmbH (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • NETZSCH-Gerätebau GmbH (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chim Pharm Indica.
  • Dong, M. W. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Mettler-Toledo (2017). Quality control (QC) using Thermal Analysis – online training course. YouTube.
  • ICH (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development.
  • Giczi, V., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed.
  • EMA (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency.
  • AMSbio (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Sigma-Aldrich (n.d.). Gas Chromatography (GC) Solvents.
  • Yan, T. Q., & Orihuela, C. (2007). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... ResearchGate.
  • Sigma-Aldrich (n.d.). Basics of chiral HPLC.
  • Eurofins (2021). ANALYTICAL METHOD SUMMARIES.
  • BenchChem (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol.
  • Phenomenex (n.d.). Chiral HPLC Separations.
  • ChemicalBook (n.d.). This compound.
  • ChemicalBook (n.d.). 126534-42-7(this compound) Product Description.
  • Stalcup, A. M. (2019). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate.
  • Agilent Technologies (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.
  • Juvenus Drugs (n.d.). This compound.
  • ChemicalBook (n.d.). This compound(126534-42-7) 1 h nmr.
  • SpectraBase (n.d.). (1S)-2-chloro-1-(4-chlorophenyl)ethanol.
  • University of Wisconsin-Madison (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
  • Leah4sci (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
  • Clardy, J., & Linington, R. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. NIH National Center for Biotechnology Information.

Sources

A Comparative Guide to Catalysts for Asymmetric Reduction of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry. These molecules serve as critical building blocks for a vast array of pharmaceuticals and fine chemicals. The asymmetric reduction of prochiral ketones stands out as the most direct and atom-economical route to these valuable synthons. The success of this transformation hinges on the choice of catalyst, which governs the reaction's efficiency, selectivity, and substrate scope.

This guide provides an in-depth comparative analysis of the three principal classes of catalysts employed for this purpose: transition metal complexes, organocatalysts, and biocatalysts. We will delve into the mechanistic underpinnings of each system, present objective performance data, and provide validated experimental protocols to illustrate their practical application. Our focus is not merely on what works, but on why it works, empowering you to make informed decisions for your specific synthetic challenges.

The Central Challenge: Stereochemical Control

The asymmetric reduction of a prochiral ketone involves the addition of two hydrogen atoms across the carbonyl double bond. For a molecule like acetophenone, this can result in two non-superimposable mirror images, the (R)- and (S)-enantiomers of 1-phenylethanol. A catalyst achieves asymmetry by creating a chiral environment around the substrate, making the transition state for the formation of one enantiomer energetically more favorable than the other. The efficacy of this process is quantified by the enantiomeric excess (ee) , which measures the purity of the predominant enantiomer.[1][2]

Caption: Core logic of catalytic asymmetric reduction.

Transition Metal Catalysts: Power and Versatility

Transition metal complexes, particularly those based on Ruthenium, Rhodium, and Iridium, are the workhorses of industrial-scale asymmetric reductions.[3] These catalysts typically feature a central metal atom coordinated to chiral ligands, which create the asymmetric environment necessary for stereoselection. They are highly valued for their exceptional activity, often achieving high turnover numbers (TONs) and turnover frequencies (TOFs) at very low catalyst loadings.

The two primary methods utilizing these catalysts are asymmetric hydrogenation (using H₂ gas) and asymmetric transfer hydrogenation (using hydrogen donors like isopropanol or formic acid).[4]

Ruthenium Catalysts (Noyori-type)

Pioneered by Ryōji Noyori, chiral Ru(II) complexes, often featuring diphosphine ligands (like BINAP) and a chiral diamine, are renowned for their effectiveness in both hydrogenation and transfer hydrogenation of ketones.[4][5]

Mechanism of Action (Asymmetric Transfer Hydrogenation): The catalytic cycle is believed to involve the formation of a ruthenium hydride species.[4] In a base-activated process, the catalyst, substrate, and hydrogen donor (e.g., isopropanol) assemble in a six-membered pericyclic transition state. The chirality of the ligands dictates the facial selectivity of hydride delivery to the ketone's carbonyl carbon, yielding the chiral alcohol and regenerating the catalyst.

Noyori_Mechanism Ru_precatalyst [Ru(II)-Cl(L)] (Precatalyst) Active_RuH [Ru(II)-H(L)] (Active Hydride) Ru_precatalyst->Active_RuH Base, iPrOH (- Acetone, - HCl) Coordination Ketone Coordination [Ru-H(L*)(R₂C=O)] Active_RuH->Coordination + Ketone (R₂C=O) Transition_State Pericyclic Transition State Coordination->Transition_State Hydride Transfer Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release Formation of Chiral Alcohol Product_Release->Active_RuH + iPrOH (- Chiral Alcohol)

Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.

Iridium and Rhodium Catalysts

Iridium and Rhodium catalysts, often paired with chiral phosphine or phosphine-amine ligands, have also proven exceptionally effective.[6][7] Iridium catalysts, in particular, have been shown to achieve staggering turnover numbers, making them highly economical for industrial applications.[7][8] Rhodium complexes are extensively used in the asymmetric hydrogenation of functionalized alkenes to produce chiral amino acids and other valuable drug intermediates.[9][10]

Causality in Catalyst Design: The choice of ligand is paramount. C₂-symmetric ligands like BINAP are effective because their symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome.[5] The electronic and steric properties of the ligand must be finely tuned to the substrate for optimal activity and enantioselectivity.

Organocatalysts: Metal-Free Precision

Organocatalysis offers a compelling alternative to transition metal catalysis, avoiding the cost and potential toxicity associated with heavy metals. These catalysts are typically small, chiral organic molecules that are robust, often insensitive to air and moisture, and derived from readily available natural sources like amino acids.[11]

Corey-Bakshi-Shibata (CBS) Catalysts

The most prominent organocatalysts for ketone reduction are the oxazaborolidines, famously known as CBS catalysts.[12][13] Derived from proline, these catalysts are used in stoichiometric or catalytic amounts with a borane source (e.g., BH₃·THF or catecholborane) to reduce a wide array of ketones with high enantioselectivity.[14]

Mechanism of Action: The CBS reduction mechanism is a testament to elegant catalyst design.

  • Activation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[15]

  • Coordination: The endocyclic boron atom, now more Lewis acidic, coordinates to the ketone's carbonyl oxygen. Steric factors dictate that the ketone binds with its larger substituent oriented away from the catalyst's bulky group.[15][16]

  • Hydride Transfer: This pre-organization facilitates a highly stereoselective, intramolecular hydride transfer from the N-bound borane to the carbonyl carbon via a six-membered, chair-like transition state.[15]

  • Release: The resulting alkoxyborane is released, and the catalyst is regenerated for the next cycle.

CBS_Mechanism cluster_cycle CBS Catalytic Cycle A CBS Catalyst B Catalyst-Borane Complex A->B + BH₃ C Ternary Complex (Catalyst-Borane-Ketone) B->C + Ketone D Hydride Transfer (Transition State) C->D Intramolecular Hydride Shift E Product Complex D->E F Product Release E->F Hydrolysis F->A Catalyst Regeneration

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.

Other Organocatalysts

Recent research has expanded the organocatalyst toolbox to include bifunctional thiourea-amine catalysts, which activate the ketone through hydrogen bonding while delivering a hydride from a borane source.[11][17] These systems demonstrate the power of cooperative catalysis within a single small molecule.

Biocatalysts: Nature's Solution

Biocatalysis utilizes enzymes—nature's own catalysts—to perform chemical transformations with unparalleled selectivity. For asymmetric ketone reduction, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the enzymes of choice.[18][19] They operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, aligning perfectly with the principles of green chemistry.

Mechanism of Action: KREDs catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate.[20] The enzyme's active site is a precisely shaped chiral pocket that binds the substrate in a specific orientation, exposing only one face of the carbonyl to the cofactor's hydride. This strict steric control results in almost perfect enantioselectivity (often >99.9% ee).[18][21]

A critical aspect of biocatalysis is cofactor regeneration . Since cofactors like NADPH are expensive, they must be used in catalytic amounts and regenerated in situ. This is commonly achieved by adding a sacrificial co-substrate (like isopropanol or glucose) and a second enzyme (like a glucose dehydrogenase) or by using a KRED that can perform the regeneration itself.[21][22][23]

Biocatalysis_Workflow cluster_main Primary Reaction cluster_regen Cofactor Regeneration Ketone Prochiral Ketone KRED KRED Enzyme Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NADP⁺ (Oxidized Cofactor) KRED->NADP NADPH NADPH (Reduced Cofactor) NADPH->KRED NADPH->KRED RegenEnzyme KRED or GDH NADP->RegenEnzyme NADP->RegenEnzyme Recycled Isopropanol Isopropanol (Co-substrate) Isopropanol->RegenEnzyme Acetone Acetone (Byproduct) RegenEnzyme->NADPH RegenEnzyme->Acetone

Caption: Enzyme-catalyzed reduction with cofactor regeneration.

Performance Comparison: A Head-to-Head Analysis

The choice of catalyst depends heavily on the specific requirements of the synthesis, including substrate scope, cost, scalability, and environmental impact. The following table summarizes the performance of representative catalysts for the asymmetric reduction of acetophenone, a standard benchmark substrate.

Catalyst TypeRepresentative CatalystHydride SourceTypical LoadingSolventTemp (°C)Time (h)Conversion (%)ee (%)Key AdvantagesKey Limitations
Transition Metal (S,S)-TsDPEN-Rui-PrOH / Base0.1 - 1 mol%i-PrOH28 - 801 - 24>99>97[4]High TON/TOF, broad substrate scope, scalable.Metal contamination, sensitivity to air/moisture.
Organocatalyst (R)-Me-CBSBH₃·THF5 - 10 mol%THF251 - 24>95>98[14]Metal-free, robust, predictable stereochemistry.Requires stoichiometric borane, lower TONs.
Biocatalyst Ketoreductase (KRED)Glucose / GDH1 - 5% (w/w)Buffer/Water3012 - 48>99>99.9[21]Exceptional selectivity, green conditions, mild.Narrower substrate scope, requires process development.

Experimental Protocols: From Theory to Practice

To provide a self-validating and trustworthy guide, we present standardized protocols for the asymmetric reduction of acetophenone using one catalyst from each class.

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Objective: To synthesize (R)-1-phenylethanol using a Noyori-type ruthenium catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in situ): In an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to a dry Schlenk flask.

  • Add anhydrous isopropanol (5 mL) and stir the mixture for 20 minutes at room temperature to form the precatalyst complex.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol (5 mL).

  • Prepare a 0.1 M solution of KOH in isopropanol.

  • Initiation: Transfer the acetophenone solution to the catalyst-containing flask. Add the KOH solution (0.2 mL, 0.02 mmol) to activate the catalyst.

  • Reaction: Heat the reaction mixture to 40°C and monitor by TLC or GC. The reaction is typically complete within 3-6 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by silica gel chromatography. Determine the enantiomeric excess using chiral HPLC or GC.[24]

Causality: The use of a base (KOH) is crucial for deprotonating the isopropanol and forming the active ruthenium hydride species.[4] The reaction is conducted under an inert atmosphere because the catalyst can be sensitive to oxygen.

Protocol 2: CBS-Catalyzed Organocatalytic Reduction

Objective: To synthesize (S)-1-phenylethanol using the CBS catalyst.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol, 1M HCl

Procedure:

  • Reaction Setup: To a dry, argon-flushed flask at 0°C, add the (R)-Methyl-CBS solution (0.1 mmol, 0.1 mL of 1M solution).

  • Slowly add BH₃·THF (0.6 mmol) and stir for 10 minutes. This forms the active catalyst-borane complex.[15]

  • Substrate Addition: Dissolve acetophenone (1 mmol) in anhydrous THF (2 mL) and add it dropwise to the catalyst solution over 15 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or GC. The reaction is typically complete in 1-2 hours.

  • Workup: Cool the reaction to 0°C and slowly quench by the dropwise addition of methanol (5 mL). After gas evolution ceases, add 1M HCl (5 mL) and stir for 30 minutes.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Analysis: Purify the product by chromatography and determine the ee by chiral HPLC.[24]

Trustworthiness: The dropwise addition of the ketone to the pre-formed catalyst-borane complex is critical to prevent the uncatalyzed, non-selective reduction of the ketone by free borane.[15]

Protocol 3: KRED-Catalyzed Bioreduction

Objective: To synthesize (R)-1-phenylethanol using a ketoreductase.

Materials:

  • Ketoreductase (e.g., KRED-P1-A12 from a commercial screening kit)

  • NADP⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Acetophenone

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

Procedure:

  • Reaction Setup: In a vial, prepare the aqueous buffer phase by dissolving NADP⁺ (1 mg), D-glucose (1.2 g), and GDH (10 mg) in phosphate buffer (20 mL).

  • Add the ketoreductase enzyme (20 mg) and stir gently until dissolved.

  • Substrate Addition: Add acetophenone (200 mg, 1.66 mmol) to the buffered enzyme solution.

  • Reaction: Seal the vial and shake or stir the biphasic mixture at 30°C. Monitor the reaction by taking samples from the organic layer and analyzing by GC. The reaction may take 24-48 hours for full conversion.

  • Workup: Once the reaction is complete, add MTBE (20 mL) to extract the product. Separate the organic layer. Repeat the extraction of the aqueous layer.

  • Combine the organic layers, dry over MgSO₄, filter, and carefully remove the solvent.

  • Analysis: Determine conversion and ee of the crude product directly by chiral GC.[24]

Expertise: This protocol employs a substrate-coupled cofactor regeneration system. The GDH enzyme oxidizes glucose to gluconolactone, which simultaneously reduces NADP⁺ back to the active NADPH form, allowing the KRED to continuously reduce the ketone.[23] This makes the process economically viable.

Conclusion

The selection of a catalyst for asymmetric ketone reduction is a multi-faceted decision that balances performance, cost, and operational complexity.

  • Transition metal catalysts offer unparalleled speed and scalability, making them the preferred choice for robust, large-scale industrial processes.

  • Organocatalysts , particularly the CBS system, provide a reliable and metal-free method that is highly predictable and easy to implement in a standard laboratory setting.

  • Biocatalysts represent the pinnacle of selectivity and sustainability, operating under benign conditions to deliver products of the highest enantiomeric purity. While historically limited by substrate scope, modern protein engineering is rapidly expanding their applicability.[25][26]

By understanding the fundamental mechanisms and practical considerations of each catalytic system, researchers and drug development professionals can strategically select the optimal tool to accelerate their synthetic endeavors and efficiently construct the chiral molecules of the future.

References
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  • Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. (2023).
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A Comparative Guide to the Synthesis of Luliconazole: Assessing the Central Role and Activity of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Luliconazole is a potent, broad-spectrum antifungal agent belonging to the azole class.[1][2][3] It is a cornerstone in the topical treatment of various dermatophytic infections, including tinea pedis, tinea cruris, and tinea corporis.[1][2][3] The therapeutic efficacy of luliconazole is intrinsically linked to its specific stereochemistry; the (R)-enantiomer is the biologically active substance, while its stereoisomers are considered impurities.[4] This guide provides an in-depth analysis of the synthesis of luliconazole, with a particular focus on the pivotal role of the chiral intermediate, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

A point of clarification: The topic of this guide specifies (S)-2-Chloro-1-(4-fluorophenyl)ethanol. However, the established and widely documented synthetic pathways for luliconazole utilize (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol as the key chiral building block. This guide will, therefore, focus on the activity and synthesis of the correct dichlorinated precursor.

The Primary Synthetic Pathway: The Centrality of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

The most common and industrially scalable synthesis of luliconazole hinges on the strategic use of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. This chiral alcohol serves as the foundation for establishing the required stereocenter in the final luliconazole molecule. The general synthetic sequence involves two key transformations:

  • Activation of the Hydroxyl Group: The hydroxyl group of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a poor leaving group. Therefore, it must be "activated" to facilitate nucleophilic substitution. This is typically achieved by converting it into a mesylate or a similar sulfonate ester. This reaction is usually carried out using methanesulfonyl chloride in the presence of a base like triethylamine.[5][6][7]

  • Nucleophilic Substitution and Cyclization: The activated intermediate is then reacted with a nucleophile, which is the dithioate intermediate formed from 1-(cyanomethyl)imidazole and carbon disulfide.[1] This step leads to the formation of the 1,3-dithiolane ring and the introduction of the imidazoleacetonitrile moiety, ultimately yielding luliconazole.[1]

Luliconazole Synthesis cluster_0 Synthesis of Chiral Precursor cluster_1 Luliconazole Synthesis Prochiral_Ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone Chiral_Alcohol (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Prochiral_Ketone->Chiral_Alcohol Asymmetric Reduction or Enzymatic Resolution Activated_Intermediate Mesylated Intermediate Chiral_Alcohol->Activated_Intermediate Mesylation Luliconazole Luliconazole Activated_Intermediate->Luliconazole Reaction with 1-(cyanomethyl)imidazole and Carbon Disulfide

Figure 1: General synthetic pathway for luliconazole.

Comparative Analysis of Synthetic Routes to (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

The enantiomeric purity of the final luliconazole product is critically dependent on the stereochemical integrity of the (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol intermediate.[4][8] Therefore, the method chosen for its synthesis is of paramount importance. Below, we compare the two predominant strategies.

Catalytic Asymmetric Reduction

This approach involves the direct, enantioselective reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. The most successful and widely cited method employs a Corey-Bakshi-Shibata (CBS) catalyst, specifically (S)-2-methyl-CBS-oxazaborolidine, in conjunction with a reducing agent like borane dimethyl sulfide.[5][6]

Causality of Experimental Choices:

  • CBS Catalyst: The chiral environment created by the CBS catalyst directs the hydride delivery from the borane reagent to one face of the ketone, leading to the preferential formation of the (S)-alcohol.

  • Borane Reagents: Borane complexes are effective and relatively mild reducing agents for ketones.

Advantages:

  • Direct and atom-economical.

  • High enantioselectivity can be achieved.

Disadvantages:

  • CBS catalysts and borane reagents can be expensive and require careful handling.

  • Reaction conditions, such as temperature, need to be strictly controlled to maintain high enantioselectivity.

Chemoenzymatic Synthesis via Kinetic Resolution

An increasingly popular and "green" alternative is the use of enzymes, particularly lipases, to resolve a racemic mixture of 2-chloro-1-(2,4-dichlorophenyl)ethanol.[4][9] This method typically involves the enzymatic hydrolysis of the corresponding racemic acetate. The enzyme selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unreacted.

Causality of Experimental Choices:

  • Lipases: These enzymes exhibit high enantioselectivity, allowing for the separation of the two enantiomers of the chiral alcohol. Novozym 435® (lipase from Candida antarctica type B) and lipase from Thermomyces lanuginosus have shown excellent results.[4][9]

  • Kinetic Resolution: This technique is highly effective for producing enantiomerically pure compounds.

Advantages:

  • High enantiomeric excess (>99%) can be obtained.[4]

  • Environmentally friendly, using biocatalysts under mild reaction conditions.

  • The enzyme can often be reused, making the process more cost-effective.[4]

Disadvantages:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Requires an additional step to prepare the racemic starting material.

Experimental Data Comparison

Method Key Reagents Enantiomeric Excess (e.e.) Yield Reference
Catalytic Asymmetric Reduction(S)-2-methyl-CBS-oxazaborolidine, Borane dimethyl sulfide>99%~30% (overall)[5]
Chemoenzymatic Kinetic ResolutionNovozym 435®, Racemic acetate>99%~43% (for luliconazole from the resolved alcohol)[4]

Alternative Synthetic Approaches

While the pathway involving (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is dominant, other routes to luliconazole have been explored. One such method starts from a chiral diol, which is then converted to a dimesylate and subsequently reacted to form the luliconazole core.[1] However, these alternative routes are generally less common in industrial-scale production.

Experimental Protocols

Protocol 1: Catalytic Asymmetric Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone
  • A solution of (S)-2-methyl-CBS-oxazaborolidine in toluene is added to a suitable solvent, such as methylene chloride, under an inert atmosphere.

  • Boron dimethyl sulfide solution is added, and the mixture is stirred.

  • A solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in methylene chloride is added slowly to the catalyst mixture.

  • The reaction is monitored for completion (e.g., by TLC or HPLC).

  • Upon completion, the reaction is quenched with methanol, followed by the addition of water.

  • The organic layer is separated, washed, and concentrated to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Protocol 2: Chemoenzymatic Kinetic Resolution of Racemic 2-Chloro-1-(2,4-dichlorophenyl)ethyl acetate
  • Racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate is suspended in a phosphate buffer (pH 7).

  • Novozym 435® is added to the mixture.

  • The reaction is incubated at a controlled temperature (e.g., 45°C) with agitation.

  • The reaction progress is monitored by chiral GC to determine the conversion and enantiomeric excess.

  • Once the desired conversion (typically ~50%) is reached, the enzyme is filtered off.

  • The product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is extracted from the aqueous phase using an organic solvent.

Experimental Workflow cluster_reduction Catalytic Asymmetric Reduction cluster_resolution Chemoenzymatic Kinetic Resolution Start_Red Start with 2-Chloro-1-(2,4-dichlorophenyl)ethanone Catalyst_Prep Prepare CBS catalyst and Borane solution Start_Red->Catalyst_Prep Reaction_Red Slow addition of ketone to catalyst mixture Catalyst_Prep->Reaction_Red Quench_Red Quench with Methanol and Water Reaction_Red->Quench_Red Extraction_Red Extract and isolate (S)-alcohol Quench_Red->Extraction_Red Start_Res Start with Racemic Acetate Reaction_Res Add Novozym 435® in buffer Start_Res->Reaction_Res Incubation Incubate at 45°C with agitation Reaction_Res->Incubation Monitoring Monitor by Chiral GC Incubation->Monitoring Isolation_Res Filter enzyme and extract (S)-alcohol Monitoring->Isolation_Res

Figure 2: Comparative experimental workflows.

Conclusion

The synthesis of luliconazole is a testament to the importance of stereocontrol in modern pharmaceutical manufacturing. (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol has been firmly established as the key chiral precursor, and its efficient synthesis is critical for the overall success of the luliconazole production process. Both catalytic asymmetric reduction and chemoenzymatic kinetic resolution offer viable pathways to this intermediate, each with its own set of advantages and disadvantages. The choice between these methods will likely depend on factors such as cost, scale, and the availability of specialized reagents and equipment. The continued development of more efficient and sustainable methods for the synthesis of this pivotal chiral alcohol will undoubtedly remain an area of active research in the field of drug development.

References

  • de Souza, R. O. M. A., et al. (2018). Chemoenzymatic synthesis of luliconazole mediated by lipases. European Journal of Organic Chemistry, 2018(20-21), 2533-2538. [Link]

  • Google Patents. (2016). CN105566309A - Method for synthesizing Luliconazole.
  • Google Patents. (2016).
  • Google Patents. (2020).
  • Google Patents. (2019).
  • Quick Company. (n.d.). A Process For Preparation Of Luliconazole. Retrieved from [Link]

  • Quick Company. (n.d.). “Process For The Preparation Of Luliconazole”. Retrieved from [Link]

  • ResearchGate. (2018). Chemoenzymatic Synthesis of Luliconazole Mediated by Lipases. [Link]

  • Google Patents. (2017).
  • Google Patents. (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • International Journal of Scientific Development and Research. (2022). Determination of Enantiomeric Purity of Luliconazole by Normal Phase HPLC. IJSDR, 7(5). [Link]

  • Journal of Pure and Applied Microbiology. (2022). Comparison of Efficacy of Luliconazole 1% w/w Cream Versus Amorolfine 0.25% w/w Cream in the Treatment of Tinea cruris: A Single-center, Randomized, Double-blind, Non-inferiority Study. Journal of Pure and Applied Microbiology, 16(4), 2735-2741. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Luliconazole: A Comparitive Review with Lanoconazole. IJPRA, 7(2), 1-5. [Link]

  • PubMed. (2006). A comparative clinical study between 2 weeks of luliconazole 1% cream treatment and 4 weeks of bifonazole 1% cream treatment for tinea pedis. Mycoses, 49(3), 236-41. [Link]

  • National Center for Biotechnology Information. (2020). Efficacy, Safety, and Cost Evaluation of the Topical Luliconazole Therapy versus Topical Clotrimazole Therapy in Patients with Localized Dermatophytosis in a Tertiary Care Hospital: An Observational Study. Perspectives in clinical research, 11(4), 169–174. [Link]

Sources

Benchmarking the performance of (S)-2-Chloro-1-(4-fluorophenyl)ethanol against other intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of (S)-2-Chloro-1-(4-fluorophenyl)ethanol and its Alternatives in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

In the landscape of modern pharmaceutical development, the efficiency, stereoselectivity, and sustainability of synthetic routes are of paramount importance. Chiral intermediates are the lynchpins in the synthesis of many single-enantiomer drugs, where the biological activity is critically dependent on the correct three-dimensional arrangement of atoms. This guide provides a comprehensive performance benchmark of this compound, a key chiral building block, against other intermediates in the synthesis of significant active pharmaceutical ingredients (APIs). We will delve into the synthetic methodologies for this intermediate, compare its utility in the production of blockbuster drugs like Ezetimibe and Aprepitant against alternative synthetic strategies, and provide detailed experimental protocols for its preparation.

The Significance of this compound in Medicinal Chemistry

This compound is a chiral halohydrin that has garnered significant attention in the pharmaceutical industry.[1] Its value lies in the presence of two reactive functional groups—a secondary alcohol and a primary alkyl chloride—and a stereogenic center. This combination allows for a variety of subsequent chemical transformations, making it a versatile intermediate in the synthesis of complex molecules. The fluorine atom on the phenyl ring is also a common feature in many modern drugs, often enhancing metabolic stability and binding affinity.[2]

The primary application of this compound is as a crucial intermediate in the synthesis of several APIs, including the cholesterol-lowering drug Ezetimibe and the antiemetic Aprepitant. The stereochemistry of this intermediate is critical, as it dictates the final stereochemistry of the API, which in turn is essential for its therapeutic efficacy.

Performance Benchmarking: Synthesis of this compound

The enantioselective reduction of the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone, is the most common route to optically active this compound. The two leading methodologies for this transformation are biocatalytic reduction and the Corey-Bakshi-Shibata (CBS) reduction.

Biocatalytic Reduction

Biocatalysis has emerged as a powerful tool in green chemistry for the synthesis of enantiopure compounds.[3] This method utilizes whole cells or isolated enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the reduction of the ketone with high stereoselectivity.[4][5]

Causality in Experimental Choices: The choice of microorganism or enzyme is critical and is often determined through screening of various strains. The reaction conditions, such as pH, temperature, and co-solvents, are optimized to maximize both the conversion rate and the enantiomeric excess (e.e.) of the product.[3] The use of a co-enzyme, such as NADH or NADPH, is necessary for the catalytic cycle of the reductase. Often, a glucose/glucose dehydrogenase system is employed for in situ regeneration of the expensive co-enzyme.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[6][7] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2).[8][9]

Causality in Experimental Choices: The chiral catalyst forms a complex with the borane, which then coordinates to the ketone. The steric environment of the catalyst directs the hydride transfer from the borane to one face of the ketone, resulting in a high degree of enantioselectivity.[10] The choice of the borane source and the specific CBS catalyst can be tuned to optimize the reaction for a particular substrate.

Performance Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the biocatalytic and CBS reduction methods for the synthesis of this compound.

Performance Metric Biocatalytic Reduction Corey-Bakshi-Shibata (CBS) Reduction
Enantiomeric Excess (e.e.) >99%>95%
Yield High (often >90%)High (often >90%)
Reaction Conditions Mild (aqueous media, room temperature)Anhydrous, often cryogenic temperatures
Reagents Enzymes/whole cells, co-factors, bufferChiral catalyst, borane source, dry solvents
Environmental Impact Generally lower ("greener")Use of hazardous borane reagents and organic solvents
Scalability Can be challenging due to enzyme stability and costWell-established for large-scale industrial synthesis

Comparative Analysis in API Synthesis

The true measure of an intermediate's performance is its efficiency in the context of a multi-step synthesis of a target API. Here, we compare the synthetic routes to Ezetimibe and Aprepitant that utilize this compound with alternative approaches.

Ezetimibe Synthesis

Ezetimibe is a cholesterol absorption inhibitor. One synthetic approach involves the use of this compound. An alternative, widely used industrial synthesis of Ezetimibe utilizes a different chiral intermediate.[11][12]

Route A: Via this compound This route involves the reaction of the chiral halohydrin with a protected β-lactam intermediate. The stereochemistry of the final product is directly derived from the starting chiral alcohol.

Route B: Alternative Industrial Synthesis A common industrial synthesis of Ezetimibe employs an Aldol condensation followed by a ring-closing reaction.[12] The chirality is often introduced via a chiral auxiliary or an asymmetric hydrogenation step later in the synthesis.

Performance Metric Route A (via Halohydrin) Route B (Alternative Industrial Synthesis)
Number of Steps Generally shorterCan be longer depending on the specific route
Overall Yield Moderate to highHigh
Stereocontrol Established early with the chiral intermediateIntroduced later, may require additional steps for purification
Key Intermediates This compound, β-lactamVaries, often involves Z-isomeric structures[11]
Aprepitant Synthesis

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. Its synthesis is complex, involving the construction of a morpholine core with multiple stereocenters.

Route A: Utilizing a Halohydrin-like Intermediate While not directly using this compound, some synthetic strategies for Aprepitant employ similar chiral building blocks to construct the morpholine ring.[13]

Route B: Greener, Convergent Synthesis Merck developed a highly efficient and greener synthesis of Aprepitant that avoids many of the hazardous reagents and waste streams of earlier routes.[14] This route involves a three-component condensation and a crystallization-induced asymmetric transformation.[13]

Performance Metric Early Synthetic Routes Greener, Convergent Synthesis
Number of Steps 6 steps3 highly atom-economical steps[14]
Overall Yield LowerNearly double the original yield[14]
Atom Economy LowerSignificantly higher
Environmental Impact Use of sodium cyanide, dimethyl titanocene, gaseous ammonia[14]Elimination of hazardous reagents, significant waste reduction[14]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

Protocol for Biocatalytic Reduction of 2-Chloro-1-(4-fluorophenyl)ethanone

Rationale: This protocol utilizes a whole-cell biocatalyst, which circumvents the need for co-factor regeneration systems as the cell's own metabolism handles this. The use of a biphasic system can help to overcome substrate and product inhibition.

Materials:

  • 2-Chloro-1-(4-fluorophenyl)ethanone

  • Lactobacillus kefir or other suitable ketoreductase-containing microorganism

  • Glucose

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a sterile flask, prepare a culture of the microorganism in a suitable growth medium.

  • Harvest the cells by centrifugation and wash with phosphate buffer.

  • Resuspend the cells in 0.1 M phosphate buffer (pH 7.0) to a desired cell density.

  • Add glucose to the cell suspension to a final concentration of 5% (w/v).

  • Dissolve 2-chloro-1-(4-fluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent like DMSO or add it directly if the concentration is low. Add this to the cell suspension.

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol for CBS Reduction of 2-Chloro-1-(4-fluorophenyl)ethanone

Rationale: This protocol employs the well-established CBS reduction for high enantioselectivity. The reaction is carried out under anhydrous and inert conditions to prevent quenching of the borane reagent and the catalyst.

Materials:

  • 2-Chloro-1-(4-fluorophenyl)ethanone

  • (R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH3•SMe2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) under a nitrogen atmosphere.

  • Add anhydrous THF to the flask and cool the solution to 0°C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.0 eq) to the cooled solution.

  • In the dropping funnel, prepare a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

G cluster_0 Route A: Via this compound cluster_1 Route B: Alternative Industrial Synthesis Ketone 2-Chloro-1-(4-fluorophenyl)ethanone Reduction Asymmetric Reduction (Biocatalytic or CBS) Ketone->Reduction Halohydrin This compound Reduction->Halohydrin Coupling Coupling with β-lactam intermediate Halohydrin->Coupling Ezetimibe Ezetimibe Coupling->Ezetimibe Aldol Aldol Condensation RingClosing Ring Closing Aldol->RingClosing RingClosing->Ezetimibe StartingMaterials Starting Materials StartingMaterials->Aldol

Caption: Comparative synthetic pathways to Ezetimibe.

G cluster_workflow Experimental Workflow: CBS Reduction Start Start: Oven-dried flask under N2 atmosphere AddCatalyst Add (R)-2-Methyl-CBS- oxazaborolidine in THF Start->AddCatalyst Cool Cool to 0°C AddCatalyst->Cool AddBorane Add BH3•SMe2 Cool->AddBorane AddKetone Add ketone solution dropwise AddBorane->AddKetone React Stir at 0°C for 2-4h AddKetone->React Quench Quench with Methanol React->Quench Workup Acidic Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analyze Chiral HPLC Analysis Purify->Analyze End End: Pure (S)-alcohol Analyze->End

Caption: Workflow for the CBS reduction protocol.

Conclusion

This compound is a highly valuable and versatile chiral intermediate in pharmaceutical synthesis. While both biocatalytic and chemocatalytic methods, such as the CBS reduction, can produce this intermediate with high enantioselectivity and yield, the choice of method often depends on factors such as scale, cost, and green chemistry considerations. When benchmarked against alternative intermediates in the synthesis of APIs like Ezetimibe and Aprepitant, the efficiency of the overall synthetic route must be considered. As the pharmaceutical industry continues to move towards more sustainable and cost-effective manufacturing processes, the development of highly efficient and atom-economical routes, such as the greener synthesis of Aprepitant, will become increasingly important. The continued innovation in both biocatalysis and chemocatalysis will undoubtedly lead to even more efficient ways to produce key chiral intermediates like this compound.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Google Patents. (2010).
  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Eureka | Patsnap. (n.d.). Ezetimibe intermediate and synthesis method of ezetimibe. [Link]

  • American Chemical Society. (n.d.). Green Synthesis of Aprepitant. Chemistry For Sustainability. [Link]

  • Google Patents. (2017). Ezetimibe intermediate, synthesis method of intermediate and synthesis method of ezetimibe. CN106397292A.
  • ResearchGate. (2025). Synthesis of aprepitant. [Link]

  • Teknoscienze. (2024). Enzyme Engineering and HHDHs: Revolutionizing Green Synthesis of Ezetimibe and Other Pharmaceutical Intermediates. [Link]

  • Wu, G., et al. (2004). Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. Molecules, 9(7), 545-554. [Link]

  • Google Patents. (2012).
  • Eureka | Patsnap. (n.d.). Preparation method of aprepitant intermediate impurity. [Link]

  • Google Patents. (2015).
  • ResearchGate. (n.d.). Biocatalytic reduction of halogenated ketones 1-7a with E. coli ADH-A.... [Link]

  • ResearchGate. (2022). Efficient Biocatalytic Synthesis of ( R )-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase Pp KR8 from Paraburkholderia phymatum STM815. [Link]

  • ChemRxiv. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. [Link]

  • Stuermer, R., Hauer, B., Hall, M., & Faber, K. (2007). Asymmetric bioreduction of prochiral ketones and aldehydes. Current Opinion in Chemical Biology, 11(2), 203-211. [Link]

  • Davies, H. M. L., Denton, J. R., & Sukumaran, D. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., & Jamison, T. F. (2013). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Organic Process Research & Development, 17(11), 1393-1405. [Link]

  • Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Russian Journal of General Chemistry, 93(13), 3343-3347. [Link]

  • Google Patents. (2020). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. CN111073912A.
  • PubChem. (n.d.). 2-(2-Chloro-4-fluorophenyl)ethanol. [Link]

  • Jayakumar, S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1250, 131725. [Link]

  • ResearchGate. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. [Link]

  • PubMed. (2024). Enantioselective Synthesis of Planar-Chiral Sulfur-Containing Cyclophanes by Chiral Sulfide Catalyzed Electrophilic Sulfenylation of Arenes. [Link]

  • PubChem. (n.d.). (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of (S)-2-Chloro-1-(4-fluorophenyl)ethanol. As a critical intermediate in pharmaceutical research and development, understanding its properties and associated risks is paramount to ensuring laboratory safety and regulatory compliance. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step to empower researchers with the knowledge for safe and responsible chemical management.

Hazard Identification and Immediate Risk Assessment

This compound is a halogenated organic compound that presents several health hazards.[1][2] A thorough understanding of these risks is the foundation of a safe disposal plan. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassHazard StatementGHS PictogramRationale for Precaution
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3]GHS07: Exclamation MarkIngestion can lead to systemic toxicity. Strict prohibition of eating or drinking in the lab is critical.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[3][4]GHS07: Exclamation MarkDirect contact can cause inflammation, redness, and discomfort. Appropriate gloves are mandatory.
Serious Eye Damage/Irritation (Category 1/2)H318/H319: Causes serious eye damage/irritation[3][4]GHS05: Corrosion / GHS07: Exclamation MarkVapors or splashes can cause significant, potentially irreversible, damage to the eyes. Sealed eye protection is essential.
STOT, Single Exposure (Category 3)H335: May cause respiratory irritation[3][4]GHS07: Exclamation MarkInhalation of vapors can irritate the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood.

These classifications mandate that this compound be treated as a hazardous substance from the moment of its use to its final disposal.

The Regulatory Framework: 'Cradle-to-Grave' Responsibility

The disposal of this chemical is governed by stringent federal and local regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes a "cradle-to-grave" management system for hazardous waste.[5][6] This means the generator of the waste—your laboratory—is legally responsible for it from generation to final, environmentally sound disposal.[6]

As a halogenated organic compound, this waste is subject to specific treatment standards and cannot be disposed of in landfills without prior treatment, typically high-temperature incineration.[1][7] Furthermore, the Occupational Safety and Health Administration (OSHA) outlines strict requirements for worker safety, training, and emergency response through its Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[8]

Core Disposal Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to guarantee safety and compliance.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the proper PPE is worn. The rationale is to create a barrier between you and the chemical's known hazards.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9][10] Standard safety glasses are insufficient.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Ventilation: All transfers of this compound waste must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[9]

Step 2: Waste Segregation – The Critical First Decision

Proper segregation is the most important step in preventing dangerous chemical reactions.

  • Designate as Halogenated Organic Waste: This compound must be collected in a waste container specifically designated for halogenated organic solvents .[1][2]

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and increases costs.[2]

  • Check for Incompatibility: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[10][11] Such mixing can cause violent reactions, gas evolution, or explosions. A chemical compatibility chart should always be consulted if you are unsure.[11]

Step 3: Containerization

The integrity of the waste container is critical for preventing leaks and spills.

  • Select a Compatible Container: Use a container made of material that will not react with the waste. Glass or high-density polyethylene (HDPE) are typically appropriate.[12] The original product container is often a suitable choice if it is in good condition.[13]

  • Ensure Proper Sealing: The container must have a secure, leak-proof, screw-on cap.[12][13] Do not use containers with stoppers or parafilm as a primary seal.

  • Leave Headspace: Fill the container to no more than 90% of its capacity.[14] This "headspace" allows for vapor expansion as temperatures fluctuate, preventing container rupture.

  • Keep Closed: The waste container must remain tightly capped at all times except when waste is actively being added.[12][13] This prevents the release of vapors and protects against spills.

Step 4: Labeling for Safety and Compliance

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • Affix a "HAZARDOUS WASTE" Label: As soon as the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE".[12]

  • Identify Contents: Clearly list the full chemical name: This compound .[2] Do not use abbreviations or chemical formulas. If it is a mixture, all components must be listed with their approximate percentages.[1]

  • Indicate Hazards: Mark the label with the relevant hazard classes (e.g., Irritant, Harmful).

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Designated storage areas are required to safely accumulate waste before pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][13] This could be a designated section of a fume hood or a secondary containment tray on a workbench.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.[14]

  • Storage Limits: Adhere to institutional and EPA limits on the amount of waste that can be stored and for how long.[13][15] Once a container is full, it must be moved to a central storage area within three days.[13]

Step 6: Arranging Final Disposal
  • Contact EHS: Once your waste container is full or your project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4]

  • Documentation: Complete any required waste pickup forms or log entries as mandated by your institution. This documentation is a key part of the "cradle-to-grave" tracking process.

Emergency Procedures: Spill Management

In the event of a spill, a prepared response is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and ensure it is well-ventilated. Remove all sources of ignition.[4]

  • Assess the Spill: For a small, manageable spill (typically <100 mL) that you are trained to handle:

    • Don appropriate PPE , including respiratory protection if necessary.

    • Contain the spill by covering it with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[4]

    • Collect the absorbent material using non-sparking tools and place it in a sealable, properly labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills or any spill you are not comfortable cleaning, evacuate the area immediately and contact your institution's emergency response team or EHS.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound Identify_Waste Identify Waste: This compound Don_PPE Step 1: Don Required PPE (Goggles, Gloves, Lab Coat) Identify_Waste->Don_PPE Segregate Step 2: Segregate as HALOGENATED ORGANIC WASTE Don_PPE->Segregate Select_Container Step 3: Select Compatible, Leak-Proof Container Segregate->Select_Container Label_Container Step 4: Label with 'HAZARDOUS WASTE' & Contents Select_Container->Label_Container Store_in_SAA Step 5: Store in Secondary Containment in a Designated SAA Label_Container->Store_in_SAA Contact_EHS Step 6: Container Full? Contact EHS for Disposal Store_in_SAA->Contact_EHS Spill Spill Occurs Store_in_SAA->Spill Cleanup Follow Emergency Spill Cleanup Protocol Spill->Cleanup Is it a small spill? Cleanup->Store_in_SAA Re-containerize waste

Sources

A Researcher's Guide to Handling (S)-2-Chloro-1-(4-fluorophenyl)ethanol: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, (S)-2-Chloro-1-(4-fluorophenyl)ethanol, a halogenated organic compound, presents specific handling requirements to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to foster a deep understanding of the safety protocols, moving beyond mere compliance to a culture of proactive safety.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]

  • Harmful if Swallowed or in Contact with Skin: While not the primary classification in all documents, the potential for harm upon ingestion or skin absorption is a critical consideration for similar halogenated compounds.

These classifications are the cornerstone of our PPE recommendations. The primary routes of exposure are dermal contact, ocular contact, and inhalation. Therefore, a comprehensive PPE strategy must create a robust barrier against these routes.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the work being performed. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Scenario Required PPE Rationale
Benchtop Operations (weighing, preparing solutions) - Safety glasses with side shields- Nitrile gloves- Laboratory coatTo protect against minor splashes and incidental contact.
Reactions and Work-ups - Chemical splash goggles- Face shield (if splash hazard is high)- Nitrile gloves (double-gloving recommended)- Chemical-resistant laboratory coat- Work in a certified chemical fume hoodTo provide a higher level of protection against splashes, and to control vapor inhalation.
Large-Scale Operations or High-Concentration Handling - Chemical splash goggles and face shield- Chemical-resistant gloves (e.g., Viton® or butyl rubber over nitrile)- Chemical-resistant apron over a lab coat- Closed-toe, chemical-resistant footwear- Respiratory protection may be required based on risk assessmentTo offer maximum protection against significant splashes and potential aerosol generation.
A Deeper Dive into PPE Selection
  • Eye and Face Protection: Due to the risk of serious eye damage, standard safety glasses are insufficient for handling liquid this compound. Chemical splash goggles that form a seal around the eyes are mandatory.[1] When there is a significant risk of splashing, a face shield worn over the goggles provides an additional layer of protection for the entire face.

  • Hand Protection: Nitrile gloves are a standard in most laboratories and offer good initial protection against incidental contact. However, for prolonged handling or in situations with a higher risk of exposure, it is crucial to consult a glove manufacturer's chemical resistance guide. For halogenated organic compounds, thicker, more robust gloves such as butyl rubber or Viton® may be recommended. Double-gloving (wearing two pairs of nitrile gloves) is a practical and effective way to increase protection and allows for the safe removal of the outer glove if contamination occurs.

  • Body Protection: A standard laboratory coat is suitable for small-scale operations. For larger quantities or procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended. Clothing worn in the laboratory should always be non-synthetic and cover the legs completely.

  • Respiratory Protection: All work with this compound that has the potential to generate vapors or aerosols must be conducted within a certified chemical fume hood .[1] This is the primary engineering control to mitigate inhalation risks. If a fume hood is not available or a risk assessment indicates that exposure limits could be exceeded, appropriate respiratory protection, such as a respirator with an organic vapor cartridge, must be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Handling
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, clearly marked with the appropriate hazard warnings.

  • Pre-use Inspection: Before starting any work, inspect all PPE for damage. Ensure that the chemical fume hood is functioning correctly.

  • Donning PPE: Don PPE in the following order: laboratory coat, inner gloves, outer gloves, and finally, eye and face protection.

  • Handling: Use caution to avoid skin and eye contact.[1] Always use appropriate tools (spatulas, pipettes, etc.) to handle the chemical. Avoid creating aerosols.

  • Post-handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[1]

Spill and Emergency Procedures
  • Small Spills: For a small spill contained within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and the safety officer. If safe to do so, and you are trained, contain the spill with absorbent materials. Do not attempt to clean up a large spill without the appropriate training and PPE.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

Disposal Plan: Managing Halogenated Organic Waste

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2] This is crucial for proper disposal and to avoid potentially dangerous reactions.

  • Waste Containers: Use designated, properly labeled, and sealed containers for halogenated organic waste. The container should be clearly marked as "Halogenated Organic Waste" and list the chemical constituents.

  • Container Handling: Do not overfill waste containers; they should be filled to no more than 80% capacity to allow for vapor expansion. Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not pour this compound or any other halogenated organic compound down the drain.

Visualizing the Hierarchy of Controls

To provide a clear, logical framework for minimizing risk, we can visualize the hierarchy of controls for handling this compound.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing exposure to this compound.

This guide provides a foundational understanding of the necessary precautions for handling this compound. It is imperative that researchers supplement this information with a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and regulatory safety guidelines.

References

  • PEC GEMS. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

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